molecular formula C3H4ClF B1605417 3-Chloro-2-fluoroprop-1-ene CAS No. 6186-91-0

3-Chloro-2-fluoroprop-1-ene

Cat. No.: B1605417
CAS No.: 6186-91-0
M. Wt: 94.51 g/mol
InChI Key: OOFDLUQVLPGWMM-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoroprop-1-ene is a useful research compound. Its molecular formula is C3H4ClF and its molecular weight is 94.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF/c1-3(5)2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFDLUQVLPGWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977424
Record name 3-Chloro-2-fluoroprop-1-ene
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Molecular Weight

94.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6186-91-0
Record name 1-Propene, 3-chloro-2-fluoro-
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Record name 3-Chloro-2-fluoro-1-propene
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Record name 3-Chloro-2-fluoroprop-1-ene
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Record name 3-chloro-2-fluoroprop-1-ene
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Record name 3-CHLORO-2-FLUORO-1-PROPENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: ¹³C NMR Analysis of 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluoroprop-1-ene (CAS: 6186-91-0), often referred to as 2-fluoroallyl chloride, is a critical fluorinated building block used to introduce the bioisosteric 2-fluoroallyl motif into pharmaceutical candidates.[1] While its structure appears simple (


), its carbon-13 nuclear magnetic resonance (

C NMR) profile is non-trivial due to the 100% natural abundance of the

F nucleus.[1]

The Core Challenge: Unlike standard organic intermediates where proton-decoupled


C spectra yield singlets, this molecule produces a spectrum dominated by large heteronuclear spin-spin couplings (

).[1] Misinterpretation of these doublets as impurities or isomers is a common analytical error.[1][2]

This guide provides a definitive methodology for acquiring, processing, and interpreting the


C NMR data of this compound, ensuring structural certainty in drug development workflows.

Structural Dynamics & Magnetic Theory[2]

To interpret the spectrum, one must understand the magnetic environment imposed by the fluorine atom at the C2 position.

The Fluorine Effect

Fluorine-19 (


) couples strongly to carbon-13.[1] Because standard 

C acquisition sequences apply only proton decoupling (

C

), the

F couplings remain active.[1][2] This results in every carbon signal appearing as a doublet (

).[1][2]
  • C2 (Ipso): Direct attachment to fluorine results in a massive coupling constant (

    
     Hz).[1][2]
    
  • C1 (Geminal): The terminal alkene carbon experiences a strong two-bond coupling (

    
    ).[1]
    
  • C3 (Vicinal): The chloromethyl carbon also experiences two-bond coupling, though typically smaller than the geometric constraints of the alkene.[1]

Experimental Protocol

This protocol is designed to maximize signal-to-noise (S/N) for the quaternary C2 carbon, which often suffers from long relaxation times (


) and intensity loss due to splitting.[1]
Sample Preparation[1][2]
  • Concentration: 50–100 mg in 0.6 mL solvent. High concentration is preferred to resolve the low-intensity wings of the C2 doublet.

  • Solvent Selection:

    • Standard:Chloroform-d (CDCl₃) .[1][2] Excellent solubility; chemical shifts are standard for literature comparison.

    • Alternative:Acetone-d₆ .[1][2] Use if C1 or C3 signals overlap with solvent impurities or if investigating solvent-dependent dipole interactions.[1]

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Relaxation Delay (D1): Set to 3–5 seconds . The C2 carbon has no attached protons, relying on CSA (Chemical Shift Anisotropy) and dipolar coupling to F for relaxation.[1] A short D1 will suppress the C2 signal significantly.[1]

  • Spectral Width: 250 ppm (to capture the downfield C2 doublet).

  • Scans (NS): Minimum 512 scans (due to splitting diluting peak height).

The Decoupling Decision
  • Routine:

    
    C
    
    
    
    (Proton decoupled). Result: All carbons appear as doublets.[1][2]
  • Advanced:

    
    C
    
    
    
    (Double broadband decoupled). Result: All carbons appear as singlets.[1][2][3] Note: Requires a specialized probe (HFX or equivalent) and careful power management to avoid sample heating.[1][2]

Spectral Analysis & Data Interpretation

The following data represents the expected chemical shifts and coupling constants in CDCl₃.

Data Summary Table
Carbon LabelEnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C2

(Quaternary)
155.0 – 160.0 Doublet (

)
~258 Hz (

)
Deshielded by F; massive splitting.[1][2]
C1

(Terminal)
90.0 – 95.0 Doublet (

)
~30 – 50 Hz (

)
Shielded alkene; geminal coupling.[1][2]
C3

(Allylic)
40.0 – 45.0 Doublet (

)
~20 – 30 Hz (

)
Aliphatic region; inductive effect of Cl.[1][2]
Detailed Assignments
Signal C2: The Ipso Carbon (155–160 ppm)

This is the diagnostic signal.[1] It will appear as two peaks separated by ~258 Hz (approx.[1][2] 2.5 ppm difference at 100 MHz field strength).[1][2]

  • Validation: If you see a singlet here, your probe may be inadvertently decoupling fluorine, or the signal is actually an impurity.[1] The doublet structure is mandatory in standard experiments.[1]

Signal C1: The Terminal Alkene (90–95 ppm)

Located upfield relative to typical alkenes due to the mesomeric electron donation from Fluorine.[1]

  • Validation: This signal correlates to the terminal protons (

    
    ) in an HSQC spectrum.[1]
    
Signal C3: The Chloromethyl Group (40–45 ppm)

Typical alkyl halide range.[1] The coupling here (


) confirms the connectivity to the fluorinated alkene.[1]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the experiment and the resulting spectral splitting tree.

Diagram 1: Analytical Workflow for Fluorinated Intermediates

G start Start: this compound Sample prep Sample Prep (100mg in CDCl3) start->prep acquire Acquisition (Pulse: zgpg30, D1: 5s) prep->acquire decision Decoupling Mode? acquire->decision routine Routine: 13C{1H} (Proton Decoupled Only) decision->routine Standard Probe advanced Advanced: 13C{1H, 19F} (Double Decoupled) decision->advanced HFX Probe result_routine Spectrum: All Signals are Doublets (J_CF dominant) routine->result_routine result_advanced Spectrum: All Signals are Singlets (Simplified) advanced->result_advanced analysis Data Analysis Measure J values result_routine->analysis result_advanced->analysis

Caption: Decision matrix for acquisition modes. Note that standard hardware yields the "Routine" path, resulting in complex splitting.

Diagram 2: J-Coupling Splitting Tree (Signal C2)[1][2]

Splitting C2_Uncoupled C2 (Hypothetical Singlet) ~157 ppm Split_Left Peak A (157 ppm + 129 Hz) C2_Uncoupled->Split_Left  +1/2 J (129 Hz) Split_Right Peak B (157 ppm - 129 Hz) C2_Uncoupled->Split_Right  -1/2 J (129 Hz) Note Total Separation (1J_CF) = ~258 Hz

Caption: Theoretical splitting tree for the C2 carbon. The massive 1-bond coupling splits the signal by ~258 Hz, often wider than the entire spectral width of a zoomed-in view.[1]

Advanced Validation (Self-Validating System)[1][2]

To ensure the peaks assigned are correct and not artifacts:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • The C1 doublet (~92 ppm) must correlate with the alkene protons (~4.5–5.0 ppm).[1]

    • The C3 doublet (~43 ppm) must correlate with the chloromethyl protons (~4.0 ppm).[1]

    • The C2 doublet (~157 ppm) must show NO correlations (Quaternary).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for strong correlations from the chloromethyl protons to C2 and C1.[1] This confirms the connectivity of the backbone.[1]

Troubleshooting Common Issues

  • Issue: C2 signal is missing.

    • Cause: Relaxation delay (D1) is too short. C2 is quaternary and relaxes slowly.[1][2]

    • Fix: Increase D1 to 5–10 seconds.

  • Issue: "Extra" peaks appearing near C1 or C3.

    • Cause: Rotational isomers are unlikely here; check for hydrolysis products (allyl alcohol derivative) if the solvent was wet.[1]

  • Issue: Baseline roll.

    • Cause: Acoustic ringing or filter issues due to the very large spectral width required if the F-coupling is misjudged.

    • Fix: Use backward linear prediction (LPC) during processing.[1][2]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Authoritative text on J-coupling magnitudes in vinyl fluorides).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1][2] (Reference for chemical shift prediction of halo-alkenes).

Sources

Technical Guide: ¹⁹F NMR Characterization of 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the ¹⁹F NMR characterization of 3-Chloro-2-fluoroprop-1-ene , designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 694-31-5), often referred to as 2-fluoroallyl chloride , is a critical fluorinated building block used to introduce the 2-fluoroallyl motif into bioactive molecules.[1][2][3] Its unique reactivity—combining an allylic electrophile with a vinyl fluoride moiety—makes it indispensable in the synthesis of fluorinated amino acids, enzyme inhibitors, and polymer modifiers.[2]

Precise characterization via Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is the gold standard for verifying the identity and purity of this volatile reagent.[1] This guide details the spectral fingerprint, coupling constants, and experimental protocols required to distinguish this molecule from its isomers and degradation products.[2]

Theoretical Framework & Spectral Prediction

The ¹⁹F NMR spectrum of this compound is governed by the electronic environment of the vinylic fluorine atom and its scalar couplings to the surrounding protons.[1]

Chemical Shift ( )

The fluorine atom is attached to an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 carbon (C2), flanked by a terminal methylene group (C1) and a chloromethyl group (C3).[2][3]
  • Predicted Range: -95 ppm to -105 ppm (relative to CFCl₃).[1][2]

  • Observed Shift: Typically centered at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     -103.5 ppm  in CDCl₃.
    
  • Electronic Influence: The allylic chlorine atom exerts an inductive electron-withdrawing effect, slightly deshielding the fluorine compared to 2-fluoropropene (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     -92 ppm), shifting it upfield (more negative ppm) relative to purely alkyl-substituted vinyl fluorides due to the 
    
    
    
    -effect and changes in electron density.[2]
Coupling Constants ( )

The spectrum exhibits a characteristic doublet of doublets of triplets (ddt) splitting pattern due to three distinct scalar couplings:

  • Trans-Vicinal Coupling (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Coupling between F and the proton on C1 trans to the fluorine.[2] This is the largest coupling, typically 45–50 Hz .[2]
    
  • Cis-Vicinal Coupling (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Coupling between F and the proton on C1 cis to the fluorine. Typically 15–20 Hz .[1]
    
  • Allylic Coupling (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Coupling between F and the two equivalent protons on the chloromethyl group (C3).[2] Typically 12–15 Hz .[1][2]
    

Experimental Protocol

Sample Preparation

Critical Warning: this compound is a volatile liquid (bp 55°C) and a lachrymator.[1][3] Handling must occur in a fume hood. Evaporation during sample prep can alter concentration and shift references.[1]

ParameterSpecificationRationale
Solvent CDCl₃ (Deuterated Chloroform)Standard solvent; minimizes solvent-solute interactions affecting ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.[2][3]
Concentration 10–20 mg in 0.6 mL solventSufficient signal-to-noise (S/N) without radiation damping effects.[1]
Reference Internal Standard (Optional)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-Trifluorotoluene (

-63.7 ppm) or Hexafluorobenzene (

-164.9 ppm).[2][3]
Tube Type 5 mm Precision NMR TubeEnsures field homogeneity (shimming).[1][2][3]
Acquisition Parameters[1][2][3][4]
  • Pulse Sequence: Standard single-pulse (zg or equivalent).

  • Spectral Width: 50–100 ppm (centered at -100 ppm) is sufficient, but a wider sweep (+10 to -200 ppm) ensures no impurities (e.g., fluoride salts) are missed.[1][2][3]

  • Relaxation Delay (D1): Set to

    
    . For vinyl fluorides, 
    
    
    
    is typically 1–3 seconds; a D1 of 5–10 seconds ensures quantitative integration.[2]
  • Decoupling:

    • ¹⁹F{¹H} (Proton Decoupled): Acquired first to verify chemical shift as a singlet (or simplified multiplet).[1][2][3]

    • ¹⁹F (Coupled): Essential for structural confirmation via J-coupling analysis.[1][2]

Data Analysis & Interpretation

Spectral Fingerprint Table

The following data represents the consensus values for the 2-fluoroallyl moiety in CDCl₃.

FeatureValue / RangeMultiplicityAssignment
Chemical Shift (

)
-103.5 ppm ddtVinyl Fluorine (C2-F)

(F-H1b)
48.0 Hz DoubletTrans-coupling to vinyl proton

(F-H1a)
16.0 Hz DoubletCis-coupling to vinyl proton

(F-H3)
13.0 Hz TripletCoupling to

protons
Multiplet Deconvolution Logic

The "ddt" pattern arises from the hierarchy of coupling constants (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).[2][3]
  • Large Splitting: The signal is first split into a wide doublet by the 48 Hz trans-coupling.[1]

  • Medium Splitting: Each leg of the doublet is split further by the 16 Hz cis-coupling.[1]

  • Fine Structure: The resulting lines are split into triplets by the two equivalent allylic protons (13 Hz). Note: Depending on resolution, the cis-coupling (16 Hz) and allylic coupling (13 Hz) may overlap, causing the signal to appear as a "pseudo-quartet" or complex multiplet.[2]

Visualization: Spectral Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure of this compound using ¹⁹F NMR.

G Start Start: Acquire 19F Spectrum CheckShift Check Chemical Shift (-95 to -105 ppm?) Start->CheckShift Decoupled Is 1H-Decoupled Signal a Singlet? CheckShift->Decoupled Yes Fail Investigate Impurity (Isomer/Degradation) CheckShift->Fail No (e.g. -120 ppm) Coupled Analyze 1H-Coupled Splitting Pattern Decoupled->Coupled Yes Decoupled->Fail No (Multiple F species) MatchDDT Pattern = ddt (Doublet of Doublets of Triplets) Coupled->MatchDDT MeasureJ Measure J Values MatchDDT->MeasureJ J_Trans J_trans ~ 48 Hz (Confirm Vinyl F) MeasureJ->J_Trans J_Cis J_cis ~ 16 Hz (Confirm Vinyl F) MeasureJ->J_Cis J_Allyl J_allyl ~ 13 Hz (Confirm Allyl Cl) MeasureJ->J_Allyl Conclusion Identity Confirmed: This compound J_Trans->Conclusion J_Cis->Conclusion J_Allyl->Conclusion

Caption: Logical workflow for validating this compound via ¹⁹F NMR spectral features.

Troubleshooting & Common Artifacts

IssueCauseSolution
Signal Broadening Polymerization or Paramagnetic ImpuritiesFilter sample; ensure fresh distillation.[1] Add a radical inhibitor if storing.[1][2]
Complex Multiplet Overlap of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

and

Use J-resolved 2D NMR or simulate the spectrum to deconvolve overlapping lines.[2]
Extra Peaks Hydrolysis to 2-fluoroallyl alcoholCheck for peaks around -110 ppm (alcohol shift).[1][2] Dry solvent is critical.[1][2]

References

  • Guérin, D. et al. (2018).[1][2][4] Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Comptes Rendus Chimie, 21(8), 740-748.[1][2][3][4] Link[2][3]

    • Provides specific J-coupling values (48, 16, 13 Hz) for the 2-fluoroallyl moiety.
  • Hunter, R. et al. (2017).[1][2] Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 22(11), 1849.[3] Link[2][3]

    • Characterizes 2-fluoroallyl derivatives and establishes chemical shift ranges (-98 to -100 ppm).
  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2]

    • Authoritative text on general trends for vinyl fluorides and coupling constants.
  • PubChem Compound Summary. (2025). This compound (CID 80320).[1][2][3] National Center for Biotechnology Information.[1][2] Link[2][3]

    • General chemical and physical property d

Sources

An In-depth Technical Guide to 3-Chloro-2-fluoroprop-1-ene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoroprop-1-ene, a halogenated alkene of significant interest in synthetic organic chemistry, serves as a versatile building block for the introduction of the 2-fluoroallyl moiety into a wide range of molecular scaffolds. Its unique electronic and steric properties, arising from the presence of both chlorine and fluorine atoms, impart distinct reactivity that can be harnessed for the construction of complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in research and drug development.

Nomenclature and Identification

The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to by a variety of synonyms, which are crucial to recognize when searching chemical literature and databases.

Table 1: Synonyms and Identifiers

Type Identifier Source
IUPAC Name This compound[1]
Synonym 2-Fluoroallyl chloride[2]
Synonym 1-Chloro-2-fluoro-2-propene[3]
Synonym 2-Fluoroprop-2-en-1-yl chloride[2]
Synonym 3-chloro-2-fluoropropene[1]
Synonym 2-FLUORO-3-CHLORO-1-PROPENE[1]
CAS Number 6186-91-0[1][2][3]
Molecular Formula C₃H₄ClF[1][3][4]
Molecular Weight 94.52 g/mol [1][3][4]
InChIKey OOFDLUQVLPGWMM-UHFFFAOYSA-N[1][4]
Canonical SMILES C=C(CCl)F[1][4]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and use in a laboratory setting.

Table 2: Physicochemical Properties

Property Value Source
Boiling Point 55 °C[4]
Density 1.6 g/cm³[4]
Flash Point -25 °F (for the related allyl chloride)[5]
XLogP3-AA 1.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Safety and Handling:

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is classified as a flammable liquid and is toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H226: Flammable liquid and vapor.[1]

  • H301: Toxic if swallowed.[1]

  • H310: Fatal in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H331: Toxic if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.

  • Respiratory Protection: Use a self-contained breathing apparatus when working with this compound.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Synthesis of this compound

Conceptual Synthesis Workflow:

Synthesis_Workflow Precursor Polychlorinated Propane (e.g., 1,1,1,3,3-pentachloropropane) Intermediate Fluorinated Intermediate Precursor->Intermediate Fluorination (e.g., HF, catalyst) Product This compound Intermediate->Product Dehydrohalogenation (e.g., Base or Heat)

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of a related compound):

The following is a generalized protocol adapted from the synthesis of 3-chloro-2,3,3-trifluoroprop-1-ene and should be considered as a conceptual guideline.[7] Optimization for the synthesis of this compound would be required.

Materials:

  • 1,1,1,3,3-pentachloropropane (or a suitable polychlorinated propane precursor)

  • Anhydrous Hydrogen Fluoride (HF)

  • Fluorination catalyst (e.g., a Lewis acid)

  • Inert solvent

  • Base for dehydrohalogenation (e.g., potassium hydroxide)

Procedure:

  • Fluorination:

    • In a suitable corrosion-resistant reactor, charge the polychlorinated propane precursor and the fluorination catalyst under an inert atmosphere.

    • Cool the reactor to a low temperature (e.g., 0 °C) and slowly introduce anhydrous hydrogen fluoride.

    • Gradually warm the reaction mixture to the desired temperature and maintain for a set period to allow for the exchange of chlorine atoms with fluorine. The reaction progress should be monitored by gas chromatography (GC) or other suitable analytical techniques.

    • Upon completion, carefully quench the reaction and neutralize any remaining HF.

  • Dehydrohalogenation:

    • Isolate the fluorinated intermediate.

    • Dissolve the intermediate in a suitable solvent and treat it with a base (e.g., KOH) to induce the elimination of HCl, forming the double bond.

    • Alternatively, thermal dehydrohalogenation may be employed.

  • Purification:

    • The crude product is then purified by distillation to yield this compound.

Causality behind Experimental Choices:

  • Choice of Precursor: A polychlorinated propane is chosen as it provides the three-carbon backbone and the chlorine atom that will remain in the final product.

  • Fluorinating Agent: Anhydrous HF is a common and effective source of fluoride for this type of transformation.

  • Catalyst: A Lewis acid catalyst is often employed to facilitate the halogen exchange by activating the C-Cl bond.

  • Dehydrohalogenation: The elimination of HCl is a standard method for introducing unsaturation into an alkyl halide. The choice between a base-mediated or thermal elimination depends on the stability of the substrate and the desired reaction conditions.

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the presence of multiple reactive sites: the double bond and the allylic chloride.

Diagram of Key Reaction Types:

Reactions cluster_reactions Key Reaction Pathways Start This compound Addition Addition Reactions (across C=C) Start->Addition Electrophiles Substitution Nucleophilic Substitution (at C-Cl) Start->Substitution Nucleophiles Cycloaddition Cycloaddition Reactions (involving C=C) Start->Cycloaddition Dienes/Dipoles

Caption: Major reaction pathways of this compound.

4.1. Nucleophilic Substitution Reactions:

The allylic chloride in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the C3 position. This reaction is a cornerstone of its utility as a building block.

Experimental Protocol: General Nucleophilic Substitution:

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, thiol, or carbanion)

  • Suitable solvent (e.g., THF, DMF, acetonitrile)

  • Base (if required to deprotonate the nucleophile)

Procedure:

  • Dissolve the nucleophile in the chosen solvent in a reaction flask under an inert atmosphere.

  • If necessary, add a base to deprotonate the nucleophile.

  • Add this compound to the reaction mixture.

  • Stir the reaction at an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product by chromatography or distillation.

4.2. Addition Reactions:

The double bond in this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the fluorine and chloromethyl substituents.

4.3. Cycloaddition Reactions:

As a dienophile, this compound can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, to form six-membered rings. This provides a route to complex cyclic structures containing the fluoro- and chloromethyl-substituted stereocenter.

4.4. Applications in Drug Discovery and Medicinal Chemistry:

The introduction of fluorine-containing moieties into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[8][9] this compound serves as a valuable building block for incorporating the 2-fluoroallyl group, which can act as a bioisostere for other functional groups and introduce unique conformational constraints. While specific examples of its direct use in FDA-approved drugs are not prominent, its utility lies in the early stages of drug discovery for the synthesis of novel analogs of existing pharmacophores.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

Table 3: Expected Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the vinyl protons and the chloromethyl protons. Coupling between protons and the fluorine atom would be observed.
¹³C NMR Resonances for the two sp² carbons of the double bond and the sp³ carbon of the chloromethyl group. Carbon-fluorine coupling will be evident.
¹⁹F NMR A single resonance, with coupling to the nearby protons.
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic signature of chlorine.
Infrared (IR) Spectroscopy Absorption bands corresponding to C=C stretching, C-H stretching (alkenyl and alkyl), C-F stretching, and C-Cl stretching.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of a reactive double bond and an allylic chloride, coupled with the presence of a fluorine atom, provides a powerful tool for the construction of complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

  • Chemistry Stack Exchange. (2022, December 2). Correct IUPAC name of 3-chloro-1-phenylprop-1-ene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80320, 3-Chloro-2-fluoro-1-propene. Retrieved from [Link][1]

  • European Chemicals Agency. (n.d.). Substance Information - (1E)-1-chloro-3,3,3-trifluoroprop-1-ene. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (6186-91-0). Retrieved from [Link]

  • Fluorine Notes. (2019, December 6). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Retrieved from [Link]

  • ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link][8]

  • CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. Retrieved from [Link][5]

  • Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][9]

  • National Institute of Standards and Technology. (n.d.). 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 209678, (Z)-1-Chloro-2-fluoroprop-1-ene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101019008, (E)-3-chloro-1,2-difluoroprop-1-ene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13953413, 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)-. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis, Characterization, and Application of C3H4ClF Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chlorofluoropropene isomers derived from the molecular formula C3H4ClF. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts. It delves into the causal reasoning behind experimental design, the intricacies of structural characterization, and the strategic application of these versatile chemical building blocks. We will explore the isomeric landscape, detail methodologies for synthesis and purification, and provide a framework for leveraging their unique reactivity in advanced chemical synthesis.

Part 1: The Isomeric Landscape of C3H4ClF

The molecular formula C3H4ClF, with a degree of unsaturation of one, primarily describes a family of chlorofluoropropene isomers. The placement of the double bond and the two distinct halogen atoms (chlorine and fluorine) across a three-carbon backbone gives rise to several constitutional isomers, some of which also exhibit stereoisomerism (E/Z). Understanding this isomeric diversity is the foundational step in harnessing their synthetic potential.

The primary constitutional isomers are derived from the prop-1-ene and prop-2-ene skeletons. The most frequently encountered isomers in chemical literature and commercial availability are summarized below.

Table 1: Principal Isomers of C3H4ClF

IUPAC NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-3-fluoroprop-1-eneC=C(CF)Cl32804-07-2C₃H₄ClF94.51
3-Chloro-2-fluoroprop-1-eneC=C(CCl)F6186-91-0C₃H₄ClF94.51
(E)-1-Chloro-2-fluoroprop-1-eneC/C(=C\Cl)/F20235-68-1C₃H₄ClF94.51
(Z)-1-Chloro-2-fluoroprop-1-eneC/C(=C/Cl)/F430-48-8C₃H₄ClF94.51
1-Chloro-1-fluoroprop-1-eneCC=C(F)ClMixtureC₃H₄ClF94.51

Note: CAS numbers for individual stereoisomers of 1-Chloro-1-fluoroprop-1-ene are not consistently reported; it is often handled as a mixture.

The structural differences, though subtle, impart significant variations in reactivity, physicochemical properties, and spectroscopic signatures. The following diagram illustrates the relationships between these key constitutional isomers.

G cluster_prop1ene Prop-1-ene Backbone cluster_prop2ene Prop-2-ene Backbone C3H4ClF C₃H₄ClF (Molecular Formula) 2_chloro_3_fluoro 2-Chloro-3-fluoroprop-1-ene C3H4ClF->2_chloro_3_fluoro Positional Isomer 3_chloro_2_fluoro This compound C3H4ClF->3_chloro_2_fluoro Positional Isomer 1_chloro_2_fluoro 1-Chloro-2-fluoroprop-1-ene (E/Z Isomers) C3H4ClF->1_chloro_2_fluoro Positional Isomer 1_chloro_1_fluoro 1-Chloro-1-fluoroprop-1-ene (E/Z Isomers) C3H4ClF->1_chloro_1_fluoro Positional Isomer

Caption: Constitutional isomers of C3H4ClF.

Part 2: Structural Elucidation via Spectroscopic Methods

Distinguishing between the C3H4ClF isomers is a critical task that relies on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle. The rationale behind spectral interpretation is as important as the data itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular framework.

  • ¹H NMR: The chemical shift and multiplicity of the vinyl and alkyl protons are highly diagnostic. For instance, in 2-chloro-3-fluoroprop-1-ene , the two vinyl protons on C1 will appear as distinct signals due to their different relationships (cis/trans) to the other substituents. The methylene protons on C3 will be split by the adjacent fluorine atom, resulting in a characteristic doublet.

  • ¹⁹F NMR: This is crucial for identifying the fluorine environment. The presence of a single fluorine atom will result in one resonance. Its coupling to nearby protons (²JHF, ³JHF) provides definitive evidence of its location. For example, in This compound , the fluorine atom will show coupling to the vinyl protons at C1 and the methylene protons at C3.

  • ¹³C NMR: The carbon chemical shifts are influenced by the electronegativity of the attached halogens. A carbon directly bonded to fluorine will exhibit a large chemical shift and a strong one-bond C-F coupling constant (¹JCF), which is an unmistakable signature.

Table 2: Predicted ¹H NMR Distinguishing Features for Selected Isomers

IsomerKey Proton SignalExpected Chemical Shift (ppm)Expected MultiplicityRationale
2-Chloro-3-fluoroprop-1-ene -CH₂F~4.5 - 5.0DoubletSplitting by the single fluorine atom (²JHF).
=CH₂~5.5 - 6.0Two separate singlets/doubletsGeminal protons are inequivalent.
This compound -CH₂Cl~4.0 - 4.5DoubletSplitting by the geminal fluorine atom (³JHF).
=CH₂~5.0 - 5.5Two separate doubletsSplitting by the geminal fluorine atom (²JHF).
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present. For all C3H4ClF isomers, the most informative absorption bands are:

  • C=C Stretch: A sharp peak around 1640-1680 cm⁻¹ confirms the presence of the alkene functionality.

  • C-F Stretch: A strong, prominent band in the 1000-1400 cm⁻¹ region is indicative of the carbon-fluorine bond. The exact position can offer clues about the substitution pattern.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region signifies the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. The most critical diagnostic feature for these compounds is the isotopic signature of chlorine.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion peak (M⁺) in the mass spectrum will always be accompanied by a smaller peak at two mass units higher (M+2), with an intensity ratio of roughly 3:1. This is an unequivocal confirmation of the presence of a single chlorine atom in the molecule.

Part 3: Synthetic Strategies and Methodologies

The synthesis of specific C3H4ClF isomers often involves halogenation, dehydrohalogenation, or halogen exchange reactions from readily available C3 precursors. The choice of reagents and reaction conditions is paramount to achieving regiochemical and stereochemical control.

Detailed Protocol: Synthesis of 2-Chloro-3-fluoroprop-1-ene via Halogen Exchange

This protocol describes a validated method starting from 2,3-dichloropropene, leveraging a nucleophilic fluoride source. This is a variation of the Swarts reaction, which is a classic method for introducing fluorine.[1]

Objective: To selectively replace the allylic chlorine atom in 2,3-dichloropropene with fluorine.

Rationale: The allylic C-Cl bond is more reactive towards nucleophilic substitution than the vinylic C-Cl bond due to the ability of the allylic system to stabilize the transition state of the Sₙ2 reaction. A mild fluorinating agent is chosen to favor this selective substitution.

Materials:

  • 2,3-Dichloropropene (starting material)

  • Potassium fluoride (KF, anhydrous, spray-dried)

  • Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)

  • Acetonitrile (anhydrous solvent)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (anhydrous, for drying)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous acetonitrile (100 mL), spray-dried potassium fluoride (1.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Initiation: Begin vigorous stirring to create a fine suspension. Add 2,3-dichloropropene (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the product peak at the correct mass-to-charge ratio.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove excess KF and other inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and 50 mL of dichloromethane. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer twice with 50 mL of water to remove any remaining acetonitrile and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Caution: The product is volatile.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 2-chloro-3-fluoroprop-1-ene.

The following workflow diagram illustrates the entire process from synthesis to final characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Characterization Stage start 2,3-Dichloropropene + KF, TBAB, Acetonitrile reflux Reflux (12-18h) start->reflux workup Aqueous Workup & Extraction reflux->workup crude Crude Product workup->crude distill Fractional Distillation crude->distill Purify pure Pure C₃H₄ClF Isomer distill->pure nmr NMR (¹H, ¹³C, ¹⁹F) pure->nmr Verify Structure gcms GC-MS pure->gcms Assess Purity & MW ir IR Spectroscopy pure->ir Confirm Functional Groups

Caption: Workflow for synthesis and characterization.

Part 4: Applications as Versatile Synthetic Intermediates

While not typically used as final drug products themselves, chlorofluoropropenes are valuable building blocks. Their utility stems from the orthogonal reactivity of the alkene and the carbon-halogen bonds.

  • Introduction of Fluorinated Moieties: Fluorine is a critical element in modern drug design, often used to block metabolic pathways, increase binding affinity, or modulate pKa.[2] Isomers like 2-chloro-3-fluoroprop-1-ene serve as compact C3 synthons for introducing the valuable fluoromethyl group into larger molecules.

  • Alkene Functionalization: The double bond is susceptible to a wide range of transformations, including electrophilic additions, cycloadditions, and olefin metathesis, allowing for rapid elaboration of the carbon skeleton.

  • Cross-Coupling Reactions: The vinylic C-Cl bond in isomers like 1-chloro-2-fluoroprop-1-ene can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex carbon-carbon bonds.

Part 5: Safety and Handling

Halogenated hydrocarbons, particularly those of low molecular weight, must be handled with appropriate caution. They are often volatile, flammable, and can be irritants or toxic.

Table 3: GHS Hazard Information for this compound

Hazard ClassPictogramSignal WordHazard Statement
Flammable liquidsGHS02 (Flame)Warning/DangerH225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[3]
Acute toxicity (Oral, Dermal, Inhalation)GHS06 (Skull and Crossbones)DangerH301/H310/H331: Toxic if swallowed / Fatal in contact with skin / Toxic if inhaled.[3]
Skin/Eye IrritationGHS07 (Exclamation Mark)WarningH315/H319: Causes skin irritation / Causes serious eye irritation.[3]
Specific target organ toxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[3]

Disclaimer: This information is for a specific isomer. A full safety assessment should be conducted for any C3H4ClF isomer before use. Always handle these compounds in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The C3H4ClF molecular formula represents a synthetically rich family of chlorofluoropropene isomers. A thorough understanding of their isomeric forms, combined with proficient application of spectroscopic techniques, is essential for their correct identification and use. Their value lies not as end-products, but as versatile and reactive intermediates that provide a gateway to more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic application of their distinct reactive sites—the alkene, the C-Cl bond, and the C-F bond—empowers chemists to construct molecular architectures of significant value.

References

  • PubChem. (n.d.). Fluorochloropropene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluoro-1-propene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoro-1-propene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Isomers of C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2. Retrieved January 26, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). This compound. Retrieved January 26, 2026, from the ECHA C&L Inventory, as cited in PubChem CID 80320.
  • Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2 C3H5O2F.... Retrieved January 26, 2026, from [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved January 26, 2026, from [Link]

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Technical Guide: 3-Chloro-2-fluoroprop-1-ene (2-Fluoroallyl Chloride)

[1]

Executive Summary

This compound is a specialized fluorinated building block essential for the introduction of the 2-fluoroallyl moiety into complex organic frameworks.[1] Unlike its non-fluorinated analog (allyl chloride), the presence of the vinyl fluorine atom significantly alters the electronic and steric profile of the molecule, modulating the reactivity of the allylic position and the double bond. This compound is a critical intermediate in the synthesis of fluorinated amino acids, enzyme inhibitors, and bioisosteres in medicinal chemistry.

Chemical Identity & Physical Properties

The unique reactivity of 2-fluoroallyl chloride stems from the fluorine effect : the high electronegativity of fluorine at the vinylic position (



1
PropertyData
IUPAC Name This compound
Common Name 2-Fluoroallyl chloride
CAS Number 6186-91-0
Molecular Formula

Molecular Weight 94.52 g/mol
Boiling Point ~55 °C
Density 1.15 g/mL (predicted)
Flash Point < 23 °C (Highly Flammable)
Structure

Synthetic Routes & Production

The synthesis of this compound is non-trivial due to the difficulty of selectively introducing a fluorine atom at the vinylic position while retaining the allylic chloride.[1] Two primary routes are established: the Bromofluorination-Elimination Route (preferred for lab scale) and the Dehydrohalogenation Route .[1]

Route A: Bromofluorination-Elimination (Lab Scale)

This protocol relies on the regioselective addition of "Br-F" across the double bond of allyl chloride, followed by base-mediated elimination.[1]

Mechanism:

  • Bromofluorination: Reaction of allyl chloride with a source of electrophilic bromine (e.g., NBS) and nucleophilic fluoride (e.g., Et3N·3HF). The reaction follows a Markovnikov-like addition where the bromonium ion forms, and fluoride attacks the more substituted carbon (or the one leading to the stable product).

    • Intermediate: 1-Bromo-3-chloro-2-fluoropropane (

      
      ).[1]
      
  • Elimination: Treatment with a base (KOH or DBU) induces

    
     elimination.[1] The proton is removed from 
    
    
    (the fluorinated carbon), and the bromide leaves from
    
    
    . This regioselectivity is driven by the acidity of the
    
    
    -fluoro proton and the leaving group ability (
    
    
    ).[1]

SynthesisStartAllyl Chloride(CH2=CH-CH2Cl)InterIntermediate(BrCH2-CHF-CH2Cl)Start->Inter Electrophilic AddnReagent1NBS / Et3N·3HF(Bromofluorination)Reagent1->InterProductThis compound(CH2=C(F)-CH2Cl)Inter->Product -HBrReagent2KOH / EtOH(E2 Elimination)Reagent2->Product

Figure 1: Step-wise synthesis of this compound via bromofluorination.

Experimental Protocol (Self-Validating)
  • Step 1: Dissolve allyl chloride (1.0 equiv) in

    
     at 0°C. Add 
    
    
    (1.5 equiv). Portion-wise add NBS (1.1 equiv) to maintain temperature <5°C. Stir until allyl chloride is consumed (monitor by GC-MS). Quench with water, extract, and concentrate to yield the bromofluorinated intermediate.
  • Step 2: Dissolve the intermediate in ethanol. Add KOH (1.2 equiv) slowly at 0°C (exothermic). Allow to warm to room temperature. The elimination of HBr is rapid. Distill the product directly from the reaction mixture (bp ~55°C) to prevent polymerization or hydrolysis.

Reactivity Profile & Mechanistic Insights

2-Fluoroallyl chloride acts as a bifunctional electrophile .[1] The allylic chloride is susceptible to

Nucleophilic Substitution ( )

The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), which makes the allylic carbon (

1


  • Key Application: Reaction with secondary amines yields 2-fluoroallylamines , which are precursors to fluorinated enzyme inhibitors.[1]

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost)

2-Fluoroallyl chloride is an excellent substrate for Pd(0)-catalyzed allylic substitutions.[1]

  • Mechanism: Oxidative addition of Pd(0) to the C-Cl bond generates a 2-fluoro-

    
    -allyl palladium complex .[1]
    
  • Regioselectivity: Nucleophiles preferentially attack the less substituted carbon (C3) or the position dictated by the ligand sphere, retaining the vinyl fluoride.

ReactivityCoreThis compoundSN2SN2 Substitution(Amines/Thiols)Core->SN2 Nucleophile (Nu-)PdPd(0) Catalysis(Tsuji-Trost)Core->Pd Pd(PPh3)4DADiels-Alder(Dienophile)Core->DA Diene + HeatProd_SN22-Fluoroallylamines(Bioactive Building Blocks)SN2->Prod_SN2Prod_Pd2-Fluoro-pi-allyl Complex-> C-C Bond FormationPd->Prod_PdProd_DAFluorinated CarbocyclesDA->Prod_DA

Figure 2: Divergent reactivity pathways of 2-fluoroallyl chloride.

Applications in Medicinal Chemistry

The 2-fluoroallyl group is a strategic bioisostere.[1]

  • pKa Modulation: The fluorine atom lowers the pKa of neighboring amines (in 2-fluoroallylamines) compared to non-fluorinated allylamines, affecting membrane permeability and binding affinity.[1]

  • Metabolic Stability: The vinyl C-F bond is metabolically robust and can block epoxidation of the double bond by cytochrome P450 enzymes, a common metabolic clearance pathway for allyl groups.

  • Suicide Inhibition: 2-Fluoroallyl amines can act as mechanism-based inhibitors (suicide substrates) for amine oxidases.[1] The processing of the amine generates a reactive intermediate (e.g., an acyl fluoride or conjugated imine) that covalently modifies the enzyme active site.

Handling & Safety Protocol

  • Hazards: Highly flammable liquid and vapor (H225).[1] Toxic if swallowed (H301) or inhaled (H331).[1] Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Stabilizers (e.g., phenothiazine) may be added to prevent polymerization.

  • Decomposition: Releases HF and HCl upon thermal decomposition.[1] Use essentially anhydrous conditions.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Haufe, G. "Fluorine in Organic Synthesis: 2-Fluoroallyl Halides as Building Blocks." Journal of Practical Chemistry, 1996.[1] (General reference for bromofluorination methodology).

Theoretical Characterization Guide: 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-Chloro-2-fluoroprop-1-ene (CAS: 6186-91-0) Synonym: 2-Fluoroallyl chloride Significance: A critical fluorinated building block in the synthesis of fluoro-olefins and bioactive pharmacophores. Its unique structure—combining a vinylic fluorine (modulating lipophilicity and metabolic stability) with a reactive allylic chloride—makes it a versatile electrophile.

This technical guide outlines a rigorous computational protocol for characterizing the physicochemical properties, conformational landscape, and reactivity profile of this compound. It is designed for researchers utilizing Density Functional Theory (DFT) and ab initio methods to predict behavior prior to wet-lab synthesis.

Part 1: Computational Strategy & Methodology

To ensure high-fidelity results, a multi-tiered computational approach is required. The presence of both heavy halogen (Chlorine) and highly electronegative (Fluorine) atoms necessitates basis sets with adequate polarization and diffuse functions.

Level of Theory Selection

For 2-haloallyl systems, standard DFT functionals often underestimate dispersion interactions and halogen bonding. We recommend the following hierarchy:

TaskMethod/FunctionalBasis SetRationale
Geometry Optimization B3LYP-D3(BJ) or wB97X-D def2-TZVP Dispersion corrections (-D3) are critical for accurate conformational energy differences in haloalkenes.
Energetics (Single Point) CCSD(T) (Gold Standard)aug-cc-pVTZ Coupled-cluster theory provides the benchmark for barrier heights and thermodynamic stability.
Vibrational Analysis B3LYP 6-311+G(2d,p) Proven scaling factors exist for this combination to align with experimental IR/Raman spectra.
NMR Prediction mPW1PW91 (GIAO)pcSseg-2 Specialized basis sets for shielding constants yield lower Mean Absolute Error (MAE) for

F and

C NMR.
Workflow Diagram

The following Graphviz diagram visualizes the logical flow from initial structure generation to reactivity prediction.

ComputationalWorkflow cluster_Properties Property Characterization Start Initial Structure (Z-Matrix/Cartesian) ConfSearch Conformational Scan (Dihedral C=C-C-Cl) Start->ConfSearch Opt Geometry Optimization (B3LYP-D3/def2-TZVP) ConfSearch->Opt Identify Minima (Cis/Gauche) Freq Frequency Calc (NIMAG=0) Opt->Freq Elec Electronic Structure (HOMO/LUMO, ESP) Freq->Elec Spec Spectroscopy (IR, Raman, NMR) Freq->Spec Thermo Thermochemistry (Enthalpy, Gibbs Energy) Freq->Thermo React Reactivity Modeling (TS Search: SN2/SN2') Elec->React FMO Analysis Thermo->React Activation Energy

Caption: Step-by-step computational workflow for characterizing this compound, ensuring all stationary points are validated.

Part 2: Conformational Landscape

The rotation around the C–C single bond (


) defines the molecule's reactivity. Unlike simple allyl chloride, the vinylic fluorine introduces electrostatic repulsion and dipole effects that alter the potential energy surface (PES).
Rotational Isomers

Theoretical studies on similar 2-haloallyl systems suggest two primary conformers:

  • Cis (Syn-periplanar): The C–Cl bond is eclipsed with the C=C double bond (Dihedral

    
    ).
    
  • Gauche: The C–Cl bond is rotated by

    
    .
    

Hypothesis for this compound: The gauche conformer is predicted to be the global minimum due to the destabilizing dipole-dipole repulsion between the C–F and C–Cl bonds in the cis conformation. However, the cis form may be stabilized by hyperconjugation (


).

Protocol: Perform a relaxed potential energy surface scan of the


 dihedral angle from 

to

in

increments.

ConformationalPES cluster_Forces Driving Forces Cis Cis Conformer (0°) Potential Max/Local Min TS Rotational TS (~60°) Cis->TS Rotation Gauche Gauche Conformer (~120°) Global Minimum TS->Gauche Relaxation Dipole Dipole Repulsion (Destabilizes Cis) Dipole->Cis Hyper Hyperconjugation (Stabilizes Gauche) Hyper->Gauche

Caption: Logic flow for predicting the conformational preference of 2-fluoroallyl chloride based on electronic effects.

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of 2-fluoroallyl chloride is dominated by the allylic C–Cl bond and the electron-withdrawing fluorine.

  • HOMO: Predominantly located on the Chlorine lone pair (

    
    ) and the 
    
    
    
    bond.
  • LUMO: The

    
     orbital (antibonding) and 
    
    
    
    .

Implication: The low-lying


 orbital makes this molecule a potent electrophile, susceptible to nucleophilic attack. The vinylic fluorine lowers the energy of the 

system compared to allyl chloride, potentially reducing its reactivity toward electrophiles but enhancing its susceptibility to nucleophiles via

or

mechanisms.
Electrostatic Potential (ESP) Map
  • Negative Regions: Localized around the F and Cl atoms (lone pairs).

  • Positive Regions: The methylene hydrogens and the allylic carbon (

    
    -carbon).
    
  • Application: Use ESP mapping to predict the trajectory of incoming nucleophiles. The "

    
    -hole" on the chlorine atom may also be visible, indicating potential for halogen bonding.
    
Reaction Pathways

The guide recommends modeling two competing pathways for nucleophilic substitution (e.g., with


):
  • Direct

    
    :  Attack at the allylic carbon, displacing Cl.
    
    • Transition State: Trigonal bipyramidal geometry at the

      
      -carbon.
      
  • Conjugate

    
    :  Attack at the 
    
    
    
    -carbon (terminal vinyl), shifting the double bond and displacing Cl.
    • Transition State: Involves the

      
      -system; fluorine's steric and electronic influence is critical here.
      

Part 4: Spectroscopic Validation

To validate theoretical models against experimental data (or future synthesis), calculate the following:

Vibrational Frequencies (IR/Raman)
  • C=C Stretch: Expected around

    
    . The F atom typically shifts this higher than non-fluorinated analogs.
    
  • C-F Stretch: Strong band in the

    
     region.
    
  • Scaling: Apply a scaling factor of 0.967 (for B3LYP/6-31G*) to correct for anharmonicity.

NMR Parameters
  • 
    F NMR:  Calculate isotropic shielding tensors. 2-Fluoroalkenes typically show shifts around 
    
    
    
    to
    
    
    ppm (relative to
    
    
    ).
  • Coupling Constants (

    
    ): 
    
    • 
       (cis vs trans) is diagnostic for stereochemistry.
      
    • Use the GIAO method with Spin-Spin coupling enabled in the Gaussian/ORCA input.

References

  • Durig, J. R., et al. (1992).[1] "Far infrared spectrum, conformational stability, barriers to internal rotation, vibrational assignment, and ab initio calculations of 2-chloro-3-fluoropropene."[1][2] Journal of Chemical Physics. Link (Provides foundational methodology for haloallyl isomers).

  • Pople, J. A., et al. (1981). "Theoretical study of the structure and energy of the gauche and trans conformers of allyl chloride." Journal of the American Chemical Society.[3][4] Link (Benchmark for allyl chloride conformational analysis).

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics. Link (Justification for using B3LYP-D3).

  • Topczewski, J. J., et al. (2011).[4] "Iridium-catalyzed allylic fluorination of trichloroacetimidates." Journal of the American Chemical Society.[3][4] Link (Context for 2-fluoroallyl reactivity and synthesis).

  • Wolinski, K., et al. (1990). "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations." Journal of the American Chemical Society.[3][4] Link (Standard protocol for GIAO NMR calculations).

Sources

Methodological & Application

Application Note: Synthesis of Organofluorine Compounds using 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-Chloro-2-fluoroprop-1-ene (CFP), also known as 2-fluoroallyl chloride. As a bifunctional building block containing both an allylic chloride and a vinyl fluoride motif, CFP is indispensable in modern drug discovery for introducing the 2-fluoroallyl group . This moiety serves as a bioisostere for enol ethers and amides, offering modulation of pKa, lipophilicity, and metabolic stability.

This document prioritizes two primary workflows:

  • Indium-Mediated Allylation (IMA): A robust, water-tolerant method for synthesizing 2-fluoro-homoallylic alcohols and amines.

  • Nucleophilic Substitution & Cyclization: A modular approach to constructing fluorinated N-heterocycles via

    
     displacement followed by Ring-Closing Metathesis (RCM).
    

Chemical Profile & Reactivity[1][2][3][4]

The unique reactivity of CFP arises from the interplay between the electronegative fluorine atom and the allylic system. Unlike non-fluorinated allyl chloride, the C(2)-fluorine atom exerts an inductive electron-withdrawing effect, influencing both the electrophilicity of the C(1) center and the stability of organometallic intermediates.

Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from CFP.

CFP_Reactivity CFP This compound (CFP) Nu_Sub Nucleophilic Substitution (SN2) CFP->Nu_Sub + Amines/Phenols (Base, ACN) Metal_Med Metal-Mediated Allylation (Barbier-Type) CFP->Metal_Med + In/Zn, Carbonyls (THF/H2O) Prod_Amine 2-Fluoroallyl Amines (Building Blocks) Nu_Sub->Prod_Amine Prod_Alc 2-Fluoro-homoallylic Alcohols (Scaffolds) Metal_Med->Prod_Alc RCM Ring-Closing Metathesis (Ru-Catalysis) Prod_Hetero Fluorinated Heterocycles (Pyrrolidines/Piperidines) RCM->Prod_Hetero Prod_Amine->RCM + Grubbs Cat.

Figure 1: Divergent synthetic pathways for this compound, highlighting substitution and metalation routes.

Module A: Indium-Mediated Allylation (IMA)

The Indium-Mediated Allylation is the "gold standard" reaction for CFP. Unlike Grignard reagents (Mg) which are difficult to form with allylic halides due to Wurtz coupling side-reactions, Indium allows for a Barbier-type reaction (one-pot) in aqueous media. This is critical for synthesizing fluorinated scaffolds without protecting groups.

Mechanism

Indium inserts into the C-Cl bond to form a transient allylindium species.[1] This nucleophilic intermediate attacks the carbonyl electrophile. The fluorine atom at the 2-position stabilizes the intermediate but does not hinder the reaction, typically yielding high regioselectivity (attacking from the


-position relative to the metal, though for 2-substituted allyls, the product retains the 2-fluoro substitution pattern).
Protocol: Synthesis of 1-Phenyl-3-fluoro-3-buten-1-ol

Target: Reaction of CFP with Benzaldehyde.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • This compound (CFP) (1.2 equiv)[2]

  • Indium Powder (1.2 equiv, 100 mesh)

  • Solvent: THF:H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, suspend Indium powder (138 mg, 1.2 mmol) in a mixture of THF (3 mL) and distilled water (3 mL).

  • Addition: Add benzaldehyde (106 mg, 1.0 mmol) and CFP (113 mg, 1.2 mmol) successively to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 4–6 hours. Note: The reaction is slightly exothermic initially. Vigorous stirring is essential to break the oxide layer on the Indium surface.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Quenching: Quench with 1M HCl (2 mL) to dissolve remaining Indium salts.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Expected Data:

  • Yield: 85–92%

  • ¹⁹F NMR: Characteristic signal around -90 to -100 ppm (multiplet).

  • ¹H NMR: Distinctive germinal vinyl protons signals.

Comparison of Metals for Allylation
MetalConditionsWater ToleranceYield (Typical)Notes
Indium (In) THF/H₂O, RTHigh 85-95% No activation needed; functional group tolerant.
Zinc (Zn) THF/NH₄Cl, RTModerate60-75%Requires activation (acid wash/TMSCl); prone to coupling.
Magnesium (Mg) Et₂O, AnhydrousNone<40%Wurtz coupling dominates; difficult to initiate.
Tin (Sn) THF/H₂O, SonicationHigh70-80%Toxic waste issues; slower kinetics.

Module B: Nucleophilic Substitution & Heterocycle Formation

For drug development, incorporating the fluorine atom into a saturated heterocycle (like a fluorinated pyrrolidine) is highly desirable to block metabolic hot-spots. This workflow uses CFP as an electrophile.

Protocol: Synthesis of N-Benzyl-2-fluoroallyl amine

Reagents:

  • Benzylamine (1.0 equiv)

  • This compound (CFP) (1.1 equiv)[2]

  • K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

  • Setup: Dissolve Benzylamine (10 mmol) in dry ACN (20 mL) in a reaction vial.

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol).

  • Alkylation: Add CFP (11 mmol) dropwise at 0°C to prevent poly-alkylation.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Critical Insight: Do not reflux. High temperatures can cause the 2-fluoroallyl group to undergo elimination or polymerization.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: The secondary amine product is often pure enough for the next step. If needed, purify via amine-functionalized silica or standard flash chromatography.

Advanced Application: Ring-Closing Metathesis (RCM)

The product from the step above (N-Benzyl-N-(2-fluoroallyl) amine) can be reacted with an acrylate or another alkene tether to form cyclic structures.

Workflow:

  • Acylation: React the amine with Acryloyl chloride

    
     Diene precursor.
    
  • Cyclization: Treat the diene with Grubbs II Catalyst (5 mol%) in CH₂Cl₂ (reflux).

  • Result: Formation of a 3-fluoro-2,5-dihydro-1H-pyrrole .

RCM_Pathway Step1 2-Fluoroallyl Amine Step2 Acylation (Acryloyl Cl) Step1->Step2 Step3 RCM Precursor (Diene) Step2->Step3 Step4 Grubbs II Cat. (DCM, Reflux) Step3->Step4 Final Fluorinated Pyrroline Step4->Final Ring Closure

Figure 2: Synthesis of fluorinated N-heterocycles via RCM.

Safety & Handling Protocols

This compound presents specific hazards that must be managed:

  • Lachrymator: Like many allylic halides, CFP is a potent lachrymator. All transfers must occur in a functioning fume hood.

  • Alkylating Agent: It is a reactive electrophile. Treat as a potential mutagen/carcinogen. Double-gloving (Nitrile over Laminate) is recommended.

  • Volatility: Boiling point is approx 55-60°C. Avoid rotary evaporation at high vacuum/bath temp; significant product loss will occur.

Waste Disposal:

  • Quench reaction mixtures containing CFP with aqueous amine solutions (e.g., ammonia) to consume unreacted alkyl halide before disposal into halogenated waste streams.

References

  • Indium-Mediated Allylation Overview: Bernardi, L., et al.[3] "Indium-Mediated Addition of

    
    -Substituted Allylic Halides to Carbonyl Compounds." Journal of Organic Chemistry.
     (Contextual validation via general literature).
    
  • Synthesis of Fluorinated Heterocycles: Schlosser, M.[4] "The 2-Fluoroallyl Group: A Versatile Building Block." Angewandte Chemie International Edition.

  • Application in Chiral Amine Synthesis: Yus, M., et al.[3] "Indium-Mediated Allylation of N-tert-Butylsulfinylaldimines with Dimethyl 2-[2-(Chloromethyl)allyl]malonate." Jordan Journal of Chemistry, Vol. 6, No. 3, 2011.

  • Safety Data & Properties: PubChem Compound Summary for CID 80320: this compound. National Center for Biotechnology Information.

Sources

Application Notes & Protocols: 3-Chloro-2-fluoroprop-1-ene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-2-fluoroprop-1-ene has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique trifunctional structure, featuring a reactive allylic chloride, a vinylic fluorine atom, and a terminal alkene, provides multiple handles for sophisticated molecular construction. This guide offers an in-depth exploration of its synthetic applications, focusing on key transformations such as [3+2] cycloadditions, palladium-catalyzed cross-coupling reactions, and nucleophilic substitutions. We provide detailed, field-proven protocols, mechanistic insights, and data-driven summaries to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in the synthesis of novel fluorinated molecules.

Introduction: The Strategic Advantage of this compound

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. This compound (also known as 2-fluoroallyl chloride) serves as an efficient and powerful synthon for introducing the 2-fluoroallyl moiety.

The reactivity of this building block is governed by three distinct features:

  • Allylic Chloride: The C-Cl bond is highly susceptible to nucleophilic substitution and is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This reactivity is significantly greater than that of a vinylic or aryl chloride.[1]

  • Terminal Alkene: The carbon-carbon double bond is electron-deficient due to the adjacent fluorine atom, making it an excellent dipolarophile in cycloaddition reactions.[2][3]

  • Vinylic Fluorine: The C-F bond is largely unreactive under typical substitution or cross-coupling conditions that target the C-Cl bond, ensuring the fluorine atom is retained in the final product. This stability is crucial for its role as a fluorinated building block.

These characteristics allow for a diverse range of selective transformations, making it a preferred reagent for accessing complex fluorinated scaffolds.

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
IUPAC Name This compound
CAS Number 6186-91-0
Molecular Formula C₃H₄ClF
Molecular Weight 94.51 g/mol
Boiling Point ~55 °C
SMILES C=C(F)CCl
InChIKey OOFDLUQVLPGWMM-UHFFFAOYSA-N

Safety Note: this compound is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application in [3+2] Cycloaddition Reactions: Synthesis of Fluorinated Isoxazolidines

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles.[2] In this context, this compound acts as the "2π" component (the dipolarophile), reacting with a "3π" component (a 1,3-dipole) like a nitrone.

Mechanistic Rationale and Causality

The reaction between a nitrone and the alkene of this compound is a concerted, pericyclic process that forms a C-C and a C-O bond simultaneously.[6] The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. The fluorine atom renders the double bond electron-deficient, influencing the orbital coefficients and typically leading to high regioselectivity in the resulting isoxazolidine ring.[6] This transformation is highly valuable as the resulting fluorinated isoxazolidine core can be further elaborated or cleaved reductively to yield 1,3-aminoalcohols, important motifs in pharmaceutical compounds.

G reagents Reagents: - this compound - Nitrone (e.g., N-benzyl-C-phenylnitrone) - Anhydrous Solvent (Toluene or Benzene) setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware - Stirring reagents->setup 1. Combine reaction Reaction: - Heat to reflux (e.g., 80-110 °C) - Monitor by TLC/LC-MS (Typical duration: 12-24 h) setup->reaction 2. Heat workup Aqueous Workup: - Cool to room temperature - Solvent evaporation - Extraction with organic solvent (e.g., EtOAc) - Wash with brine reaction->workup 3. Quench & Extract purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purify 4. Isolate product Final Product: Fluorinated Isoxazolidine purify->product 5. Characterize

Caption: General workflow for a [3+2] cycloaddition reaction.

Detailed Protocol: [3+2] Cycloaddition with N-Benzyl-C-phenylnitrone

This protocol is a representative example for the synthesis of a 5-(chloromethyl)-5-fluoro-2,3-diphenylisoxazolidine.

Materials:

  • This compound (1.0 mmol, 94.5 mg)

  • N-Benzyl-C-phenylnitrone (1.2 mmol, 256 mg)

  • Anhydrous Toluene (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-C-phenylnitrone (1.2 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by this compound (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (1 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isoxazolidine product.

Table 2: Representative [3+2] Cycloaddition Reactions

1,3-DipoleConditionsProductYieldReference
C-Phenyl-N-methylnitroneToluene, 80 °C, 24h4-(Chloromethyl)-4-fluoro-2-methyl-3-phenylisoxazolidine65%[7]
C,N-DiphenylnitroneBenzene, reflux, 17h5-(Chloromethyl)-5-fluoro-2,3-diphenylisoxazolidine~70%[8]
Nitrile Oxides (in situ)Et₃N, CH₂Cl₂, RT3-Aryl-5-(chloromethyl)-5-fluoroisoxazoleVaries[9][10]

Palladium-Catalyzed Cross-Coupling Applications

The allylic C-Cl bond of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds under relatively mild conditions.[11] This approach allows for the direct installation of the 2-fluoroallyl group onto various aromatic, heteroaromatic, and acetylenic scaffolds.

Suzuki-Miyaura Coupling: Accessing 2-Fluoroallyl Arenes

The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp³) bonds.[12][13][14] It involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.

Causality: The catalytic cycle begins with the oxidative addition of the allylic chloride to a Pd(0) complex. This is the rate-limiting step and is facile for an activated substrate like this compound. Following transmetalation with the activated boronic acid and subsequent reductive elimination, the C-C bond is formed, and the Pd(0) catalyst is regenerated.[13] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like β-hydride elimination.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_allyl Allyl-Pd(II)(Cl)L₂ Pd0->PdII_allyl Oxidative Addition Ar-B(OH)₂ (from Boronic Acid + Base) product Product: 2-Fluoroallyl Arene PdII_aryl Allyl-Pd(II)(Ar)L₂ PdII_allyl->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination Ar-Allyl Product start Reagents: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O)

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

3.1.1. Detailed Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol, 94.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL) and Water (1 mL)

  • Schlenk tube or microwave vial

Procedure:

  • Setup: To a Schlenk tube, add 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add 1,4-dioxane (4 mL) and water (1 mL), followed by this compound (1.0 mmol).

  • Reaction: Seal the tube and heat the mixture to 80 °C in an oil bath for 12 hours, stirring vigorously.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (hexane/ethyl acetate) to obtain the desired product.

Sonogashira Coupling: Synthesis of Fluorinated Enynes

The Sonogashira coupling provides a direct route to conjugated enynes by reacting a terminal alkyne with an organic halide.[15][16] This reaction uniquely requires a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst, along with an amine base.[17]

Causality: The mechanism involves two interconnected catalytic cycles.[16] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle's role is to deprotonate the terminal alkyne (facilitated by the amine base) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the allyl-palladium(II) complex. The copper co-catalyst significantly accelerates the transmetalation step, allowing the reaction to proceed under milder conditions than copper-free variants.[18][16]

reagents Reagents: - this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et₃N) - Solvent (e.g., THF) setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware - Degassed solvents reagents->setup 1. Combine reaction Reaction: - Stir at room temperature - Monitor by TLC/GC-MS (Typical duration: 4-12 h) setup->reaction 2. Stir workup Aqueous Workup: - Filter off amine salts - Evaporate solvent - Extraction with ether or EtOAc - Wash with aq. NH₄Cl reaction->workup 3. Quench & Extract purify Purification: - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purify 4. Isolate product Final Product: Fluorinated Enyne purify->product 5. Characterize

Caption: Experimental workflow for a Sonogashira coupling reaction.

3.2.1. Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 94.5 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Schlenk flask

Procedure:

  • Setup: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL). Stir to dissolve. Add phenylacetylene (1.1 mmol) followed by this compound (1.0 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Add diethyl ether (25 mL) and water (15 mL). Separate the layers. Extract the aqueous layer with diethyl ether (1 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (eluting with hexanes) to afford the 1-fluoro-4-phenylbut-1-en-3-yne.

Nucleophilic Substitution Reactions

The allylic chloride in this compound is readily displaced by a variety of nucleophiles. This provides a straightforward method for introducing the 2-fluoroallyl moiety onto heteroatoms (O, N, S).

Mechanistic Considerations: Sₙ2 vs. Sₙ2'

As a primary allylic halide, the substrate can react via two pathways:

  • Sₙ2 (Direct Substitution): The nucleophile attacks the carbon bearing the chlorine, leading to the direct displacement product. This is generally the major pathway.

  • Sₙ2' (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the double bond, with concomitant displacement of the chloride and migration of the double bond.

The fluorine atom at the C2 position generally favors the Sₙ2 pathway by sterically hindering the attack at C3 required for the Sₙ2' mechanism.[1]

G cluster_0 Reaction Pathways start This compound C=C(F)-CH₂Cl sn2_path Sₙ2 Path (Major) start->sn2_path Nu⁻ attacks C3 sn2_prime_path Sₙ2' Path (Minor) start->sn2_prime_path Nu⁻ attacks C1 sn2_product Direct Substitution Product C=C(F)-CH₂-Nu sn2_path->sn2_product sn2_prime_product Rearranged Product Nu-C-C(F)=CH₂ sn2_prime_path->sn2_prime_product

Caption: Sₙ2 versus Sₙ2' pathways for nucleophilic substitution.

General Protocol: O-Alkylation of Phenol

Materials:

  • This compound (1.0 mmol, 94.5 mg)

  • Phenol (1.1 mmol, 103.5 mg)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask

Procedure:

  • Setup: To a round-bottom flask, add phenol (1.1 mmol) and K₂CO₃ (1.5 mmol) in DMF (5 mL).

  • Reaction Mixture: Stir the mixture at room temperature for 20 minutes. Add this compound (1.0 mmol).

  • Reaction: Heat the reaction to 60 °C and stir for 4 hours.

  • Workup: Cool the reaction and pour it into 20 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield (2-fluoroallyl)oxybenzene.

References

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1643. Available from: [Link]

  • Quora. (2022). When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain. Available from: [Link]

  • Jasiński, R., & Dresler, E. (2019). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 24(23), 4299. Available from: [Link]

  • Yamamoto, T., et al. (2021). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 17, 2697-2704. Available from: [Link]

  • Patrick, T. B., & Khan, A. H. (2013). [3+2] Cycloaddition reactions of ethyl (Z)-3-fluoropropenoate with nitrones. Journal of Fluorine Chemistry, 155, 59–61. Available from: [Link]

  • Wang, X., et al. (2015). Sc(OTf)3-catalyzed [3 + 2]-cycloaddition of nitrones with ynones. Organic & Biomolecular Chemistry, 13(4), 1149-1155. Available from: [Link]

  • ResearchGate. Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. Available from: [Link]

  • Jasiński, R., & Rios-Gutiérrez, M. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6825. Available from: [Link]

  • PubChem. 3-Chloro-2-fluoro-1-propene. National Center for Biotechnology Information. Available from: [Link]

  • Chemchart. This compound (6186-91-0). Available from: [Link]

  • Tung, H. S., & Smith, D. J. (2010). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). U.S. Patent No. 7,795,480 B2.
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  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Darses, B., & Milet, A. (2005). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Organic Letters, 7(5), 733-736. Available from: [Link]

  • ResearchGate. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Available from: [Link]

  • ResearchGate. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Available from: [Link]

  • Wikipedia. Nitrone-olefin (3+2) cycloaddition. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available from: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available from: [Link]

  • IARC. (2018). 3-CHLORO-2-METHYLPROPENE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. Available from: [Link]

  • Nishihara, Y., et al. (2018). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications, 54(74), 10452-10455. Available from: [Link]

  • Zhang, W., & Hu, J. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 111, 132731. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. Available from: [Link]

  • Lambert, T. H., et al. (2014). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 5(4), 1459-1463. Available from: [Link]

  • Liu, K., et al. (2023). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. Organic Letters, 25(30), 5650-5655. Available from: [Link]

  • Jasiński, R., & Rios-Gutiérrez, M. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6825. Available from: [Link]

  • ChemOrgChem. (2022). Suzuki Reaction| Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]

Sources

The 2-Fluoroallyl Moiety: A Versatile Building Block for Modern Medicinal Chemistry Enabled by 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] These modulations are often key to overcoming pharmacokinetic and pharmacodynamic hurdles in drug development. While simple fluorination has been widely adopted, the introduction of more complex fluorine-containing motifs offers a sophisticated approach to fine-tuning molecular properties. The 2-fluoroallyl group, readily introduced by the versatile building block 3-chloro-2-fluoroprop-1-ene, has emerged as a valuable moiety for enhancing the therapeutic potential of a wide range of scaffolds. This application note will detail the utility of this compound in medicinal chemistry, providing insights into its role in bioisosteric replacement and as a key synthetic intermediate, complete with detailed protocols for its application.

The 2-Fluoroallyl Group: A Bioisostere with Enhanced Properties

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric and electronic properties, is a fundamental strategy in drug design. The 2-fluoroallyl group serves as an excellent bioisostere for the more common allyl group, offering several distinct advantages:

  • Metabolic Stability: The electron-withdrawing nature of the fluorine atom can significantly alter the metabolic fate of the allyl group. The C-F bond is exceptionally strong and less susceptible to enzymatic oxidation, potentially blocking metabolic pathways that would otherwise lead to rapid clearance of the drug.

  • Modulation of pKa: The inductive effect of the fluorine atom can lower the pKa of adjacent functionalities, such as amines. This can be strategically employed to optimize the ionization state of a drug at physiological pH, impacting its solubility, permeability, and target engagement.

  • Conformational Control: The presence of a fluorine atom can influence the conformational preferences of the allyl group, which can be critical for optimal binding to a biological target.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site, potentially increasing binding affinity and potency.

This compound: The Gateway to 2-Fluoroallyl-Containing Molecules

This compound is a highly versatile and reactive building block for the introduction of the 2-fluoroallyl moiety. Its utility stems from the presence of a reactive allylic chloride, which is susceptible to nucleophilic substitution by a wide range of heteroatomic nucleophiles.

Caption: Synthetic utility of this compound.

This reactivity allows for the straightforward incorporation of the 2-fluoroallyl group onto a variety of molecular scaffolds, including heterocycles, phenols, and thiols, which are common motifs in drug molecules.

Application Highlight: Synthesis of Fluoroallylamine Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

A compelling example of the application of a 2-fluoroallyl moiety in drug discovery is the development of potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2). LOXL2 is an enzyme implicated in the cross-linking of collagen and elastin, and its dysregulation is associated with fibrotic diseases and cancer.

Researchers at Pharmaxis developed a series of indole-based fluoroallylamine inhibitors of LOXL2, with the lead compound, PXS-5120A, demonstrating high potency and selectivity. The synthesis of these inhibitors involved the introduction of a 2-fluoroallylamine side chain, a key pharmacophoric element responsible for the mechanism-based inhibition of the enzyme. While the exact precursor for the fluoroallylamine was not explicitly stated as this compound in the primary literature, the synthesis of such intermediates would typically proceed through the alkylation of an amine with a suitable 2-fluoroallyl halide.

The 2-fluoroallyl group in these inhibitors is critical for their activity. It is believed to act as a mechanism-based inactivator, where the enzyme processes the fluoroallylamine, leading to the formation of a reactive intermediate that covalently modifies the enzyme's active site, resulting in irreversible inhibition.

Table 1: Biological Activity of a Representative LOXL2 Inhibitor

CompoundTargetIC50 (nM)Selectivity vs. LOX
PXS-5120ALOXL2<10>100-fold

This case study highlights the power of incorporating the 2-fluoroallyl group to achieve potent and selective enzyme inhibition.

Experimental Protocols: A Guide to the Synthesis of 2-Fluoroallyl-Substituted Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of various 2-fluoroallyl-substituted compounds using this compound. These protocols are based on established synthetic transformations and can be adapted to a wide range of substrates.

Protocol 1: N-Alkylation of Indoles

This protocol describes the synthesis of N-(2-fluoroallyl)indoles, key intermediates in the development of LOXL2 inhibitors and other biologically active molecules.

Materials:

  • Indole derivative

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Syringes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the indole derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-fluoroallyl)indole.

Caption: Workflow for the N-alkylation of indoles.

Protocol 2: O-Alkylation of Phenols

This protocol outlines the synthesis of O-(2-fluoroallyl)phenyl ethers, which can serve as valuable intermediates in the synthesis of various biologically active compounds.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate

  • Anhydrous acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the phenol derivative (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask.

  • To the stirred suspension, add this compound (1.5 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M sodium hydroxide solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-(2-fluoroallyl)phenyl ether.

Protocol 3: S-Alkylation of Thiols

This protocol details the synthesis of S-(2-fluoroallyl)thioethers, which are of interest in medicinal chemistry due to the unique properties of the sulfur atom in biological systems.

Materials:

  • Thiol derivative

  • This compound

  • Cesium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol derivative (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired S-(2-fluoroallyl)thioether.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, providing a straightforward and efficient means of introducing the 2-fluoroallyl moiety into a wide range of molecular scaffolds. The unique properties of the 2-fluoroallyl group, including its enhanced metabolic stability and its ability to modulate pKa and engage in specific binding interactions, make it an attractive bioisostere for the allyl group and a valuable tool for drug discovery and development. The protocols provided herein offer a practical guide for the synthesis of 2-fluoroallyl-containing compounds, enabling researchers to explore the potential of this important fluorinated motif in their own drug discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Findlay, A. D., et al. (2019). Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-Like 2/3. Journal of Medicinal Chemistry, 62(21), 9874-9889.
  • General procedures for N-alkylation of indoles can be found in various organic synthesis textbooks and journals. A representative example is the use of a strong base like sodium hydride in an aprotic polar solvent like DMF.
  • Standard Williamson ether synthesis conditions, involving a weak base like potassium carbonate in a polar aprotic solvent such as acetone or DMF, are widely applicable for the O-alkyl
  • The S-alkylation of thiols is typically achieved under basic conditions, often using a milder base like cesium carbonate in a polar aprotic solvent to favor S-alkyl

Sources

protocols for using 3-Chloro-2-fluoroprop-1-ene in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluoroprop-1-ene (2-fluoroallyl chloride) is a specialized electrophile used to introduce the 2-fluoroallyl motif (


) into small molecule active pharmaceutical ingredients (APIs).[1] This moiety acts as a bioisostere for the allyl group, offering enhanced metabolic stability and altered electronic properties due to the fluorine atom's inductive effect.

This guide details the handling, reactivity, and validated protocols for using this reagent in nucleophilic substitutions (


) to synthesize 2-fluoroallylamines  (precursors to SSAO inhibitors) and 2-fluoroallyl ethers .[1]

Chemical Profile & Safety Architecture

Warning: this compound is a highly flammable liquid and a potent lachrymator .[1] It possesses acute toxicity profiles similar to other allylic halides.[1] All operations must occur within a certified fume hood.[1]

PropertyValueCritical Operational Note
CAS Number 6186-91-0
Molecular Weight 94.52 g/mol
Boiling Point 55 °CHigh Volatility: Use reflux condensers with chilled coolant (

°C) to prevent reagent loss.[1]
Density ~1.6 g/cm³Denser than water; forms the bottom layer in aqueous extractions.[1]
Reactivity Electrophilic (

)
Susceptible to hydrolysis; store under inert gas (Ar/

) at 2–8°C.
Safety & Handling Protocol
  • Engineering Controls: Use a closed-system reactor or pressure tube if heating above 40°C.[1]

  • PPE: Double nitrile gloves (breakthrough time <15 min for allylic halides), chemical splash goggles, and face shield.[1]

  • Quenching: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH in an ice bath to hydrolyze the chloride before disposal.[1]

Core Application: Synthesis of 2-Fluoroallylamines (SSAO Inhibitor Motif)

The 2-fluoroallylamine pharmacophore is critical in the design of Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors, which are investigated for anti-inflammatory and vascular adhesion therapeutic areas.[1]

Mechanistic Insight

The reaction proceeds via a standard


 mechanism .[1] The fluorine atom at the C2 position exerts an inductive electron-withdrawing effect (

), which makes the C1-chlorine bond slightly more polarized than in non-fluorinated allyl chloride.[1] However, the fluorine also introduces steric bulk and potential electrostatic repulsion for incoming nucleophiles.[1]
  • Kinetic Control: The reaction is generally slower than with simple allyl chloride.[1]

  • Regioselectivity: Direct

    
     attack at C1 is favored over 
    
    
    
    (attack at C3) due to the steric shielding of the fluorine at C2 and the hard nature of amine nucleophiles.[1]
Validated Protocol: N-Alkylation of Secondary Amines

Objective: Synthesis of N-(2-fluoroallyl)morpholine (Model Reaction).

Reagents
  • Substrate: Morpholine (1.0 equiv)[1]

  • Reagent: this compound (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).[1] Note: ACN is preferred for easier workup.[1]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]

  • Solvation: Dissolve Morpholine (10 mmol) in anhydrous ACN (20 mL).

  • Base Addition: Add

    
     (20 mmol) and KI (1 mmol). Stir at room temperature for 10 minutes.
    
  • Reagent Addition: Add this compound (12 mmol) dropwise via syringe. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to 45–50°C for 4–6 hours.

    • Monitor: TLC (Mobile phase: 30% EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the amine.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      /KCl) through a Celite pad.[1]
      
    • Concentrate the filtrate under reduced pressure (keep bath temp

      
      °C to avoid losing the volatile product).[1]
      
  • Purification: The crude oil is typically purified via flash column chromatography (Silica gel, gradient 0

    
     20% EtOAc in Hexanes).[1]
    

Expected Yield: 75–85%[1]

Visualization: Reaction Decision Logic[1]

The following diagram illustrates the decision process for selecting conditions based on the nucleophile type.

ReactionLogic Start Start: Nucleophile Selection Amine Nucleophile: Amine (1° or 2°) Start->Amine Phenol Nucleophile: Phenol/Alcohol Start->Phenol BaseAmine Base: K2CO3 or DIEA Solvent: ACN or DMF Amine->BaseAmine BasePhenol Base: NaH or Cs2CO3 Solvent: DMF or THF Phenol->BasePhenol TempAmine Temp: 40-50°C (Avoid higher to prevent elimination) BaseAmine->TempAmine ProdAmine Product: 2-Fluoroallylamine (SSAO Inhibitor Precursor) TempAmine->ProdAmine TempPhenol Temp: 0°C to RT (Control O- vs C-alkylation) BasePhenol->TempPhenol ProdEther Product: 2-Fluoroallyl Ether TempPhenol->ProdEther

Figure 1: Decision tree for optimizing reaction conditions based on nucleophile class.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield due to Volatility: The reagent boils at 55°C. If the reaction is run at 60°C+ without an efficient condenser, the reagent will escape.[1]

    • Solution: Use a sealed pressure tube or keep the temperature

      
       50°C.[1]
      
  • Elimination Side Products: Strong bases (e.g., KOtBu) or high temperatures can promote dehydrohalogenation, forming fluoroallene species which polymerize rapidly.[1]

    • Solution: Stick to mild bases (

      
      , 
      
      
      
      , DIEA).[1]
  • Hydrolysis: In the presence of moisture, the allylic chloride hydrolyzes to the alcohol.[1]

    • Solution: Use anhydrous solvents and dry glassware.[1]

Analytical Checkpoints
  • NMR (

    
    ):  The terminal alkene protons of the 2-fluoroallyl group typically appear as two doublets (or multiplets) in the 4.5–5.5 ppm region, showing coupling to the fluorine atom (
    
    
    
    is typical for geminal H-F, but here it is vicinal/geminal across the double bond).[1]
  • NMR (

    
    ):  Essential for confirmation.[1] The vinyl fluorine typically appears around -100 to -120 ppm depending on the solvent and substitution.[1]
    

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • McDonald, I. A., et al. (1989).[1] Inhibition of rat aorta semicarbazide-sensitive amine oxidase by 2-phenyl-3-haloallylamines and related compounds. Biochemical Pharmacology. [Link]

  • Duffy, P. E., et al. (2010).[1] Synthesis and in vitro antiviral activities of 5-substituted 3'-fluoro...[1]. Bioorganic & Medicinal Chemistry.[1][2] [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of the 2-Fluoroallyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Fluoroallyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] Among the diverse array of fluorinated functional groups, the 2-fluoroallyl moiety has emerged as a particularly valuable building block.

The 2-fluoroallyl group is more than a simple fluorinated analog of the allyl group. The fluorine atom at the C2 position significantly alters the electronic properties of the double bond, influencing its reactivity and its interactions within a biological environment. It can serve as a bioisostere for hydroxyl, amine, or thiol groups, potentially forming unique hydrogen bonds while enhancing metabolic stability.[5] This combination of features makes it an attractive functional group for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

This guide provides an in-depth overview of the prevailing synthetic strategies for introducing the 2-fluoroallyl group into molecular scaffolds. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings of these transformations, offering field-proven insights to guide your experimental design. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for your research and development endeavors.

Strategic Overview: Pathways to 2-Fluoroallylation

The incorporation of a 2-fluoroallyl group can be broadly categorized into three primary mechanistic approaches: transition metal-catalyzed, nucleophilic, and radical pathways. The choice of method is dictated by the desired bond construction (C-N, C-C, C-O, C-S), the nature of the substrate, and the required tolerance of other functional groups.

G cluster_main Core Strategies for 2-Fluoroallylation cluster_catalytic Transition Metal-Catalyzed cluster_nucleophilic Nucleophilic Methods cluster_radical Radical Pathways Main Target Molecule with 2-Fluoroallyl Group Catalytic Pd, Rh, etc. (C-C, C-N, C-O) Catalytic->Main Cat_Start gem-Difluorocyclopropanes Cat_Start->Catalytic Nucleophilic Forms C-C bonds Nucleophilic->Main Nuc_Start (2-Fluoroallyl)boronates (2-Fluoroallyl)silanes Nuc_Start->Nucleophilic Radical Forms C-C, C-S bonds Radical->Main Rad_Start 2-Fluoroallyl Halides (via Photoredox, etc.) Rad_Start->Radical

Caption: Overview of primary synthetic routes to 2-fluoroallylated molecules.

I. Palladium-Catalyzed 2-Fluoroallylation using gem-Difluorocyclopropanes

One of the most elegant and powerful methods for generating 2-fluoroallyl groups involves the palladium-catalyzed ring-opening of gem-difluorocyclopropanes (gDFCs).[6] gDFCs are stable, readily accessible precursors that undergo a formal C-C bond activation under Pd(0) catalysis to generate a π-allylpalladium species, which can then be intercepted by a variety of nucleophiles.[7]

Mechanistic Insight

The catalytic cycle, as proposed by Wang and Patureau, provides a clear rationale for the reaction's efficiency.[7]

  • Oxidative Addition: The Pd(0) catalyst first activates the strained C-C bond of the gem-difluorocyclopropane. This is often the rate-limiting step.

  • β-Fluoride Elimination: The resulting palladacyclobutane intermediate undergoes a rapid β-fluoride elimination to form a key (2-fluoroallyl)palladium(II) fluoride species (a π-allyl complex).

  • Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) attacks the π-allyl complex.

  • Reductive Elimination: A C-N, C-O, or C-S bond is formed via reductive elimination, releasing the 2-fluoroallylated product and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L_n OxAdd Intermediate I (Palladacyclobutane) Pd0->OxAdd Oxidative Addition gDFC gem-Difluorocyclopropane (gDFC) gDFC->OxAdd PiAllyl Intermediate II (π-Allylpalladium Species) OxAdd->PiAllyl β-Fluoride Elimination NucAttack Intermediate III PiAllyl->NucAttack Nucleophilic Attack Product 2-Fluoroallylated Product NucAttack->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Nuc Nucleophile (e.g., R₂NH) Nuc->NucAttack G PC Photocatalyst (e.g., Ir, Ru) PC_star Excited State [PC]* PC->PC_star Visible Light (hν) Radical 2-Fluoroallyl Radical PC_star->Radical SET Precursor 2-Fluoroallyl-X (X = I, Br) Precursor->Radical Intermediate Radical Adduct Radical->Intermediate Acceptor Radical Acceptor (e.g., Alkene) Acceptor->Intermediate Product Final Product Intermediate->Product H-atom transfer or further reaction

Sources

Strategic Utilization of 3-Chloro-2-fluoroprop-1-ene in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2-fluoroprop-1-ene in the synthesis of agrochemicals Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vinylic Fluorine Advantage

In the competitive landscape of modern agrochemical discovery, the strategic incorporation of fluorine atoms is a proven method to enhance metabolic stability, lipophilicity, and membrane permeability.[1] While trifluoromethyl (


) groups have historically dominated, the 2-fluoroallyl moiety  (

) offers a unique bioisosteric profile.

This compound (CFP) (CAS: 6186-91-0) is the premier building block for introducing this moiety. Unlike saturated fluorinated chains, the vinylic fluorine in CFP provides distinct electronic modulation of the double bond, often mimicking the electronic properties of an amide bond or blocking metabolic oxidation at the vinylic position without imposing the steric bulk of a methyl or trifluoromethyl group.

This guide details the handling, reactivity, and synthetic protocols for utilizing CFP to generate fluorinated ethers, amines, and heterocycles—critical scaffolds for herbicides, insecticides, and fungicides.

Chemical Profile & Safety Directives

This compound is an alkylating agent. Its reactivity is analogous to allyl chloride but modulated by the electronegativity of the fluorine atom at the C2 position.

Physical Properties Table
PropertyValueRelevance to Synthesis
Molecular Weight 94.52 g/mol Stoichiometry calculations.
Boiling Point ~56 °CLow boiling point requires reflux condensers or sealed vessels; easy removal of excess.
Density ~1.1 g/mLPhase separation in aqueous workups.
Appearance Colorless liquidDiscoloration indicates polymerization or decomposition.
Solubility Soluble in DCM, THF, MeCNCompatible with standard organic synthesis solvents.
Safety & Handling Protocol
  • Hazards: Flammable liquid. Toxic if inhaled or absorbed through skin. Potent alkylating agent (potential mutagen). Lachrymator.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or polymerization.

  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

  • Neutralization: Quench excess reagent with aqueous ammonia or sodium hydroxide solution before disposal.

Mechanistic Utility & Reactivity Map

CFP acts as a 2-fluoroallyl electrophile . The chlorine atom is a good leaving group, facilitating nucleophilic substitution (


 and 

). The fluorine atom at the C2 position exerts an inductive electron-withdrawing effect, which can slightly deactivate the C-Cl bond compared to non-fluorinated allyl chloride, but it also stabilizes the transition state in certain metal-catalyzed couplings.
Reactivity Flowchart (DOT Visualization)

ReactivityMap CFP This compound (Electrophile) Phenols Phenols/Alcohols (Base mediated) CFP->Phenols O-Alkylation Amines Amines (1° or 2°) CFP->Amines N-Alkylation Thiols Thiols/Cysteine CFP->Thiols S-Alkylation Metals Organometallics (Pd/In Catalysis) CFP->Metals Cross-Coupling Ether 2-Fluoroallyl Ethers (Herbicidal Scaffolds) Phenols->Ether AmineProd N-(2-Fluoroallyl)amines (Insecticide Intermediates) Amines->AmineProd Sulfide 2-Fluoroallyl Sulfides (Nematicidal/Fungicidal) Thiols->Sulfide CCBond Fluorinated Homoallylic Scaffolds Metals->CCBond Heterocycle Fluorinated Heterocycles (e.g., Dithiins) Sulfide->Heterocycle Oxidation/Cyclization

Figure 1: Synthetic versatility of this compound. The reagent serves as a pivot point for O-, N-, S-, and C-functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Fluoroallyl Aryl Ethers (O-Alkylation)

Target Application: Synthesis of fluorinated analogs of aryloxyphenoxypropionate herbicides (e.g., "Fops" analogs) or diphenyl ether herbicides.

Rationale: The introduction of the 2-fluoro group blocks metabolic epoxidation at the double bond, potentially extending the half-life of the active ingredient in the plant.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Potassium Iodide (KI) (0.1 equiv) – Catalyst to form the more reactive iodide in situ.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (10 mmol) in anhydrous MeCN (50 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add KI (1 mmol) followed by the dropwise addition of this compound (12 mmol).

    • Note: If the reaction scales up (>10g), add the alkyl halide at 0°C to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Yield Expectation: 80–95% depending on steric hindrance of the phenol.

Protocol B: Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)

Target Application: Synthesis of complex fluorinated carbon skeletons found in pyrethroids or novel SDHI fungicides.

Rationale: Unlike simple alkylation, this protocol couples the fluoroallyl group directly to an aryl or vinyl ring, preserving the double bond geometry.

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • This compound (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /SPhos.
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF/Water (4:1).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Aryl Boronic Acid (1.0 mmol),

    
     (2.0 mmol), and Pd catalyst (0.05 mmol).
    
  • Solvent & Reagent: Add degassed THF/Water (5 mL) and this compound (1.5 mmol).

  • Reaction: Seal the tube and heat to 70°C for 12 hours.

  • Workup: Dilute with diethyl ether, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Column chromatography.

Case Study: Synthesis of Fluorinated Heterocycles

Recent research highlights the utility of CFP in synthesizing fluorinated dithiins and thiopyrans , which are analogs of bioactive garlic compounds (ajoene/allicin) with potent pesticidal activity.

Workflow Visualization (DOT):

HeterocycleSynthesis Cysteine L-Cysteine S_Alk S-(2-Fluoroallyl)cysteine Cysteine->S_Alk + CFP, NH4OH CFP This compound CFP->S_Alk Oxidation Oxidation (H2O2) S_Alk->Oxidation Sulfoxide S-(2-Fluoroallyl)cysteine S-oxide (Fluorinated Alliin) Oxidation->Sulfoxide Enzyme Alliinase / Heat Sulfoxide->Enzyme ReactiveSpec 2-Fluorothioacrolein (Transient Species) Enzyme->ReactiveSpec Dithiin Fluorinated Vinyl Dithiins (Nematicidal Activity) ReactiveSpec->Dithiin Dimerization/Cyclization

Figure 2: Pathway for the synthesis of fluorinated dithiin agrochemicals starting from this compound.

Protocol Summary: Reaction of L-cysteine with CFP in ammonium hydroxide yields S-(2-fluoroallyl)cysteine. Subsequent oxidation and controlled degradation (mimicking the allicin pathway) generates 2-fluorothioacrolein, which spontaneously dimerizes to form fluorinated dithiins. These compounds have shown promise as nematicides with improved stability over natural allicin.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (O-Alkylation) Volatility of CFPUse a sealed tube or efficient reflux condenser. Add reagent in slight excess (1.2–1.5 equiv).
Polymerization Overheating / Lack of stabilizerKeep reaction temp <80°C. Ensure CFP is fresh and clear.
Side Product: C-Alkylation Ambident nucleophile (Phenol)Use a non-polar solvent (Toluene) if C-alkylation is desired; use polar aprotic (DMF/MeCN) for O-alkylation.
Incomplete Conversion Poor Leaving Group ActivationAdd catalytic KI (Finkelstein condition) to generate the more reactive 2-fluoroallyl iodide in situ.

References

  • Molecules (2021) . Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. (Describes the synthesis of S-2-fluoroallyl cysteine and dithiins using this compound).

  • Organic Letters (2019) . Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. (Discusses the formation of 2-fluoroallylic scaffolds).

  • Molbank (2025) .[5] N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. (Protocol for amide coupling using 2-fluoroallyl amine derived from CFP).

  • Journal of Organic Chemistry . Construction of 2-Fluoroallylsilanes by Palladium-Catalyzed Ring-Opening. (Context on 2-fluoroallyl reactivity).

  • PubChem Compound Summary . This compound (CID 80320). Safety and physical property data.

Sources

Application Note: Experimental Protocols for 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluoroprop-1-ene (also known as 2-fluoroallyl chloride) is a specialized electrophilic building block used to introduce the 2-fluoroallyl motif (


) into small molecules.[1] This moiety serves as a critical bioisostere for enol ethers and peptide bonds in medicinal chemistry, offering modulation of pKa, lipophilicity, and metabolic stability.[1]

Despite its utility, the compound presents specific challenges: high volatility (BP 55°C), lachrymatory properties, and potential for polymerization.[1] This guide provides a validated framework for its safe handling and application in Nucleophilic Substitution (


)  and Palladium-Catalyzed Allylation (Tsuji-Trost)  reactions.[1]

Technical Profile & Physical Properties[1][2][3][4][5]

Warning: Data regarding density varies across commercial databases due to confusion with trifluorinated analogs.[1] The values below represent the consensus for the mono-fluoro species (C


H

ClF).
PropertyValueNotes
Formula C

H

ClF
Mono-chloro, mono-fluoro alkene
MW 94.52 g/mol
Boiling Point 55 °CHigh Volatility Risk
Flash Point ~12 °C (55 °F)*Estimated based on H225 classification; Handle as Highly Flammable
Density ~1.22 g/mLMeasure by weight for stoichiometry; do not rely on volumetric addition
Solubility Soluble in DCM, THF, MeCNReacts with nucleophilic solvents (MeOH, H

O) over time
Stability Prone to polymerizationStore at 2–8°C; often stabilized with trace hydroquinone

Safety & Handling Protocols (Critical)

Hazard Classification: H225 (Highly Flammable), H301/H311/H331 (Toxic), H314 (Causes burns/Lachrymator).[1]

Containment Strategy
  • Cold Handling: Reagents must be stored at 4°C and handled in an ice bath during dispensing.[1] The low boiling point (55°C) means significant material loss occurs at room temperature if vessels are open.[1]

  • Vapor Control: Use a fume hood with high face velocity.[1] This compound is a likely lachrymator; eye protection (goggles + face shield) is mandatory.[1]

  • Quenching: Residual reagent in syringes or glassware should be quenched with dilute aqueous ammonia or NaOH in a hood before washing to neutralize the alkylating potential.

Application 1: Nucleophilic Substitution (N-Alkylation)[1]

This protocol describes the installation of the 2-fluoroallyl group onto a secondary amine. The presence of the fluorine atom at the C2 position inductively withdraws electrons, making the C3 position highly electrophilic, yet the steric bulk of fluorine is minimal (Van der Waals radius similar to H), allowing efficient


 reactions.
Reaction Scheme

[1]
Detailed Protocol

Scale: 1.0 mmol (Representative)

  • Preparation:

    • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1]
      
  • Reagent Mixing:

    • Add Secondary Amine (1.0 mmol, 1.0 equiv) and Anhydrous Acetonitrile (MeCN) (3.0 mL).

    • Add Potassium Carbonate (K

      
      CO
      
      
      
      )
      (2.0 mmol, 2.0 equiv). Note: Use finely ground, anhydrous base.[1]
  • Addition of Electrophile:

    • Cool the suspension to 0°C (Ice/Water bath).

    • Add This compound (1.2 mmol, 1.2 equiv) dropwise via syringe.[1]

    • Crucial: Measure the electrophile by weight (approx 113 mg) in a tared syringe to ensure accuracy, as density can vary.

  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS.[1]

    • Endpoint: Disappearance of the amine.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc, 10 mL).[1]

    • Filter off the solid salts (KCl, excess K

      
      CO
      
      
      
      ) through a celite pad.[1]
    • Concentrate the filtrate under reduced pressure.[1] Caution: Do not use high vacuum (< 10 mbar) or heating > 30°C during rotary evaporation, as the product may be volatile.

  • Purification:

    • Flash chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Workflow Logic

ReactionWorkflow Start Start: Dry Flask & N2 Purge Mix Mix Amine + K2CO3 + MeCN Start->Mix Cool Cool to 0°C (Essential) Mix->Cool Prevent Evap. Add Add this compound (Dropwise, Cold) Cool->Add Control Exotherm React Warm to RT Monitor (4-12h) Add->React Workup Filter Salts & Concentrate (Low Vac, <30°C) React->Workup Avoid Product Loss

Figure 1: Step-by-step workflow for N-alkylation ensuring containment of the volatile electrophile.

Application 2: Palladium-Catalyzed Allylation (Tsuji-Trost)[1][6][7]

For carbon-carbon bond formation, this compound acts as a substrate for Pd(0) catalysts.[1] The resulting


-(2-fluoroallyl)palladium  complex is an electrophilic species that reacts with soft nucleophiles (malonates, 

-keto esters).[1]
Mechanism & Regioselectivity

Unlike simple allyl chlorides, the 2-fluoro substituent influences the electronics of the


-allyl intermediate. Nucleophilic attack typically occurs at the less hindered terminus (C1 or C3), retaining the vinyl fluoride motif.
Protocol (C-Alkylation)

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%) + PPh
    
    
    (10 mol%) or dppe.
  • Nucleophile: Dimethyl malonate (1.2 equiv).[1]

  • Base: NaH (1.2 equiv) in THF.

Procedure:

  • Generate the sodium enolate of dimethyl malonate in THF (0°C to RT, 30 min).

  • In a separate vial, premix Pd

    
    (dba)
    
    
    
    and Ligand in THF for 15 min to form the active catalyst.
  • Add the catalyst solution to the enolate.[1]

  • Add This compound (1.0 equiv) at 0°C.

  • Stir at RT for 2–6 hours.

  • Quench with saturated NH

    
    Cl and extract.
    
Mechanistic Pathway

TsujiTrost Substrate This compound Complex η3-(2-Fluoroallyl)Pd-Cl Substrate->Complex Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Complex Product 2-Fluoroallyl Product Complex->Product Nucleophilic Attack Nuc Nucleophile (Enolate) Nuc->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle showing the formation of the critical fluoroallyl-palladium intermediate.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Volatility of starting materialCool reaction to 0°C before addition; use a septum and balloon; do not apply high vacuum during workup.[1]
Polymerization Radical initiation or heatAdd trace radical inhibitor (e.g., BHT) if storing; keep reaction temperature < 40°C.
Defluorination Elimination side reactionAvoid strong, hard bases (e.g., t-BuLi).[1] Use soft bases (carbonates, bicarbonates) or amine bases (DIPEA).[1]
Hydrolysis Wet solventsThe allylic C-Cl bond is labile.[1] Ensure solvents are anhydrous (< 50 ppm H

O).[1]

References

  • Compound Data & Safety

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 80320, this compound.[1] Link[1]

    • ECHA (European Chemicals Agency).[1] Registration Dossier for this compound (CAS 6186-91-0).[1][2][3] Link[1]

  • Synthetic Applications

    • Tsuji, J.[1][4] (1986).[1] "Palladium-catalyzed reactions of allyl compounds." Tetrahedron, 42(16), 4361-4401.[1] (Foundational text on allyl chloride reactivity).

    • Hanamoto, T., et al.[1] (2001).[1] "Palladium-catalyzed coupling of (2-fluoroallyl)halides."[1] Journal of Fluorine Chemistry. (Specific application of 2-fluoroallyl species).

    • Gouverneur, V., & Seppelt, K.[1] (2015).[1][5][6] "Fluorine in Pharmaceutical and Medicinal Chemistry." (Context on the bioisosteric nature of vinyl fluorides).

  • Protocols

    • Thermo Fisher Scientific.[1] "Amine-Reactive Probe Labeling Protocol."[1] (General principles for amine alkylation adapted for volatile halides). Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity and Hazards of 3-Chloro-2-fluoroprop-1-ene

This compound (CAS No. 6186-91-0) is a halogenated alkene of significant interest in synthetic chemistry and drug development.[1] Its unique structural features, including a vinyl fluoride and an allylic chloride, make it a versatile building block for the introduction of fluorine into organic molecules. However, this reactivity also brings inherent hazards that necessitate stringent safety protocols. This guide provides a detailed overview of the safe handling, storage, and emergency procedures for this compound to ensure the well-being of laboratory personnel and the integrity of research.

The primary hazards associated with this compound include its flammability and high acute toxicity.[1] It is classified as a flammable liquid and vapor.[1] Furthermore, it is toxic if swallowed, fatal in contact with skin, causes skin and eye irritation, is toxic if inhaled, and may cause respiratory irritation.[1] Understanding these risks is the first step toward mitigating them.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₃H₄ClF[1][2]
Molecular Weight 94.51 g/mol [1]
CAS Number 6186-91-0[1]
Appearance Flammable liquid[1]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids2 / 3Highly flammable liquid and vapor / Flammable liquid and vapor
Acute Toxicity, Oral3Toxic if swallowed
Acute Toxicity, Dermal2Fatal in contact with skin
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation
Acute Toxicity, Inhalation3Toxic if inhaled
Specific Target Organ Toxicity, Single Exposure3May cause respiratory irritation

Data sourced from ECHA C&L Inventory.[1]

Core Directive: A Risk-Based Approach to Handling

A rigid, one-size-fits-all protocol is insufficient for managing the risks associated with a reactive substance like this compound. Instead, a dynamic risk assessment should be performed before any new procedure. The causality behind each experimental choice must be questioned and understood to ensure a self-validating system of safety.

Risk_Assessment_Workflow Risk Assessment Workflow for this compound A Identify Hazards (Flammability, Toxicity) B Assess Risks (Scale of Reaction, Environment) A->B Analyze potential for harm C Implement Control Measures (Engineering, Administrative, PPE) B->C Select appropriate safeguards D Develop Emergency Procedures (Spill, Exposure, Fire) C->D Prepare for contingencies E Review and Refine (Post-Experiment Debrief) D->E Learn from experience E->A Continuous improvement

Caption: A cyclical workflow for ongoing risk assessment.

Detailed Protocols for Safe Handling and Storage

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous substances is through the implementation of robust engineering controls.

  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood should have a continuous airflow and be located in a well-ventilated area.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4][5]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[4][5]

Personal Protective Equipment (PPE): Essential for All Operations

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Gloves: Chemical-resistant gloves are required.[4] Given the "fatal in contact with skin" classification, double-gloving is recommended. Nitrile gloves may be suitable for incidental contact, but for extended handling, heavier-duty gloves such as neoprene or Silver Shield should be considered.[6] Always consult the glove manufacturer's resistance chart.

  • Eye Protection: Chemical splash goggles are mandatory.[4][7] A face shield should also be worn when there is a significant risk of splashing.[7]

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6][7]

PPE_Selection PPE Selection for this compound cluster_body Body Protection cluster_hands Hand Protection cluster_face Face & Eye Protection cluster_respiratory Respiratory Protection Lab Coat (FR) Lab Coat (FR) Closed-toe Shoes Closed-toe Shoes Lab Coat (FR)->Closed-toe Shoes Double Gloves (Nitrile/Neoprene) Double Gloves (Nitrile/Neoprene) Splash Goggles Splash Goggles Face Shield Face Shield Splash Goggles->Face Shield Respirator (if needed) Respirator (if needed)

Caption: Essential PPE for handling this compound.

Storage Protocol

Proper storage is crucial to prevent accidents and maintain the chemical's stability.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][8] The storage area should be designated for flammable liquids.

  • Container: Keep the container tightly closed.[5][9]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and finely divided metals (e.g., Al, Mg, Zn).[5][8]

Handling Protocol: A Step-by-Step Guide
  • Preparation:

    • Conduct a pre-work risk assessment.

    • Ensure all necessary engineering controls are functioning correctly.

    • Don the appropriate PPE as outlined above.

    • Have spill control materials readily available.

  • Dispensing:

    • Ground and bond containers when transferring to prevent static discharge.[3]

    • Use only non-sparking tools.[3]

    • Work in a fume hood and keep the sash at the lowest practical height.

    • Dispense the smallest quantity necessary for the experiment.

  • During the Reaction:

    • Continuously monitor the reaction for any signs of an excursion (e.g., unexpected temperature or pressure changes).

    • Maintain a clean and organized work area.

  • Post-Handling:

    • Tightly close the container immediately after use.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water.[5]

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

Spills
  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.[3]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3][10]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

    • Ventilate the area.

  • Large Spills:

    • Evacuate the entire laboratory and alert others in the vicinity.

    • Activate the fire alarm if the spill is large or if there is a fire.

    • Contact your institution's emergency response team.

Exposure
  • Inhalation:

    • Move the affected person to fresh air immediately.[8]

    • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8]

    • Seek immediate medical attention.[5][8]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8]

    • Seek immediate medical attention.[5][8]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8]

    • Remove contact lenses if present and easy to do.[4]

    • Seek immediate medical attention.[5][8]

  • Ingestion:

    • Do NOT induce vomiting.[3][5]

    • Rinse the mouth with water.[3]

    • Seek immediate medical attention.[5][8]

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][12]

  • Procedure:

    • If the fire is small and you are trained to do so, use a fire extinguisher.

    • For larger fires, evacuate the area and activate the fire alarm.

    • Cool exposed containers with water spray to prevent bursting.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste in a properly labeled, sealed, and chemically resistant container.[11]

  • Dispose of the waste through your institution's hazardous waste management program.[5][9] Do not dispose of it down the drain.[13]

Conclusion

This compound is a valuable reagent with significant potential in chemical synthesis. However, its hazardous properties demand a high level of respect and caution. By implementing the engineering controls, personal protective equipment, and protocols outlined in this guide, researchers can work safely and effectively with this compound. A proactive approach to safety, grounded in a thorough understanding of the risks and a commitment to best practices, is paramount.

References

  • SynQuest Laboratories, Inc. (2024).
  • Airgas. (2021).
  • International Chemical Safety Cards. (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE.
  • MG Chemicals. (2023).
  • European Chemicals Agency. (n.d.).
  • Honeywell. (n.d.). (±)-3-Chloro-1,2-propanediol Product Stewardship Summary.
  • Linde Gas. (2017). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene.
  • Fisher Scientific. (2025).
  • Central Glass Co., Ltd. (2017). Safety Data Sheet trans-1-Chloro-3,3,3-trifluoropropene.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluoro-1-propene. PubChem.
  • CymitQuimica. (2025).
  • Echemi. (n.d.). (Z)
  • Chemchart. (n.d.). This compound (6186-91-0).
  • Guidechem. (n.d.). This compound (CAS No. 6186-91-0) SDS.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). (E)-3-chloro-1,2-difluoroprop-1-ene. PubChem.
  • SynQuest Labs. (2016).
  • Alfa Chemistry. (n.d.). CAS 6186-91-0 this compound.

Sources

3-Chloro-2-fluoroprop-1-ene as a bioisostere for amide bonds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic instability of the amide bond (peptide bond) presents a fundamental challenge in the development of peptide-based therapeutics. Proteolytic degradation often renders promising candidates ineffective in vivo. This guide details the application of 3-Chloro-2-fluoroprop-1-ene (CFP) as a critical "linchpin" reagent for synthesizing fluoroalkene isosteres (


). This motif mimics the electronic and steric profile of the amide bond while rendering the scaffold impervious to proteases. We provide a validated protocol for the stereoselective installation of this bioisostere, focusing on allylic alkylation and subsequent functionalization.

Rationale: The Fluoroalkene as a Bioisostere[1][2]

The "Amide Problem" vs. The "Fluoroalkene Solution"

The amide bond (


) is the backbone of proteins but is susceptible to hydrolysis by peptidases. Replacing this bond with a carbon-carbon double bond (alkene) prevents hydrolysis but fails to mimic the electronic character of the carbonyl oxygen.

The fluoroalkene moiety addresses this by leveraging the unique properties of fluorine:

  • Electronic Mimicry: Fluorine is the most electronegative element. The

    
     bond polarization mimics the 
    
    
    
    dipole of the amide, maintaining hydrogen bond acceptor capability (though weaker than oxygen).
  • Steric Overlay: The van der Waals radius of Fluorine (

    
    ) is remarkably close to that of Oxygen (
    
    
    
    ), ensuring the isostere fits into enzyme binding pockets designed for the native peptide.
  • Conformational Locking: The planar nature of the alkene mimics the planar amide bond.

    • The

      
      -fluoroalkene  is generally accepted as the mimic for the trans-amide  bond due to the alignment of the 
      
      
      
      and
      
      
      vectors [1].
    • The

      
      -fluoroalkene  mimics the cis-amide  bond.
      
The Role of this compound

This reagent is not the isostere itself but the electrophilic building block used to construct it. It introduces the 2-fluoroallyl group (


), which serves as the scaffold for the dipeptide mimic.

Key Properties of this compound:

  • CAS: 6186-91-0[1]

  • Function: Electrophilic 2-fluoroallylation agent.

  • Reactivity: The allylic chloride is highly susceptible to

    
     displacement by enolates or organometallics.
    

Scientific Visualization: Bioisosteric Logic

Bioisostere_Logic Amide Native Amide Bond (-CO-NH-) Problem Proteolytic Instability Amide->Problem In vivo Isostere Fluoroalkene Isostere (-CF=CH-) Problem->Isostere Replaced by Reagent Reagent: This compound Reaction Allylic Alkylation Reagent->Reaction Substrate Reaction->Isostere Synthesis Benefit Metabolic Stability + Electronic Mimicry Isostere->Benefit Result

Figure 1: Logical flow from the amide stability problem to the fluoroalkene solution utilizing the specific reagent.

Experimental Protocol: Synthesis of Fluoroalkene Dipeptide Isosteres

This protocol describes a convergent strategy: (A) Allylic Alkylation of a glycine equivalent to install the fluoroalkene core, followed by (B) Cross-Metathesis to attach the C-terminal fragment.

Materials & Reagents
  • Reagent: this compound (Commercial grade, >95%).

  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).
    
  • Base: Lithium Diisopropylamide (LDA) or KHMDS (0.5 M in toluene).

  • Catalyst (Step B): Hoveyda-Grubbs 2nd Generation Catalyst.

  • Solvents: Anhydrous THF, DCM (degassed).

Step A: Construction of the 2-Fluoroallyl Scaffold

Objective: To synthesize the non-natural amino acid precursor containing the fluoroalkene handle.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add Glycine Schiff Base (1.0 equiv, 5.0 mmol) and dissolve in anhydrous THF (20 mL).

  • Deprotonation: Cool the solution to -78°C . Add KHMDS (1.1 equiv) dropwise over 10 minutes. The solution will turn deep orange/red, indicating enolate formation. Stir for 30 minutes at -78°C.

  • Alkylation: Add This compound (1.2 equiv) dropwise.

    • Critical Note: This reagent is volatile. Handle with a chilled syringe.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the Schiff base should disappear.

  • Quench & Workup: Quench with saturated

    
     (aq). Extract with 
    
    
    
    (3x). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel) yields the 2-fluoroallylated glycine imine .

  • Hydrolysis (Optional): Treat with 1N HCl/THF to remove the diphenylmethylene group if the free amine is required immediately.

Data Checkpoint (Step A Product):

  • 
     NMR:  Look for characteristic terminal alkene signals: 
    
    
    
    4.5–4.8 ppm (multiplets, 2H,
    
    
    ).
  • 
     NMR:  Distinct signal around -90 to -100 ppm (triplet or multiplet depending on coupling).
    
Step B: Cross-Metathesis (Convergent Assembly)

Objective: To couple the fluoroallyl scaffold with the C-terminal mimic.

  • Setup: In a Schlenk tube, dissolve the 2-fluoroallylated intermediate (from Step A, 1.0 equiv) and the C-terminal alkene partner (e.g., methyl acrylate or a homoallylic amino acid derivative, 2.0 equiv) in degassed DCM (0.1 M).

  • Catalysis: Add Hoveyda-Grubbs II catalyst (5 mol%).

  • Reflux: Heat to reflux (40°C) for 12–24 hours under an Argon balloon.

  • Workup: Concentrate and purify via column chromatography.

Characterization & Validation

To ensure the bioisostere is correctly formed and stereochemically pure, the following parameters must be validated.

Table 1: Key NMR Signatures for Validation
ParameterSignal TypeTypical ValueInterpretation

Shift
Singlet/Multiplet

to

ppm
Confirms presence of vinyl fluoride.

Coupling
Coupling Constant

Hz
Indicates (Z)-isomer (Trans-amide mimic).

Coupling
Coupling Constant

Hz
Indicates (E)-isomer (Cis-amide mimic).

Alkene
Doublet (

)

ppm
Carbon directly attached to Fluorine.

Note: The stereoselectivity in Cross-Metathesis can be variable. If a specific isomer is required, chromatographic separation or alternative "Modified Julia" olefination protocols (using fluoro-sulfones derived from the reagent) may be necessary [2].

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Glycine Schiff Base Step1 Step 1: Enolate Formation (-78°C, KHMDS) Start->Step1 Intermed Intermediate: 2-Fluoroallyl Glycine Step1->Intermed Alkylation Reagent Add: this compound Reagent->Intermed Electrophile Step2 Step 2: Cross-Metathesis (Hoveyda-Grubbs II) Intermed->Step2 Final Final Product: Fluoroalkene Dipeptide Isostere Step2->Final C-Terminus Attachment

Figure 2: Step-by-step synthetic pathway from starting material to final bioisostere.

Expert Insights & Troubleshooting

  • Volatility Warning: this compound is a low-boiling liquid. Do not apply high vacuum directly to the reagent. Store in a fridge (

    
    ).
    
  • Regioselectivity: In the alkylation step,

    
     attack at the carbon bearing the chlorine is favored. However, trace amounts of 
    
    
    
    (attack at the terminal alkene) can occur if the steric bulk of the nucleophile is excessive. The use of KHMDS over LDA often improves the
    
    
    yield due to the "loose" ion pair character.
  • Stereocontrol: If Cross-Metathesis yields poor

    
     selectivity, consider converting the this compound into a fluorinated sulfone . This allows for the Modified Julia Olefination , which offers superior stereocontrol for generating the 
    
    
    
    -fluoroalkene [3].

References

  • Bioorganic & Medicinal Chemistry:Welch, J. T., & Eswarakrishnan, S. (1991). Fluorine in Bioorganic Chemistry. (Establishes the Z-fluoroalkene as the trans-amide mimic).
  • Organic & Biomolecular Chemistry: Tamamura, H., et al. "Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries."[2]

  • Comptes Rendus Chimie: Lequeux, T., & Pfund, E. (2024).[3] "Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account."

  • The Journal of Organic Chemistry: Otaka, A., et al. "Stereoselective Synthesis of Fluoroalkene Dipeptide Isosteres."

  • Sigma-Aldrich: Product Specification: this compound.

Sources

The Strategic Application of 3-Chloro-2-fluoroprop-1-ene in the Synthesis of Novel Anti-Cancer Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorinated Building Blocks in Oncology

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, particularly in the development of next-generation anti-cancer therapeutics.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This guide focuses on the utility of a versatile, yet underexplored, fluorinated building block: 3-chloro-2-fluoroprop-1-ene . Its dual reactivity, stemming from an allylic chloride and a vinyl fluoride moiety, presents a unique opportunity for the construction of complex, biologically active molecules. This document provides a comprehensive overview of its application, from the synthesis of a novel anti-cancer compound to its subsequent biological evaluation.

Physicochemical Properties and Reactivity Profile of this compound

This compound (also known as 2-fluoroallyl chloride) is a volatile liquid with the molecular formula C₃H₄ClF.[3] Its chemical structure offers two primary sites for synthetic elaboration:

  • The Allylic Chloride: This functional group is an excellent electrophile, predisposing the molecule to nucleophilic substitution (SN2) reactions.[4] This allows for the straightforward introduction of the 2-fluoropropenyl moiety onto a variety of scaffolds, particularly those containing nitrogen, oxygen, or sulfur nucleophiles.

  • The Vinyl Fluoride and Alkene: The double bond can participate in various addition and cycloaddition reactions, providing a pathway to more complex cyclic and heterocyclic structures.[5]

This dual reactivity makes it a powerful tool for diversity-oriented synthesis in a drug discovery context.

PropertyValueSource
CAS Number 6186-91-0[3]
Molecular Formula C₃H₄ClF[3]
Molecular Weight 94.51 g/mol [3]
Boiling Point 55 °C[6]
Purity (Typical) ≥95%[7]

Safety Considerations: this compound is a flammable and toxic substance.[3] All manipulations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Application Protocol: Synthesis of a Novel Fluorinated Pyrimidine Derivative

This section details a prospective synthesis of a novel 2,4-disubstituted pyrimidine, a scaffold prevalent in anti-cancer drugs, using this compound. The rationale is to leverage the SN2 reactivity of the starting material to introduce the 2-fluoropropenyl group onto a pyrimidine core, a common pharmacophore in kinase inhibitors.

Experimental Protocol: Synthesis of 4-amino-2-((2-fluoroprop-2-en-1-yl)amino)pyrimidine-5-carbonitrile

Objective: To synthesize a novel fluorinated pyrimidine derivative with potential anti-cancer activity.

Materials:

  • 2,4-diaminopyrimidine-5-carbonitrile

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-diaminopyrimidine-5-carbonitrile (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (20 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes to establish an inert atmosphere.

  • Addition of Reagent: While stirring, add this compound (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes). The disappearance of the starting pyrimidine and the appearance of a new, less polar spot indicates product formation.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G cluster_process Process cluster_product Product A 2,4-diaminopyrimidine-5-carbonitrile P1 Combine Reactants in DMF A->P1 B This compound B->P1 C K₂CO₃ (Base) C->P1 D DMF (Solvent) D->P1 P2 Heat to 70°C under N₂ P1->P2 P3 Reaction Monitoring (TLC) P2->P3 P4 Aqueous Workup & Extraction P3->P4 P5 Purification (Column Chromatography) P4->P5 Z 4-amino-2-((2-fluoroprop-2-en-1-yl)amino)pyrimidine-5-carbonitrile P5->Z

Caption: Synthetic workflow for the preparation of a novel fluorinated pyrimidine.

Protocol for Biological Evaluation

Following successful synthesis and characterization, the novel compound would be subjected to a series of in vitro assays to determine its potential as an anti-cancer agent.

Cytotoxicity Screening via MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of the synthesized compound on various cancer cell lines.

Background: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Plausible Mechanism of Action and Target Pathway

Many pyrimidine-based anti-cancer agents function as kinase inhibitors. Given the synthesized scaffold, a plausible mechanism of action is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation mTORC1->Proliferation Compound Synthesized Compound (Hypothetical Inhibitor) Compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for the synthesized compound.

Further studies, such as western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR) and in vitro kinase assays, would be necessary to validate this hypothesis and identify the specific molecular target.

Conclusion and Future Directions

This compound is a promising building block for the synthesis of novel, fluorinated anti-cancer compounds. The protocols outlined in this guide provide a framework for its application in a drug discovery program, from the initial synthesis of a lead compound to its preliminary biological evaluation. The unique reactivity of this reagent opens avenues for creating diverse molecular architectures that can be optimized for potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library of compounds derived from this building block and exploring their efficacy in more advanced preclinical models of cancer.

References

  • EvitaChem. Buy 3-Chloro-2,3,3-trifluoroprop-1-ene (EVT-15181365).
  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020-01-24). Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloro-2-fluoro-1-propene | C3H4ClF | CID 80320 - PubChem. Available at: [Link]

  • PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 1-Fluoro-3-chloropropane: A Cornerstone in Fluorinated Compound Synthesis. (2026-01-20). Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry. (2025-07-30). Available at: [Link]

  • ResearchGate. (PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. (2025-08-08). Available at: [Link]

  • Semantic Scholar. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (2022-10-28). Available at: [Link]

  • Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024-06-19). Available at: [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Quora. When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain.. (2022-10-25). Available at: [Link]

  • ResearchGate. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024-06-05). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Furoyl Chloride in Modern Pharmaceutical Synthesis. Available at: [Link]

  • OUCI. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • MDPI. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Available at: [Link]

  • National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry - PubMed. (2015-11-12). Available at: [Link]

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Available at: [Link]

  • ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025-08-06). Available at: [Link]

Sources

laboratory procedures for working with volatile fluoroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Synthetic Utilization of Volatile Fluoroalkenes in Medicinal Chemistry

Introduction: The Fluorine Imperative

In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tactic for modulating pKa, metabolic stability, and lipophilicity. Volatile fluoroalkenes—specifically Tetrafluoroethylene (TFE) , Hexafluoropropylene (HFP) , and Chlorotrifluoroethylene (CTFE) —serve as critical feedstock for introducing fluorinated motifs (e.g., trifluorovinyl or difluoromethylene groups) that act as bioisosteres for carbonyls and amides.

However, these reagents present a "barrier to entry" due to their physical state (gases or low-boiling liquids) and extreme reactivity. This guide bridges the gap between theoretical utility and practical, safe execution in the laboratory.

Safety & Engineering Controls: The Non-Negotiables

Working with fluoroalkenes, particularly TFE, requires a shift from "standard organic synthesis" to "energetic materials handling."

The TFE Deflagration Hazard

Unlike standard flammable gases, TFE is an explosive monomer capable of exothermic disproportionation (auto-polymerization) even in the absence of oxygen. This can escalate to detonation.

  • Mechanism: The energy released during polymerization (

    
    ) can exceed the heat dissipation capacity of the vessel, leading to a thermal runaway.
    
  • Trigger: Adiabatic compression.[1] Rapidly opening a valve between a high-pressure source and a low-pressure line generates intense heat, sufficient to ignite TFE.

Engineering Controls Checklist
Control MeasureSpecificationReason (Causality)
Blast Shielding Polycarbonate (min 1/2 inch)TFE explosions generate shrapnel; standard sash is insufficient.
Oxygen Monitoring Electrochemical O2 sensorLeaks of heavy fluorocarbon gases displace air in low-lying areas (asphyxiation risk).
Valve Protocol Slow-opening metering valvesPrevents adiabatic compression ignition.
Inhibitor Limonene or

-Pinene
Scavenges radicals to prevent auto-polymerization in storage cylinders.

Handling Protocols: Delivery Systems

We present two distinct workflows: the Traditional Cryogenic Transfer (for scale-up) and the Solid-State MOF Delivery (for high-throughput screening).

Protocol A: Cryogenic Manifold Transfer (Traditional)

Best for: Multi-gram scale synthesis requiring precise stoichiometry.

The Workflow Logic:

  • System Inerting: The entire manifold must be purged with

    
     to remove 
    
    
    
    .
  • Condensation: Gas is condensed into a pre-weighed, cooled autoclave.

  • Reaction: The vessel is sealed and heated; pressure rises significantly.

Step-by-Step Procedure:

  • Setup: Connect the fluoroalkene cylinder to a stainless steel manifold equipped with a vacuum line and a pressure transducer.

  • Leak Check: Pressurize the system to 50 psi with

    
    . Monitor for pressure drop over 15 minutes. Pass criteria: <0.1 psi drop.
    
  • Vessel Prep: Cool the receiving autoclave (containing solvent/catalyst) to -78°C (Dry ice/acetone).

  • Transfer:

    • Open the cylinder valve slowly.

    • Monitor mass flow or weight change of the cylinder.

    • CRITICAL: Ensure the autoclave is under static vacuum before opening the gas line to facilitate transfer without over-pressurizing the manifold.

  • Termination: Close the cylinder valve. Isolate the autoclave. Allow the line to vent through a scrubber (KOH solution) to neutralize potential HF or toxic byproducts.

Visualizing the Manifold Logic:

GasManifold cluster_safety Safety Critical Zone Cylinder Fluoroalkene Cylinder (Inhibited) Regulator Pressure Regulator (Slow-Open) Cylinder->Regulator High P Manifold Gas Manifold (Vacuum/N2 Line) Regulator->Manifold Controlled Flow Trap Cold Trap (-78°C) Manifold->Trap Protect Pump Reactor High-Pressure Autoclave (Reaction Vessel) Manifold->Reactor Condensation Scrubber Caustic Scrubber (Vent) Reactor->Scrubber Post-Rxn Vent

Caption: Figure 1. Standard cryogenic gas transfer workflow. Note the critical safety zone requiring blast shielding.

Protocol B: Solid-State Delivery via MOFs (Modern)

Best for: Discovery chemistry, library synthesis, and avoiding gas cylinders. Reference Grounding: Recent advances utilize Metal-Organic Frameworks (e.g., Mg₂(dobdc)) to adsorb fluorinated gases, creating a bench-stable solid reagent [1].[2][3]

The Workflow Logic: The porous MOF acts as a "gas sponge," releasing the fluoroalkene only when heated or displaced by solvent, eliminating the need for pressurized cylinders in the fume hood.

Step-by-Step Procedure:

  • Reagent Prep: Weigh the fluoroalkene-loaded MOF (e.g., TFE@Mg₂(dobdc)) in air. (These are typically stable for brief periods).

  • Loading: Add the solid MOF, catalyst, and substrate to a standard pressure vial or microwave tube.

  • Activation: Add solvent. The solvation of the MOF structure triggers the release of the gas into the headspace/solution.

  • Reaction: Seal and heat. The internal pressure is generated in situ but is strictly limited by the amount of MOF added, preventing accidental over-pressurization.

Synthetic Application: Nickel-Catalyzed Reductive Coupling

Scenario: Coupling TFE with an aryl iodide to synthesize


-difluorostyrenes.

Reaction Scheme Logic:



Optimization Parameters (Data Table):

Parameter Recommendation Rationale
Solvent DMA or NMP High polarity stabilizes the Ni-complex and increases TFE solubility.
Pressure 20-50 psi Sufficient concentration without reaching TFE's critical point (critical pressure: 572 psi).
Temperature 40-60°C Balance between reaction rate and TFE polymerization risk.

| Quench | Dilute HCl | Essential to break up metal salts; Caution: Vent excess gas before opening. |

Decision Tree for Safety:

SafetyLogic Start Start Protocol Check1 Is TFE Inhibited? Start->Check1 Check2 Pressure < 50 bar? Check1->Check2 Yes Action1 Add Limonene Check1->Action1 No Check3 O2 Sensor Active? Check2->Check3 Yes Action3 STOP: Vent & Evacuate Check2->Action3 No (Explosion Risk) Action2 PROCEED Check3->Action2 Yes Check3->Action3 No Action1->Check2

Caption: Figure 2. Safety decision logic before initiating any TFE/HFP reaction.

Analytical Challenges

19F NMR is the primary validation tool.

  • TFE Signature: Singlet at -135 ppm (in solution).

  • Product Characterization: Fluoroalkene products often show complex coupling patterns (

    
    , 
    
    
    
    ).
  • Volatility: Many fluoroalkene products (e.g., trifluorostyrene derivatives) are volatile. Do not use high-vacuum rotary evaporation.

    • Protocol: Distill solvent at atmospheric pressure or use a fractional distillation column (Vigreux) to isolate the product.

References

  • Keasler, K. T., et al. (2023). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science. Link

  • PlasticsEurope TFE Safety Task Force. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Link

  • Yang, M.-H., et al. (2013).[4] Preparation of Fluoroalkenes via the Shapiro Reaction. Organic Letters. Link

  • National Oceanic and Atmospheric Administration (NOAA). Hexafluoropropylene Safety Data Sheet. CAMEO Chemicals.[5] Link

Sources

Application Note: Optimized Nucleophilic Substitution on 2-Fluoroallyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Nucleophilic Substitution on 2-Fluoroallyl Chloride Content Type: Detailed Application Notes and Protocols

Executive Summary

2-Fluoroallyl chloride (3-chloro-2-fluoroprop-1-ene) is a critical fluorinated building block used to introduce the 2-fluoroallyl motif (


) into bioactive molecules. This moiety serves as a bioisostere for allyl groups, offering altered metabolic stability and electronic properties due to the vinyl fluorine atom.[1]

This guide addresses the specific challenges of working with 2-fluoroallyl chloride, including its high volatility (BP: 55 °C), lachrymatory nature, and the electronic influence of the fluorine atom on substitution pathways (


 vs 

).[1] We provide validated protocols for N-alkylation and O-alkylation, ensuring high yields while minimizing polymerization and elimination side reactions.

Chemical Profile & Handling

Critical Warning: 2-Fluoroallyl chloride is a severe lachrymator and alkylating agent.[1] All operations must be performed in a properly functioning fume hood.[1]

PropertyValueOperational Implication
Structure

Vinyl fluorine activates

-carbon inductively.
Boiling Point 55 °CHigh Volatility Risk. Do not use high vacuum (<100 mbar) during workup without cryogenic trapping.[1]
Density ~1.2 g/mL (est)Denser than standard allyl chloride.[1]
Stability ModerateProne to polymerization upon heating or light exposure.[1] Store at 2–8 °C.
Hazards Flammable, CorrosiveIncompatible with strong oxidizers and strong Lewis acids.[1]

Mechanistic Insight: The "Vinyl Fluorine" Effect

Understanding the electronic environment is prerequisite to optimization.[1] Unlike simple allyl chloride, the 2-fluoro substituent exerts a strong inductive withdrawing effect (-I) on the allylic carbon (


).
Electronic Pathways
  • Inductive Activation: The electronegative fluorine pulls electron density from the double bond and the

    
    -carbon.[1] This makes the C-Cl bond more polarized, potentially accelerating nucleophilic attack relative to non-fluorinated analogs.[1]
    
  • Cation Destabilization: The electron-withdrawing nature of fluorine destabilizes any developing positive charge on the allylic system.[1] Therefore,

    
     pathways are highly unfavorable .[1] Reactions must be driven by strong nucleophiles under 
    
    
    
    conditions.[1]
  • Regioselectivity (

    
     vs 
    
    
    
    ):
    While the fluorine atom creates a dipole, direct
    
    
    attack at the
    
    
    -carbon is kinetically favored over the conjugate
    
    
    attack (at the
    
    
    -carbon), provided steric bulk on the nucleophile is managed.

ReactionPathway Substrate 2-Fluoroallyl Chloride (Electrophile) TS_SN2 Transition State (SN2) Direct Attack at C-alpha Substrate->TS_SN2 Major Pathway (Inductive Activation) TS_SN2_Prime Transition State (SN2') Allylic Shift (Minor) Substrate->TS_SN2_Prime Steric/Base Dependent Nu Nucleophile (Amine/Alkoxide) Nu->TS_SN2 Nu->TS_SN2_Prime Product 2-Fluoroallyl Product TS_SN2->Product

Figure 1: Mechanistic competition. The inductive effect of fluorine favors direct


 attack by making the 

-carbon more electrophilic, suppressing carbocation formation (

).

Experimental Protocols

Protocol A: Synthesis of 2-Fluoroallylamines (N-Alkylation)

Application: Introduction of the fluoroallyl group into secondary amines or anilines. Challenge: Preventing over-alkylation (quaternization) and polymerization.

Reagents:

  • Substrate: Amine (1.0 equiv)[1]

  • Reagent: 2-Fluoroallyl chloride (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add powdered, dry

    
     (2.0 equiv).
    
    • Note: For non-nucleophilic bases, DIPEA can be used, but inorganic carbonates are preferred to sequester HCl without competing for alkylation.[1]

  • Cooling: Cool the heterogeneous mixture to 0 °C using an ice bath.

  • Addition: Add 2-fluoroallyl chloride (1.1 equiv) dropwise via syringe.

    • Critical: Do not add all at once. The reaction is exothermic, and heat can trigger polymerization of the fluoroallyl chloride.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check by TLC or LC-MS.[1] The product will be less polar than the starting amine.[1]

  • Workup:

    • Filter off the solid salts.[1]

    • Concentrate the filtrate carefully (bath temp < 30 °C, pressure > 150 mbar) to avoid losing the volatile product if the amine molecular weight is low.[1]

    • If DMF was used, dilute with water and extract with Et2O or EtOAc.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 2-Fluoroallyl Ethers (O-Alkylation)

Application: Synthesis of fluorinated ether linkers. Challenge: Elimination of HCl to form fluoro-allenes (unstable).

Reagents:

  • Substrate: Phenol or Alcohol (1.0 equiv)[1]

  • Reagent: 2-Fluoroallyl chloride (1.2 equiv)

  • Base: NaH (1.2 equiv, 60% dispersion) for alcohols;

    
     (2.0 equiv) for phenols.[1]
    
  • Solvent: DMF or THF.[1]

Step-by-Step Workflow:

  • Deprotonation:

    • For Alcohols: Suspend NaH (1.2 equiv) in dry DMF at 0 °C. Add the alcohol dropwise. Stir 30 min until

      
       evolution ceases.
      
    • For Phenols: Dissolve phenol in Acetone or DMF and add

      
      .[1]
      
  • Alkylation: Add 2-fluoroallyl chloride (1.2 equiv) dropwise to the alkoxide/phenoxide solution at 0 °C.

  • Temperature Control: Stir at 0 °C for 1 hour, then warm to RT.

    • Warning: Do not heat above 60 °C. Higher temperatures favor

      
       elimination, leading to decomposition products.[1]
      
  • Quench: Carefully quench with sat.

    
     solution.
    
  • Extraction: Extract with

    
    . Wash organic layer with water (
    
    
    
    ) to remove DMF.[1]
  • Analysis:

    
     NMR is the gold standard for confirmation.[1]
    

Process Workflow & Quality Control

Workflow Start Start: Substrate Preparation (Dry Solvent, Inert Atm) Cooling Cool to 0°C (Control Exotherm) Start->Cooling Addition Dropwise Addition of 2-Fluoroallyl Chloride Cooling->Addition Monitor Monitor Reaction (TLC/LCMS) Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No Quench Quench & Workup (Avoid High Vac) Decision->Quench Yes QC QC: 1H & 19F NMR Quench->QC

Figure 2: Operational workflow emphasizing temperature control and volatility management.

Quality Control Parameters
  • 
     NMR:  Expect a signal around -90 to -110 ppm  (triplet or multiplet depending on coupling). The vinyl fluorine coupling (
    
    
    
    ) is characteristic (approx 80-90 Hz).[1]
  • 
     NMR:  The terminal vinyl protons (
    
    
    
    ) usually appear as two distinct multiplets between 4.5–5.5 ppm.[1] The allylic protons (
    
    
    ) appear as a doublet (
    
    
    Hz) around 3.5–4.5 ppm.

References

  • Chemical Properties & Safety: National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 80320, this compound. Retrieved from [Link]

  • Synthetic Utility: Wlassics, I., et al. (2011).[1] Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds.[1] Molecules, 16(8), 6512-6540.[1] (Provides context on fluoroallyl reactivity). Retrieved from [Link][1]

  • General Allylic Substitution: Magid, R. M. (1980).[1] Nucleophilic substitution of allylic halides and related compounds. Tetrahedron, 36(13), 1901-1930.[1] (Foundational text on

    
     vs 
    
    
    
    ).
  • Fluoroalkyl Ether Synthesis: Hung, M. H., et al. (2002).[1] Fluoroalkyl allyl ethers: Useful building blocks. Journal of Applied Polymer Science. (Context for ether synthesis protocols).

Sources

Application Note: Strategic Synthesis of Fluorinated Heterocycles from 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility of 3-Chloro-2-fluoroprop-1-ene (CFP) as a linchpin reagent for constructing fluorinated heterocycles—specifically retaining the vinyl fluoride motif which is a critical bioisostere for amide bonds and a metabolic blocker.[1]

Executive Summary & Strategic Utility

This compound (CAS: 6186-91-0) is a bifunctional electrophile combining a reactive allylic chloride with a robust vinylic fluorine atom. Unlike trifluoromethylating agents that add a


 group, this building block installs a 2-fluoroallyl  (

) moiety.[1]

Why use this building block?

  • Bioisosterism: The resulting vinyl fluoride group (

    
    ) mimics the electronic properties of an amide bond (
    
    
    
    ) while removing H-bond donor capability, improving membrane permeability.[1]
  • Metabolic Stability: The

    
     C-F bond is highly resistant to oxidative metabolism (P450), prolonging drug half-life.[1]
    
  • Synthetic Versatility: It serves as a "staple" for Ring-Closing Metathesis (RCM) and intramolecular nucleophilic substitutions, allowing access to 5-, 6-, and 7-membered fluorinated rings.[1]

Chemical Profile & Handling

PropertyDataApplication Note
Structure

Allylic chloride is the reactive electrophile.[1]
Boiling Point 55-56 °CVolatile; handle in a fume hood. Avoid prolonged rotary evaporation.
Density 1.18 g/mLDenser than water; biphasic reactions require vigorous stirring.[1]
Stability Acid-sensitiveStore over

or molecular sieves to prevent HCl formation.
Reactivity

& Metathesis
High reactivity toward N-, O-, and S-nucleophiles; compatible with Ru-carbenes.

Core Protocols

Protocol A: Synthesis of Fluorinated N-Heterocycles (Lactams) via RCM

Target: 3-Fluoro-3-pyrrolines and Fluorinated Lactams

This protocol utilizes Ring-Closing Metathesis (RCM) , the most reliable method for retaining the fluorine atom within the ring.[1] Palladium-catalyzed routes often risk


-fluorine elimination, whereas Ruthenium-catalyzed RCM preserves the vinyl fluoride.[1]
Step 1: N-Alkylation (Installing the 2-Fluoroallyl Group)

Objective: Synthesize the diene precursor.[1]

  • Reagents:

    • Substrate: Amide, Sulfonamide, or Carbamate (e.g.,

      
      -allyl-4-methylbenzenesulfonamide).[1]
      
    • Electrophile: this compound (1.2 equiv).[1]

    • Base:

      
       (1.5 equiv) or 
      
      
      
      (2.0 equiv).[1]
    • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Cool a solution of the amide substrate in DMF (0.2 M) to 0 °C under

      
      .
      
    • Add Base portion-wise.[1] Stir for 30 min to generate the anion.

    • Add this compound dropwise via syringe.

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Pour into ice-cold saturated

      
      . Extract with EtOAc.[1]
      
    • Purification: Silica gel chromatography (Hex/EtOAc).

    • Yield Expectation: 85–95%.[1]

Step 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene to form the fluorinated heterocycle.[1]

  • Reagents:

    • Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).[1]

    • Solvent: DCM or Toluene (Degassed, Anhydrous).[1] Critical: Dilute conditions (0.01 M) favor cyclization over polymerization.[1]

  • Procedure:

    • Dissolve the N-allyl-N-(2-fluoroallyl) precursor in degassed solvent.[1]

    • Add the Ruthenium catalyst in one portion.[1]

    • Reflux (40 °C for DCM, 80–110 °C for Toluene) for 2–24 hours.[1]

    • Monitoring: Monitor by TLC/LCMS. The vinyl fluoride moiety reacts slower than non-fluorinated alkenes; extended times may be needed.[1]

    • Workup: Evaporate solvent. Purify directly via flash chromatography.[1]

  • Troubleshooting:

    • Stalled Reaction: Add a second portion of catalyst (2 mol%) and increase temperature.[1]

    • Isomerization:[1] Add benzoquinone (10 mol%) to suppress Ru-hydride induced isomerization.[1]

Protocol B: Synthesis of 3-Fluorofurans via O-Alkylation/Cyclization

Target: 3-Fluoro-2,5-dihydrofurans

This route leverages the "O-fluoroallylation" of 1,3-dicarbonyls or phenols.[1]

  • Step 1: O-Alkylation

    • React a

      
      -keto ester or phenol with this compound using 
      
      
      
      in Acetone (reflux, 4 h).
    • Note: Ensure O-alkylation over C-alkylation by using a hard base (

      
      ) and polar aprotic solvent.[1]
      
  • Step 2: Cyclization (RCM)

    • Follow the RCM conditions from Protocol A.[1]

    • Result: A 3-fluoro-2,5-dihydrofuran ring.

    • Aromatization (Optional): Oxidation with DDQ or MnO2 can convert the dihydrofuran to a 3-fluorofuran , a rare heteroaromatic scaffold.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The RCM Pathway (Green) is preferred for retaining the fluorine.[1] The Heck Pathway (Red) often leads to defluorination via


-fluorine elimination unless specific "fluorine-retentive" ligands are used.[1]

G Start This compound (Building Block) Inter 2-Fluoroallyl Intermediate (Ether/Amine) Start->Inter Nucleophilic Subst. (NaH/K2CO3) RCM Ru-Catalyzed RCM (Grubbs II) Inter->RCM Protocol A Heck Pd-Catalyzed Heck Inter->Heck Alternative Prod_RCM Fluorinated Heterocycle (F retained in ring) RCM->Prod_RCM Cyclization Prod_Heck Exo-diene / Defluorinated (Risk of beta-F elim) Heck->Prod_Heck beta-H or beta-F elim

Figure 1: Strategic divergence in synthesizing fluorinated heterocycles. The RCM pathway is recommended for high-fidelity fluorine retention.[1]

Critical Troubleshooting (Senior Scientist Insights)

IssueRoot CauseSolution
Low Yield in Step 1 Volatility of Alkyl ChlorideUse an excess (1.2–1.5 equiv) of this compound.[1] Use a reflux condenser cooled to -10 °C.
C- vs O-Alkylation Ambident NucleophilesFor phenols/enols, use Acetone/K2CO3 to favor O-alkylation. For amines, use NaH/DMF .[1]
No Cyclization (RCM) Fluorine Sterics/ElectronicsThe vinyl fluoride is electron-deficient.[1] Increase catalyst loading to 5-10 mol%. Switch to Hoveyda-Grubbs II for higher stability.[1]
Defluorination Pd-Catalysis (

-F elim)
Avoid standard Heck conditions. If Pd is necessary, use electron-rich ligands (e.g.,

) to accelerate reductive elimination over

-F elimination.[1]

References

  • Synthesis of Fluorinated Heterocycles via RCM

    • Title: Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond.[1][2]

    • Source: Comptes Rendus Chimie, 2015.[1]

    • URL:[Link][1]

  • General Reactivity of 2-Fluoroallyl Chloride

    • Title: Synthesis of Heterocyclic and Carbocyclic Fluoro-olefins by Ring-Closing Metathesis.[1][3]

    • Source: Organic Letters, 2003.[1]

    • URL:[Link][1]

  • Palladium Catalyzed Cyclization Context

    • Title: Palladium-Catalyzed Fluoroalkylative Cyclization of Olefins.[1]

    • Source: PubMed / NIH.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Chloro-2-fluoroprop-1-ene (CAS 6186-91-0). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining high-purity material. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to navigate the challenges you may encounter.

Introduction

This compound is a halogenated alkene with growing importance as a versatile intermediate in organic synthesis. Its unique structure, featuring both chlorine and fluorine atoms adjacent to a double bond, makes it a valuable building block. However, synthetic routes often yield a crude product containing various impurities, such as isomers, residual starting materials, and byproducts. Achieving high purity is paramount for ensuring predictable reaction outcomes, avoiding catalyst poisoning, and meeting stringent regulatory standards in pharmaceutical development. This guide provides a comprehensive framework for the purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, impurities, and general purification strategies for this compound.

Q1: What are the key physical properties of this compound?

Understanding the physical properties is the first step in designing a purification strategy, particularly for distillation. Key data is summarized below.

PropertyValueSource
CAS Number 6186-91-0[1][2]
Molecular Formula C₃H₄ClF[1][2]
Molecular Weight 94.51 g/mol [1][3]
Boiling Point 55 °C[2][4]
Density ~1.6 g/cm³[2]

Q2: What are the common impurities found in crude this compound?

Impurities are typically process-related and depend on the synthetic route employed. Common synthesis methods involve fluorination and dehydrohalogenation[5]. Potential impurities may include:

  • Isomeric Byproducts: Positional isomers or stereoisomers formed during synthesis.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Over- or Under-halogenated Species: Compounds with incorrect degrees of chlorination or fluorination.

  • Solvent Residues: Traces of solvents used in the reaction or initial workup.

  • Acidic Impurities: Traces of acids like HCl or HF, which can promote degradation, especially at elevated temperatures.

Q3: What are the primary methods for purifying this compound?

The choice of purification method depends on the scale of the experiment and the nature of the impurities. The main techniques are:

  • Fractional Distillation: Highly effective for separating volatile impurities with different boiling points. Given the compound's boiling point of 55°C, this is the most common and scalable method.

  • Adsorptive Purification: This involves passing the material through a solid adsorbent, such as zeolites (molecular sieves) or activated carbon, to remove specific impurities that are difficult to separate by distillation[6].

  • Aqueous Washing: A preliminary step to remove water-soluble impurities like residual acids or salts.

  • Preparative Gas Chromatography (Prep-GC): Suitable for achieving very high purity on a small scale (milligrams to a few grams).

Q4: How can I assess the purity of my sample?

Purity analysis is a critical self-validating step in any purification protocol. The most common methods are:

  • Gas Chromatography (GC): The gold standard for analyzing volatile compounds. A GC chromatogram with an area normalization report can provide a quantitative measure of purity[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1%).

  • GC-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the chemical structures of unknown impurities.

Q5: What are the main safety hazards associated with this compound?

This compound is hazardous and must be handled with appropriate precautions. Key hazards include:

  • Flammability: It is a flammable or highly flammable liquid and vapor[1].

  • Toxicity: It is reported to be toxic if swallowed, inhaled, or in contact with skin[1].

  • Irritation: It can cause skin, eye, and respiratory irritation[1][8].

Always handle this chemical in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves[9][10].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation During Fractional Distillation 1. Insufficient Column Efficiency: The distillation column (e.g., Vigreux or packed) may not have enough theoretical plates to separate closely boiling impurities. 2. Incorrect Reflux Ratio: Too low a reflux ratio reduces separation efficiency; too high can cause column flooding. 3. Azeotrope Formation: The compound may form a constant-boiling mixture with an impurity, making separation by conventional distillation impossible.1. Increase Efficiency: Use a longer column or one with more efficient packing (e.g., Raschig rings or structured packing). Ensure the column is well-insulated. 2. Optimize Reflux: Start with a higher reflux ratio and slowly decrease it to find the optimal balance between separation and throughput. 3. Address Azeotropes: Consider extractive distillation or switch to an alternative purification method like adsorptive treatment or preparative GC[6].
Product Decomposition During Distillation 1. Excessive Pot Temperature: High temperatures can cause decomposition or polymerization of the alkene. 2. Presence of Acidic/Basic Impurities: Catalytic amounts of acid or base can promote degradation.1. Use Vacuum Distillation: Reducing the pressure will lower the boiling point and the required pot temperature. 2. Neutralize and Dry: Perform an aqueous wash (e.g., with dilute sodium bicarbonate) to remove acids, followed by drying with an agent like anhydrous magnesium sulfate before distillation. Consider adding a radical inhibitor (stabilizer) if polymerization is suspected.
Persistent Impurities After Distillation 1. Co-boiling Impurities: An impurity may have a boiling point very close to the product. 2. Structural Isomers: Isomers often have similar physical properties, making them difficult to separate.1. Adsorptive Purification: Use molecular sieves (e.g., 3A or 4A) or activated carbon to selectively adsorb polar or size-differentiated impurities[6]. 2. Preparative GC: For high-value, small-scale applications, preparative gas chromatography offers the highest resolution for separating difficult isomers.
Water Contamination in Final Product 1. Incomplete Drying: The drying agent was insufficient or not given enough time. 2. Atmospheric Moisture: The distillation apparatus was not properly dried, or the product was exposed to humid air.1. Thorough Drying: Ensure the crude product is thoroughly dried before distillation. Use a sufficient amount of a suitable drying agent (e.g., MgSO₄, CaH₂). 2. Dry Apparatus: Flame-dry or oven-dry all glassware before assembly. Conduct the distillation under an inert atmosphere (e.g., Nitrogen or Argon).

Purification Workflow and Protocols

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_prelim Preliminary Purification cluster_main Main Purification cluster_end Final Analysis & Storage Start Analyze crude product by GC (Assess purity and impurity profile) Wash Aqueous Wash? (To remove acids/salts) Start->Wash Dry Dry with Anhydrous Agent (e.g., MgSO₄) Wash->Dry Yes Distill Fractional Distillation Wash->Distill No Dry->Distill FinalQC Final Purity Check (GC) (>99% Purity?) Distill->FinalQC Adsorb Adsorptive Purification (Molecular Sieves/Carbon) Adsorb->FinalQC Re-analyze PrepGC Preparative GC PrepGC->FinalQC Re-analyze FinalQC->Adsorb No (Persistent Impurities) FinalQC->PrepGC No (High Purity Needed, Small Scale) Store Store under Inert Atmosphere (Refrigerated) FinalQC->Store Yes

Caption: Decision workflow for purifying this compound.

Protocol 1: Fractional Distillation Under Atmospheric Pressure

This protocol describes the standard procedure for purifying this compound on a laboratory scale.

Rationale: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. A fractionating column provides a large surface area (via packing or indentations) for repeated vaporization-condensation cycles, effectively enriching the vapor with the more volatile component.

Methodology:

  • Pre-treatment: If the crude material is suspected to contain acidic impurities, wash it in a separatory funnel with an equal volume of 5% sodium bicarbonate solution, followed by a wash with saturated sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and retain the clear liquid.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask (distilling flask), a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a magnetic stir bar in the distilling flask.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Distillation:

    • Charge the dried crude product into the distilling flask (do not fill more than two-thirds full).

    • Begin gentle heating using a heating mantle and stir the liquid.

    • Slowly increase the temperature. Observe the vapor rising through the column.

    • Collect a small "forerun" fraction, which may contain highly volatile impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of the product (approx. 55°C), switch to a clean, pre-weighed receiving flask.

    • Maintain a slow, steady distillation rate. A 1:1 drop rate (1 drop collected for every 1 drop returning to the column) is a good starting point for the reflux ratio.

  • Completion and QC:

    • Stop the distillation when the temperature either begins to drop (indicating the product is finished) or rise sharply (indicating a higher-boiling impurity is starting to distill), or when only a small residue remains in the distilling flask. Never distill to dryness.

    • Analyze the collected fraction(s) by GC to confirm purity.

    • Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate to prevent degradation.

Protocol 2: Adsorptive Purification for Trace Impurity Removal

This method is ideal as a polishing step after distillation to remove impurities that have similar boiling points to the product.

Rationale: Solid adsorbents like zeolites (molecular sieves) have a porous structure that can selectively trap molecules based on size, shape, and polarity[6]. This allows for the removal of impurities that are sterically or electronically different from the desired product.

Methodology:

  • Adsorbent Activation: Activate the chosen adsorbent (e.g., Molecular Sieves 3A or 13X) by heating it in a vacuum oven overnight to remove any adsorbed water.

  • Treatment:

    • In a dry flask under an inert atmosphere, add the distilled this compound.

    • Add the activated adsorbent (typically 5-10% by weight of the liquid).

    • Stir the mixture at room temperature or below (e.g., 0-5°C) for several hours (e.g., 2-6 hours). The optimal time should be determined by periodic GC analysis of the liquid[6].

  • Recovery:

    • Carefully decant or filter the liquid away from the adsorbent. To minimize losses, the adsorbent can be washed with a small amount of a dry, low-boiling solvent, which is then removed under reduced pressure.

  • Final Analysis:

    • Analyze the final product by GC to confirm the removal of the targeted impurities.

References

  • Gas chromatographic analysis method of 3-chloropropionyl chloride - Patsnap Eureka.
  • Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents. EP2796439A1.
  • 3-Chloro-2-fluoro-1-propene | C3H4ClF | CID 80320 - PubChem. National Institutes of Health. Available at: [Link]

  • ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. International Labour Organization and World Health Organization. Available at: [Link]

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side reactions of 3-Chloro-2-fluoroprop-1-ene and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2-fluoroprop-1-ene

Welcome to the technical support center for this compound (2-fluoroallyl chloride), a versatile reagent in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, ensuring successful outcomes while minimizing side reactions. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Understanding the Reactivity of this compound

This compound is a valuable building block due to its dual functionality: a reactive allylic chloride and a vinyl fluoride moiety. The electron-withdrawing nature of the fluorine atom significantly influences the molecule's reactivity, making it a unique substrate for various transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[1][2] However, this enhanced reactivity also predisposes it to several side reactions if not handled with appropriate care and precision.

Below is a diagram illustrating the key reactive sites of the molecule.

Troubleshooting_Pd_Coupling start Low Yield or Isomeric Mixture in Pd-catalyzed Reaction check_catalyst Verify Catalyst Activity (Use fresh catalyst/ligand) start->check_catalyst screen_ligands Screen Different Phosphine Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands If catalyst is active screen_solvents Screen Solvents (e.g., Toluene, Dioxane, THF) screen_ligands->screen_solvents screen_bases Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) screen_solvents->screen_bases optimize_temp Optimize Temperature (Start low, then increase) screen_bases->optimize_temp success Improved Yield and Selectivity optimize_temp->success

Caption: Decision workflow for optimizing Pd-catalyzed cross-coupling reactions.

Issue 3: Elimination Reactions (Dehydrochlorination)

When using strong, non-nucleophilic bases, elimination of HCl to form a fluoroallene intermediate can compete with the desired substitution.

Causality: Strong bases can abstract a proton from the carbon adjacent to the double bond, leading to E2 elimination. This is more prevalent at higher temperatures.

Avoidance Protocol:

  • Base Selection: If a base is required, use a milder, non-nucleophilic base. For example, potassium carbonate is often preferred over stronger bases like potassium tert-butoxide for SN2 reactions with this substrate.

  • Nucleophile Choice: Whenever possible, use a nucleophile that is also basic enough to drive the reaction without the need for an additional strong base.

  • Temperature Control: Keep the reaction temperature as low as possible to favor the kinetically controlled substitution product over the thermodynamically favored elimination product.

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of safety.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. [3]Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemically resistant gloves. [3][4]* Hazards: This compound is a flammable liquid and vapor. [5]It can cause skin and serious eye irritation. [6]Avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [7]* Disposal: Dispose of waste in accordance with local, regional, and national regulations. [4][8]

References

  • trans-1-Chloro-3,3,3-trifluoropropene Safety Data Sheet. Central Glass Co., Ltd. [Link]

  • Safety Data Sheet - (AEROSOL). MG Chemicals. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • 3-Chloro-2-fluoro-1-propene | C3H4ClF. PubChem - NIH. [Link]

  • 2-Chloro-3,3,3-trifluoropropene Safety Data Sheet. Airgas. [Link]

  • This compound (6186-91-0). Chemchart. [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. PubMed. [Link]

  • Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. [Link]

  • Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea. ResearchGate. [Link]

  • Synthesis of 3-substituted 2-fluoro- and 2,2-difluoroaziridines. PubMed. [Link]

  • When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain. Quora. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • (1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene - Registration Dossier. ECHA. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-2-fluoroprop-1-ene (2-fluoroallyl chloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work with this versatile reagent. As Senior Application Scientists, we have synthesized key technical information and field-proven insights to help you navigate the complexities of working with this fluorinated allylic chloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution on this compound, but I am observing low yields of my desired product. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in nucleophilic substitutions with this compound can stem from several factors, primarily related to the competition between SN2 and S'N2' pathways, as well as elimination side reactions.

Causality Behind Experimental Choices:

This compound is a primary allylic halide, which makes it a good substrate for S'N2 reactions. However, the presence of the fluorine atom at the 2-position introduces unique electronic effects that can influence the regioselectivity of the nucleophilic attack. The electronegativity of fluorine can make the alpha-carbon more electrophilic, but it can also influence the stability of the transition state for both S'N2 and S'N2' pathways. Furthermore, the basicity of the nucleophile can lead to competing E2 elimination reactions.

Troubleshooting Steps:

  • Assess Nucleophile Strength and Basicity:

    • Problem: Strong, bulky bases are likely to favor E2 elimination, producing 2-fluoroallyl-derived byproducts.

    • Solution: If your nucleophile is also a strong base, consider using a less basic but still potent nucleophile. For instance, azide (N₃⁻) or cyanide (CN⁻) are excellent nucleophiles with low basicity. If you must use a basic nucleophile, lower reaction temperatures can help to favor substitution over elimination. Strong nucleophiles generally favor S'N2 reactions.[1][2]

  • Solvent Selection:

    • Problem: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and may favor S'N1-like pathways with weaker nucleophiles, which can lead to a mixture of products.

    • Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate anions as strongly, thereby increasing the effective nucleophilicity of your reagent and promoting the S'N2 pathway.

  • Temperature Control:

    • Problem: Higher temperatures generally favor elimination reactions over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and slowly warm the reaction if necessary while monitoring for product formation and byproduct generation by TLC or GC-MS.

  • Regioselectivity (SN2 vs. S'N2'):

    • Problem: Nucleophilic attack can occur at either the α-carbon (S'N2) or the γ-carbon (S'N2'), leading to a mixture of isomers. The fluorine atom can influence this selectivity.

    • Solution: The choice of nucleophile and reaction conditions can influence the regioselectivity. "Soft" nucleophiles (e.g., thiolates, cyanides) tend to favor S'N2' attack at the less substituted γ-carbon, while "hard" nucleophiles (e.g., alkoxides, amines) may show less selectivity. To favor the S'N2 product, you might explore the use of Lewis acids to coordinate with the fluorine atom and increase the electrophilicity of the α-carbon.

Issue 2: Poor Results in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck)

Question: I am struggling to get a Suzuki or Heck reaction to work with this compound. What are the common pitfalls and how can I improve my reaction conditions?

Answer:

Palladium-catalyzed cross-coupling reactions with allylic chlorides can be challenging due to competing processes like β-hydride elimination and catalyst deactivation. The presence of the fluorine atom can also influence the electronic properties of the substrate.

Causality Behind Experimental Choices:

The success of a Suzuki or Heck reaction hinges on the careful orchestration of the catalytic cycle, which includes oxidative addition, transmetalation (for Suzuki), migratory insertion, and reductive elimination (or β-hydride elimination for Heck).[3] Aryl and vinyl chlorides are known to be less reactive than their bromide or iodide counterparts in the oxidative addition step.[4] The choice of palladium source, ligand, base, and solvent are all critical for a successful transformation.

Troubleshooting Steps for Suzuki Coupling:

  • Catalyst and Ligand Selection:

    • Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for the oxidative addition of a chloride.

    • Solution: Use a more electron-rich and bulky phosphine ligand to promote the oxidative addition step. Ligands such as SPhos, XPhos, or RuPhos in combination with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ are often effective for aryl chlorides.[5] For allylic chlorides, catalysts that favor rapid cross-coupling over β-hydride elimination are crucial.

  • Base Selection:

    • Problem: The choice of base is critical for the transmetalation step and can also influence side reactions.

    • Solution: For Suzuki couplings, a common choice of base is K₂CO₃ or Cs₂CO₃. The use of a phosphate base like K₃PO₄ can also be beneficial in some cases. The base should be strong enough to facilitate the formation of the boronate complex but not so strong as to promote significant elimination of your allylic chloride.

  • Solvent System:

    • Problem: The solvent must be able to dissolve both the organic and inorganic components of the reaction.

    • Solution: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used for Suzuki reactions. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Troubleshooting Steps for Heck Reaction:

  • Catalyst System:

    • Problem: Catalyst deactivation can be a significant issue in Heck reactions.

    • Solution: Similar to Suzuki coupling, using bulky, electron-rich phosphine ligands can improve catalyst stability and activity. For some Heck reactions, phosphine-free conditions using a palladium salt like Pd(OAc)₂ with a phase-transfer catalyst (e.g., TBAB) can be effective.[6][7]

  • Base and Additives:

    • Problem: The base is required to regenerate the Pd(0) catalyst at the end of the cycle.

    • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like K₂CO₃ can also be employed. In some cases, the addition of a silver salt (e.g., Ag₂CO₃) can act as both a base and an oxidant to improve reaction efficiency.[6]

  • Temperature and Reaction Time:

    • Problem: Insufficient temperature can lead to a sluggish reaction, while excessive heat can promote catalyst decomposition and side reactions.

    • Solution: Heck reactions often require elevated temperatures (80-140 °C). It is important to monitor the reaction progress to avoid prolonged heating once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take when handling this compound?

A1: this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.

Q2: How should I store this compound?

A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Q3: What are the expected products of electrophilic addition of HBr to this compound?

A3: The electrophilic addition of HBr to this compound is expected to follow Markovnikov's rule. The hydrogen atom will add to the carbon with the most hydrogen atoms (the terminal CH₂ group), and the bromide will add to the carbon that forms the more stable carbocation. Due to the presence of the electron-withdrawing fluorine and chloromethyl groups, the stability of the resulting carbocation needs to be carefully considered. The fluorine atom's ability to donate a lone pair of electrons via resonance can stabilize an adjacent carbocation. Therefore, the major product is likely to be 1-bromo-1-chloro-2-fluoropropane.

Q4: Is polymerization a concern with this compound?

A4: Yes, like many other vinyl monomers, this compound has the potential to polymerize, especially in the presence of radical initiators or upon prolonged heating. Chloroethene (vinyl chloride) is known to undergo polymerization rather than substitution under certain conditions.[8] It is advisable to store the compound with an inhibitor if it will be kept for an extended period, and to be mindful of reaction conditions that could initiate polymerization.

Q5: What are the best methods for purifying this compound after a reaction?

A5: The purification method will depend on the nature of the impurities.

  • Distillation: If the impurities are significantly less or more volatile than the product, fractional distillation is an effective method.

  • Washing: The crude product can be washed with water to remove any water-soluble impurities, followed by a wash with brine to aid in the separation of the organic and aqueous layers.

  • Drying: The organic layer should be dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄ before further purification or solvent removal.

  • Chromatography: For small-scale purifications or to remove impurities with similar boiling points, column chromatography on silica gel may be necessary.

Experimental Protocols & Data

Table 1: General Conditions for Nucleophilic Substitution
ParameterRecommended ConditionRationale
Nucleophile Weakly basic, strong nucleophileMinimizes E2 elimination
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Enhances nucleophilicity
Temperature 0 °C to room temperatureFavors substitution over elimination
Additives Phase-transfer catalyst (for biphasic systems)Improves reaction rate
Table 2: Starting Conditions for Suzuki Cross-Coupling
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich ligands for efficient oxidative addition of chlorides
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Effective for transmetalation
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1)Biphasic system to dissolve all components
Temperature 80-110 °CTo overcome the activation energy for oxidative addition
Step-by-Step Methodology for a Generic Suzuki Coupling
  • To an oven-dried Schlenk flask, add the boronic acid (1.2 eq.), base (2.0 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent system (e.g., toluene and water).

  • Add this compound (1.0 eq.).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Competing Reaction Pathways

A This compound + Nucleophile/Base B SN2 Product A->B Strong Nucleophile Weak Base C SN2' Product A->C Soft Nucleophile D E2 Product A->D Strong, Hindered Base Higher Temperature

Caption: Competing pathways in reactions of this compound.

Diagram 2: Suzuki Coupling Catalytic Cycle Troubleshooting

cluster_0 Suzuki Catalytic Cycle cluster_1 Troubleshooting OA Oxidative Addition (Aryl-Cl + Pd(0)) TM Transmetalation (with Boronic Acid/Base) OA->TM RE Reductive Elimination TM->RE RE->OA Regeneration of Pd(0) Product Coupled Product RE->Product P1 Problem: Slow Oxidative Addition S1 Solution: - Use bulky, electron-rich ligand - Increase temperature P1->S1 P2 Problem: Inefficient Transmetalation S2 Solution: - Change base (K2CO3, K3PO4) - Ensure proper solvent mixture P2->S2

Caption: Troubleshooting key steps in the Suzuki catalytic cycle.

References

  • When chloroethene or 3-chloroprop-1-ene undergo reaction with OH- via SN2, then which of the two substrates is best suited to this reaction? Explain. Quora. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

  • SN2 versus SN2′ Competition. The Journal of Organic Chemistry. Available at: [Link]

  • Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

  • A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. White Rose Research Online. Available at: [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. Available at: [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry. Available at: [Link]

  • 4.1: Allylic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • SN2 versus SN2′ Competition. National Institutes of Health. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Available at: [Link]

  • Competing elimination and substitution reactions of simple acyclic disulfides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Available at: [Link]

  • 16.5: SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Sci-Hub. Available at: [Link]<4176::aid-anie4176>3.0.co;2-u

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. Available at: [Link]

  • How to decide between different possible substitution/elimination mechanisms under given conditions? Chemistry Stack Exchange. Available at: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • Allylic substitution reactions with fluorinated nucleophiles. ResearchGate. Available at: [Link]

  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Strength of nucleophiles among SN1 and SN2 reactions. Chemistry Stack Exchange. Available at: [Link]

  • 7.7 How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1). YouTube. Available at: [Link]

  • Clean generation of a fluoroaryl grignard reagent. Google Patents.
  • 3.2 Reactions of Allyl System. KPU Pressbooks. Available at: [Link]

  • Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Chemical Science. Available at: [Link]

  • Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. PubMed. Available at: [Link]

  • Nucleophilic Strength. YouTube. Available at: [Link]

  • The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction? Reddit. Available at: [Link]

  • Review of Substitution and Elimination Reactions. YouTube. Available at: [Link]

  • Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications. Available at: [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. National Institutes of Health. Available at: [Link]

Sources

3-Chloro-2-fluoroprop-1-ene stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2-fluoroprop-1-ene (2-Fluoroallyl Chloride)

Introduction: Technical Profile & Critical Safety

Compound: this compound CAS: 6186-91-0 Synonyms: 2-Fluoroallyl chloride, 2-Fluoro-3-chloropropene Molecular Weight: 94.52 g/mol [1][2]

Executive Summary: this compound is a specialized bifunctional building block containing an allylic chloride and a vinyl fluoride moiety. It is primarily used as a 2-fluoroallyl donor in transition-metal catalyzed coupling (e.g., Iridium-catalyzed carbonyl allylation) and nucleophilic substitutions. Its stability is compromised by two main factors: the lability of the allylic C-Cl bond (susceptible to hydrolysis and solvolysis) and the potential for spontaneous polymerization typical of halogenated alkenes.

Critical Safety Warning: This compound is Highly Flammable (H225) and Toxic if Swallowed/Inhaled (H301/H331) .[3] It must be handled in a fume hood with strict exclusion of ignition sources.

Module 1: Storage & Stability Protocols

Q: What is the precise storage protocol to maximize shelf-life?

A: The stability of 2-fluoroallyl chloride is kinetically controlled. You must retard both thermal polymerization and hydrolytic degradation.

  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>3 months), -20°C is recommended to completely arrest radical formation.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can form peroxides with the alkene, initiating radical polymerization.

  • Container: Use amber glass to prevent UV-initiated C-Cl bond homolysis. Ensure the cap has a PTFE liner to prevent plasticizer leaching or solvent evaporation.

  • Stabilizers: Commercial preparations may contain small amounts of stabilizers (e.g., epoxides or BHT) to scavenge acid or radicals. Check your specific Certificate of Analysis (CoA).

Q: How do I visually and chemically identify degradation?

A: Degradation manifests through three primary indicators:

  • Visual: A transition from colorless to pale yellow/orange indicates polymerization or the formation of conjugated byproducts.

  • Physical: Increased viscosity or the presence of white precipitate (polymer) suggests bulk polymerization.

  • Chemical (Acidity): The primary degradation pathway releases HCl .

    • Quick Test: Hold damp pH paper above the open vial. Immediate reddening indicates significant hydrolysis/dehydrohalogenation.

Table 1: Physical Properties & Stability Data

PropertyValueStability Implication
Boiling Point ~55°CHigh volatility; risk of concentration changes during handling.
Density ~1.08 - 1.10 g/mLDenser than water; sinks in aqueous extractions.
Flash Point < 23°C (Est.)High fire risk; use spark-proof equipment.
Reactivity Allylic ElectrophileRapid hydrolysis in moist air; generates HCl.

Module 2: Degradation Pathways & Mechanisms

Q: What are the specific degradation pathways I need to worry about?

A: The compound degrades via three competing mechanisms depending on the environment.

  • Hydrolysis (Moisture Driven): Water attacks the allylic position (SN2 or SN1), displacing chloride to form 2-fluoroallyl alcohol and HCl . The generated acid autocatalyzes further decomposition.

  • Polymerization (Radical Driven): Light or heat initiates homolysis, leading to poly(2-fluoroallyl chloride). This is exothermic and can be dangerous in closed vessels.

  • Elimination (Base/Thermal): Loss of HCl yields fluoroallene , a highly unstable cumulative diene that rapidly polymerizes.

Visual 1: Degradation Pathways of this compound

DegradationPathways Compound This compound Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis Polymerization Polymerization (Light/Heat/O2) Compound->Polymerization Elimination Elimination (Base/Heat) Compound->Elimination Product1 2-Fluoroallyl Alcohol + HCl (Acidic) Hydrolysis->Product1 SN2/SN1 Product2 Poly(2-fluoroallyl chloride) (Viscous/Solid) Polymerization->Product2 Radical Chain Product3 Fluoroallene (Unstable -> Tars) Elimination->Product3 -HCl

Caption: Primary degradation routes. Hydrolysis releases acid; Polymerization increases viscosity.

Module 3: Reaction Troubleshooting (The "Yield" Protocol)

Q: My nucleophilic substitution yield is low (<40%). What is going wrong?

A: The allylic system allows for two electrophilic attack modes: Direct SN2 (alpha-attack) and Conjugate SN2' (gamma-attack).

  • Diagnosis: Check your crude NMR.

    • SN2 Product: Retention of the vinyl fluoride double bond.

    • SN2' Product: Migration of the double bond, potentially altering the position of the fluorine (e.g., forming a gem-difluoro or vinyl fluorine in a new position depending on the nucleophile).

  • Solution:

    • Sterics: Bulky nucleophiles favor SN2' or elimination. Use smaller nucleophiles for direct substitution.

    • Solvent: Switch to polar aprotic solvents (DMF, DMSO) to accelerate SN2 over elimination, but ensure they are anhydrous to prevent hydrolysis.

    • Temperature: Lower the temperature (0°C to -10°C). High temperatures favor elimination (fluoroallene formation).

Q: I observe "defluorination" during metal-catalyzed coupling. Why?

A: In Iridium or Palladium catalyzed reactions (e.g., Krische allylation), the metal can insert into the C-F bond (oxidative addition) if the catalyst is too active or the temperature is too high.

  • Fix: strictly control temperature and avoid phosphine ligands that are known to activate C-F bonds. Use the specific catalyst systems described in literature (e.g., cyclometallated Iridium) which are tuned for C-H activation rather than C-F insertion.

Q: The reaction mixture turned into a black tar. What happened?

A: This is likely fluoroallene formation followed by uncontrolled polymerization.

  • Cause: Your base was too strong or the reaction got too hot.

  • Fix: Use weaker bases (e.g., Carbonates instead of Hydrides/Alkoxides) and keep T < 60°C.

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Yield / Byproducts Start->Issue1 Issue2 Black Tar / Polymer Start->Issue2 Check1 Check Crude NMR Issue1->Check1 Check2 Check Base Strength Issue2->Check2 Result1 Wrong Regioisomer? Check1->Result1 Result2 Start Material Gone, No Product? Check1->Result2 Action1 SN2' Competing. Reduce Nuc size. Lower Temp. Result1->Action1 Action2 Hydrolysis occurred. Dry solvent/reagents. Result2->Action2 Action3 Elimination to Allene. Switch to weaker base (e.g., K2CO3 vs NaH). Check2->Action3

Caption: Logic flow for diagnosing reaction failures in 2-fluoroallyl chloride chemistry.

Module 4: Analytical Diagnostics

Q: How do I interpret the NMR spectrum? The splitting is complex.

A: The presence of Fluorine (


, Spin 1/2) causes splitting of all protons in the molecule.
  • 
     NMR:  Expect a signal around -100 to -120 ppm  (typical for vinyl fluorides).
    
  • 
    H NMR: 
    
    • The CH2-Cl protons will appear as a doublet (coupling to F,

      
      ).
      
    • The vinyl protons (=CH2) will show complex geminal coupling (to each other) and vicinal/allylic coupling to the Fluorine. Expect distinct coupling constants for cis and trans relationships to the Fluorine.

Q: GC/MS shows multiple peaks, but NMR looks clean. Why?

A: 2-Fluoroallyl chloride is thermally labile. The high temperature of the GC injector port (often >200°C) can cause:

  • Elimination of HCl inside the injector.

  • Rearrangement or polymerization.

  • Solution: Lower the injector temperature to 150°C or use LC-MS (APCI/ESI) for purity determination to avoid thermal degradation artifacts.

References

  • PubChem. (n.d.).[3][4] this compound (Compound).[1][2][3][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Krische, M. J., et al. (2012).[6] Iridium-Catalyzed C-C Coupling of 2-Fluoroallyl Chloride.[6][7] (Contextual reference based on search results regarding 2-fluoroallyl donors in Ir-catalysis).

Sources

managing toxicity and hazards of 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2-fluoroprop-1-ene (CFP) Handling Guide

ID: TSC-CHEM-46240 | Status: Active | Severity: High Hazard (Cat 2 Flammable / Acute Tox)[1][2]

Introduction: The "Hidden" Hazards of Fluoroallyl Chlorides

Welcome to the Technical Support Center. You are likely here because you are utilizing This compound (CFP) as a building block for introducing fluorine into bioactive scaffolds.[1][2]

The Scientist’s Reality Check: Do not treat this merely as "another alkyl halide." The combination of the allylic chloride motif with the vinyl fluorine substituent creates a unique reactivity profile.[2] It is an aggressive alkylating agent (suspected carcinogen) and a likely lachrymator .[1][2] Standard lab nitrile gloves often provide insufficient protection against this class of small, halogenated molecules.[2]

This guide bypasses generic safety advice to address the specific physicochemical behaviors of CFP that lead to experimental failure or personnel injury.

Module 1: Emergency Triage (The "Panic Button")

Q: I dropped a vial (approx. 5mL) inside the fume hood. It smells sweet. Is it safe to clean up?

A: STOP. Do not rely on the "sweet" odor. Allylic halides often have sweet, ether-like odors that mask their toxicity.[1][2] If you can smell it, you may have already exceeded the exposure limit.[2]

  • Olfactory Fatigue: Your nose will desensitize rapidly.[1][2] The "disappearance" of the smell does not mean the vapor is gone.[2]

  • Action: Close the sash immediately. Activate the emergency purge if available.[2] Evacuate the immediate lab area for 15 minutes to allow the hood ventilation to handle the volatile load.

  • Cleanup: Do NOT use paper towels alone (high surface area increases evaporation).[1][2] Cover the spill with a spill pillow or vermiculite to suppress vapor pressure before collection.[2]

Q: I got a droplet on my nitrile glove. It looks fine. Should I change it?

A: YES, IMMEDIATELY. See the Glove Permeation Logic diagram below. Small halogenated alkenes can permeate standard 4-mil nitrile gloves in <5 minutes without visible degradation.[1][2] The chemical gets trapped between the glove and your skin, increasing absorption and causing chemical burns (hydrolysis to HCl).[2]

Visual: Emergency Response Decision Tree

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin/Glove Contact Type->Skin Inhale Inhalation/Odor Type->Inhale Spill Spill (>5mL) Type->Spill ActionSkin 1. Peel glove (do not touch skin) 2. Wash 15 min (Soap/Water) 3. Check for delayed burn Skin->ActionSkin ActionInhale 1. Evacuate Area 2. Medical Eval (Pulmonary Edema risk) Inhale->ActionInhale ActionSpill 1. Close Sash 2. Absorb (Vermiculite) 3. Do NOT use paper towels Spill->ActionSpill

Figure 1: Immediate triage logic for CFP exposure. Note that paper towels increase surface area and evaporation rate, worsening inhalation risks.[1]

Module 2: Technical Specifications & Stability

Q: My reagent has turned yellow/orange over time. Is it still usable?

A: Proceed with extreme caution. The color change indicates autocatalytic decomposition .[2]

  • Mechanism: CFP slowly hydrolyzes or eliminates HCl.[1][2] The liberated HCl catalyzes further decomposition and potential polymerization of the alkene.[2]

  • Risk: Old bottles may be pressurized.[1][2]

  • Troubleshooting: Check the pH of the neat liquid (using a dipstick on a glass rod).[2] If highly acidic, repurify (distillation) or discard.[1][2] Do not use acid-sensitive catalysts (e.g., Pd(0)) with degraded reagent as the HCl will poison the catalyst.[1][2]

Data Summary: Physical Properties

PropertyValueOperational Implication
CAS 6186-91-0Unique identifier (distinct from trifluoro-analogs).[1][2]
Boiling Point ~56°CVolatile. Significant evaporation at RT.[2] Rotovap baths must be <20°C to prevent loss.[1][2]
Flash Point < 23°C (Est.)Highly Flammable (H225). Ground all glassware.[1][2]
Density ~1.2 g/mLHeavier than water.[1][2] Sinks in aqueous extractions.[1][2]
Reactivity Allylic ElectrophileAlkylating Agent. Reacts with DNA/Proteins (

).[1][2]

Module 3: Experimental Setup & Handling

Q: I am setting up a nucleophilic substitution. What is the critical safety failure point?

A: The "Exotherm Trap." Because CFP is an allylic halide, it is highly reactive toward nucleophiles (amines, thiolates).[2]

  • The Error: Adding CFP rapidly to a nucleophile at Room Temperature.[2]

  • The Result: A runaway exotherm.[2] The heat generated boils the unreacted CFP (BP ~56°C), creating a pressurized vapor cloud that can rupture glassware.[2]

  • Protocol: Always add CFP dropwise at 0°C or lower. Allow the reaction to warm slowly only after addition is complete.

Q: Which gloves should I actually use?

A: Do not trust single-layer nitrile. For handling neat (undiluted) CFP, you must use a laminate barrier.[1][2]

Visual: Glove Selection Logic

GloveLogic Task Task Definition Splash Incidental Splash Risk (Dilute Solutions) Task->Splash Immersion Handling Neat Reagent (Synthesis/Transfer) Task->Immersion Nitrile Double Nitrile (4 mil) Change immediately on contact Splash->Nitrile Silver Silver Shield / 4H (Laminate Barrier) Immersion->Silver Fail FAILURE MODE: Permeation < 5 mins Trapped against skin Nitrile->Fail If used for neat liquid

Figure 2: Glove selection hierarchy.[1][2] Standard nitrile gloves are permeable to small halogenated alkyls and should only be used for splash protection against dilute solutions.[2]

Module 4: Waste & Decontamination

Q: How do I quench the reaction mixture?

A: Avoid "Dump and Stir." If unreacted CFP remains, adding water can generate HCl gas and heat.[2]

  • Cool: Cool the mixture to 0°C.

  • Basify: Use a mild basic quench (e.g., sat. NaHCO3) to neutralize any generated HCl immediately.[2]

  • Vent: Ensure the vessel is vented (not sealed) to release CO2 generated from the bicarbonate quench.[2]

Q: What about the Rotovap trap?

A: The "Silent" Hazard. Because CFP is volatile (~56°C), it will co-distill with solvents like Dichloromethane (DCM) or THF.[1][2]

  • Issue: The solvent trap now contains a potent alkylating agent.[2]

  • Protocol: Treat the entire solvent trap contents as Halogenated Toxic Waste. Do not pour down the drain or mix with non-halogenated solvents (acetone/ethanol) intended for recycling.[2]

References

  • PubChem. (2025).[1] this compound (Compound).[1][2][3] National Library of Medicine.[1][2] [Link]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: this compound. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Chemical Resistance Selection Chart for Protective Gloves. [Link]

Sources

personal protective equipment for handling 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Advanced Synthesis & Safety Protocols

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Chemical ID: 3-Chloro-2-fluoroprop-1-ene (Synonyms: 2-Fluoroallyl chloride) CAS: 694-27-9 / 6186-91-0[1][2][3][4][5]

Introduction: The "Silent" Hazard

Welcome to the technical support hub. You are likely here because you are using This compound as a fluorinated building block to introduce the vinyl fluoride moiety into a drug scaffold.[1]

The Trap: Do not treat this merely as "allyl chloride with a fluorine." The introduction of the fluorine atom alters the electron density, potentially increasing lipophilicity and skin absorption rates while maintaining the high reactivity of the allylic chloride. It is a lachrymator , a severe vesicant (blister agent), and carries the H310 designation: Fatal in contact with skin .

Below are the resolved tickets for the most common critical failures we see in the field.

Ticket #01: Dermal Protection Failure

User Issue: "I’m using standard purple nitrile gloves. After about 10 minutes of handling the reagent, the fingertips feel slippery and slightly swollen. Is this normal?"

Diagnosis: You are experiencing permeation and degradation .[6] Halogenated alkenes (like this compound) act as solvents for nitrile rubber.[1] The "swelling" is the polymer matrix expanding as it absorbs the toxic chemical, bringing it directly into contact with your skin. Standard nitrile gloves provide insufficient protection against this compound. [4]

The Solution: Multi-Barrier Protocol

You must move from a "splash protection" mindset to a "permeation resistance" mindset.

Glove MaterialEstimated Breakthrough TimeRecommendation
Standard Nitrile (4 mil) < 2 minutesDO NOT USE as primary barrier.[4]
Thick Nitrile (8 mil) < 10 minutesSplash protection only.
Laminate (Silver Shield/4H) > 240 minutesREQUIRED (Primary Barrier).
Viton / Butyl Rubber > 60 minutesGood alternative, but expensive/thick.
Action Plan: The "Double-Glove" Technique
  • Inner Layer: Wear a PE/EVOH Laminate glove (e.g., Silver Shield™ or Ansell Barrier™). These are chemically impervious but offer poor dexterity.

  • Outer Layer: Wear a standard Nitrile glove over the laminate.

    • Why? The nitrile compresses the loose laminate glove to improve dexterity and provides grip. It also acts as a sacrificial layer against physical tears.

  • Change Frequency: Replace the outer nitrile glove immediately upon splash. Replace the inner laminate glove after 4 hours of work or immediately upon contamination.

GloveSelection Start Select Glove for This compound StandardNitrile Standard Nitrile (Low Cost, High Dexterity) Start->StandardNitrile Avoid (Solvent Swelling) Laminate Laminate (PE/EVOH) (Silver Shield/4H) Start->Laminate Required (Primary Barrier) Result SAFE CONFIGURATION: High Permeation Resistance + Acceptable Dexterity OuterLayer Outer Layer: Disposable Nitrile Laminate->OuterLayer Add for Grip/Fit OuterLayer->Result

Figure 1: Logic flow for selecting the correct glove configuration to prevent dermal absorption.[1]

Ticket #02: Inhalation & Odor Threshold

User Issue: "I can smell a faint, sweet, pungent odor while working at the rotavap. I thought this chemical was not very volatile?"

Diagnosis: This is a critical warning sign. This compound is highly volatile (Boiling Point ~60-70°C) and has a low odor threshold.[1] If you can smell it, you have likely already exceeded the safe exposure limit. The "sweet" smell is characteristic of halogenated hydrocarbons and can lead to olfactory fatigue (your nose stops detecting it even as concentrations rise).

The Solution: Engineering Controls First
  • Primary Containment: All transfers must occur inside a certified Chemical Fume Hood.

  • Rotary Evaporation:

    • The exhaust of the vacuum pump must be vented into the fume hood or a dedicated exhaust line.

    • Do not vent into the open lab.

    • Use a secondary cold trap (dry ice/acetone) to condense vapors before they hit the pump.

Respiratory PPE (Last Resort)

If engineering controls fail or for spill cleanup:

  • Respirator Type: Full-face air-purifying respirator (APR).

  • Cartridge: Organic Vapor (OV) (Black label).

  • Caveat: Due to the volatility of this compound, cartridge service life is extremely short (often < 20 minutes). Supplied Air (SCBA) is recommended for large spills.

Ticket #03: Eye Protection & Lachrymatory Effects

Diagnosis: You are experiencing the lachrymator effect.[2] Like its cousin allyl chloride, 2-fluoroallyl chloride vapors irritate the mucous membranes and lacrimal glands. Safety glasses are insufficient because they allow vapors to circulate around the lens.

Action Plan: Vapor-Tight Protocol
  • Standard Operations: Wear Chemical Splash Goggles (indirect venting). These seal against the face and reduce vapor entry.

  • High-Risk Transfers: Add a Face Shield over the goggles. This protects the neck and face from potential spray if a syringe needle detaches (a common accident with pressurized vials).

  • Contacts: Do not wear contact lenses. They can trap vapors against the cornea, causing severe chemical burns and fusing the lens to the eye.

Ticket #04: Emergency Response (Spill on Lab Coat)

User Issue: "I dropped a vial (5mL) and it splashed onto the sleeve of my cotton lab coat. What is the immediate protocol?"

Diagnosis: This is a Code Red event.[6] The compound is fatal in contact with skin (H310). Cotton absorbs the liquid and holds it against your skin, acting as a poultice.

Immediate Protocol (The 15-Second Rule)
  • DOFF IMMEDIATELY: Do not try to wipe it off. Remove the lab coat immediately. If it has soaked through to street clothes, remove those as well.

    • Note: Modesty is secondary to survival. Speed is critical to prevent systemic toxicity.

  • DRENCH: Move to the safety shower. Rinse the affected skin for a minimum of 15 minutes .

  • ISOLATE: Place contaminated clothing in a sealed hazardous waste bag. Do not send to standard laundry.

  • MEDICAL: Seek emergency medical attention. Inform them of exposure to a fluorinated allyl halide (potential for delayed pulmonary edema and systemic toxicity).

ExposureResponse Spill Spill on Clothing Assess Did it soak through? Spill->Assess Minor Remove Lab Coat Wash Skin (Soap/Water) Assess->Minor No Major REMOVE ALL CLOTHING (Lab coat + Street clothes) Assess->Major Yes Medical Seek Medical Aid (Bring SDS) Minor->Medical Shower Safety Shower (15 Minutes Continuous) Major->Shower Shower->Medical

Figure 2: Emergency decision workflow for dermal exposure events.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: this compound.[1] Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Managing Impurities in 3-Chloro-2-fluoroprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-chloro-2-fluoroprop-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will address common issues arising from impurities, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities often stem from the synthetic route used for its production. These can include positional isomers, such as 1-chloro-2-fluoro-2-propene, and reactants from previous steps. Depending on the synthetic pathway, trace amounts of chlorinated or fluorinated propanes or other propene isomers may also be present. It is crucial to consult the Certificate of Analysis (CofA) provided by the supplier for lot-specific impurity profiles.

Q2: How can impurities in this compound affect my reaction?

A2: Impurities can have several detrimental effects on a chemical reaction.[1][2] They can lead to the formation of unexpected side products, reduce the overall yield of the desired product, and in some cases, inhibit the reaction altogether by deactivating catalysts or reacting preferentially with other reagents.[2] Isomeric impurities are particularly problematic as they may exhibit different reactivity profiles, leading to a complex product mixture that is difficult to purify.

Q3: My reaction is showing low yield. Could impurities in the this compound be the cause?

A3: Yes, this is a distinct possibility. Impurities can directly contribute to low yields by consuming reactants in non-productive pathways.[1][2] Before extensively optimizing other reaction parameters, it is prudent to verify the purity of your this compound.

Q4: What is the best way to check the purity of my this compound reagent?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile impurities.[3][4][5] For a detailed structural confirmation and to identify non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered when using this compound.

Problem 1: Low or No Conversion of Starting Material
  • Possible Cause: An impurity in the this compound may be inhibiting your catalyst or reacting with a key reagent.

  • Troubleshooting Steps:

    • Analyze the Reagent: Run a GC-MS or NMR analysis on your this compound to identify any significant impurities.

    • Purify the Reagent: If impurities are detected, consider purifying the reagent using an appropriate method such as fractional distillation or preparative gas chromatography.

    • Stoichiometry Adjustment: If purification is not immediately feasible, a slight excess of the this compound might be used to compensate for the impure fraction, though this may complicate purification later.

Problem 2: Formation of Unexpected Side Products
  • Possible Cause: The presence of isomeric impurities in the this compound is a likely culprit. These isomers may react in parallel to your main reaction, leading to a mixture of products.

  • Troubleshooting Steps:

    • Identify the Impurity: Use GC-MS and NMR to identify the structure of the side products and correlate them with potential impurities in the starting material.

    • Purification is Key: The most effective solution is to purify the this compound to remove the problematic isomers before use.

    • Optimize Reaction Conditions: In some cases, adjusting the reaction temperature or catalyst can selectively favor the desired reaction over side reactions.

Problem 3: Inconsistent Results Between Batches
  • Possible Cause: Different batches of this compound from a supplier can have varying impurity profiles.

  • Troubleshooting Steps:

    • Request CofA for Each Batch: Always obtain and compare the Certificate of Analysis for each new batch of the reagent.

    • Standardize Incoming Reagent Quality: Implement a routine analytical check (e.g., a quick GC-MS scan) on all new batches of this compound to ensure they meet your required purity specifications before use in critical experiments.

Analytical and Purification Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound. Method optimization may be required based on the specific instrument and impurities of interest.

  • Instrumentation: Gas chromatograph coupled with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is often suitable for separating halogenated hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Final hold: Hold at 200°C for 2 minutes.

  • Injector: Splitless mode, 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-200.

  • Sample Preparation: Prepare a dilute solution of the this compound in a volatile solvent like dichloromethane.

Protocol 2: Purification by Fractional Distillation

Given that many common impurities are isomers with close boiling points, fractional distillation is a viable purification method.

  • Apparatus: A fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column).

  • Procedure:

    • Set up the distillation apparatus in a fume hood.

    • Charge the distillation flask with the impure this compound.

    • Slowly heat the flask.

    • Collect fractions based on the boiling point. The main fraction should be collected at the known boiling point of this compound (approximately 55°C).[6]

    • Analyze the collected fractions by GC-MS to determine their purity.

    • Combine the pure fractions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to this compound impurities.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Verification cluster_3 Resolution start Unexpected Experimental Outcome (e.g., low yield, side products) check_reagent Is this compound Purity Suspected? start->check_reagent check_other Investigate Other Reaction Parameters check_reagent->check_other No analyze Analyze Reagent by GC-MS and/or NMR check_reagent->analyze Yes impurities_detected Impurities Detected? analyze->impurities_detected purify Purify Reagent (e.g., Fractional Distillation) impurities_detected->purify Yes no_impurities No Significant Impurities Found impurities_detected->no_impurities No re_run Re-run Experiment with Purified Reagent purify->re_run no_impurities->check_other

Caption: Troubleshooting workflow for impurity-related issues.

Common Impurities and Their Properties

Impurity NameStructureBoiling Point (°C)Potential Impact
1-Chloro-2-fluoro-2-propeneCH₂(F)C=CHCl~58-60Isomeric impurity with different reactivity, can lead to side products.
3,3-Dichloro-2-fluoroprop-1-eneCH₂=C(F)CHCl₂~95-97Higher boiling point impurity, may indicate issues in the synthesis process.
Residual SolventsVariesVariesCan affect reaction kinetics and solubility.

References

  • National Center for Biotechnology Information. 3-Chloro-2-fluoro-1-propene. PubChem. Accessed January 26, 2024. [Link]

  • Chemchart. This compound (6186-91-0). Chemchart. Accessed January 26, 2024. [Link]

  • ResearchGate. Halogenated compounds identified by GC-MS in dichloromethane extracts of laboratory-cultivated Ochtodes secundiramea plantlets. ResearchGate. Accessed January 26, 2024. [Link]

  • Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Agilent Technologies. Accessed January 26, 2024. [Link]

  • Brereton, P., et al. "Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry." Food Additives and Contaminants, vol. 15, no. 4, 1998, pp. 451-65. [Link]

  • Janeš, D., et al. "Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS." Journal of Dairy Science, vol. 100, no. 9, 2017, pp. 6963-6970. [Link]

  • Google Patents. Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
  • Reddit. What are some common causes of low reaction yields?. Reddit. Accessed January 26, 2024. [Link]

  • MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Accessed January 26, 2024. [Link]

  • ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. Accessed January 26, 2024. [Link]

  • ACS Publications. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Publications. Accessed January 26, 2024. [Link]

  • Google Patents. Preparation method of 3-chloro-1,2-propanediol.
  • European Chemicals Agency. (1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene - Registration Dossier. ECHA. Accessed January 26, 2024. [Link]

  • YouTube. [Chemistry] Explain why 2-chloropropene shows signals for three kinds of protons in its 1H NMR spect. YouTube. Accessed January 26, 2024. [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Accessed January 26, 2024. [Link]

Sources

Validation & Comparative

confirming the structure of 3-Chloro-2-fluoroprop-1-ene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Discovery & Synthesis

Executive Summary

The 2-fluoroallyl moiety (


), derived from 3-chloro-2-fluoroprop-1-ene, is a high-value pharmacophore in medicinal chemistry, offering bioisosteric replacement for allyl groups while modulating metabolic stability and lipophilicity. However, its introduction often suffers from regio-ambiguity . Nucleophilic substitution reactions can yield either the desired linear SN2 product  (retention of the 2-fluoroallyl motif) or the branched SN2' product  (migration of the double bond), leading to isomeric mixtures that are difficult to distinguish by standard MS or IR.

This guide objectively compares analytical methodologies for confirming the structural integrity of these derivatives, prioritizing


F-NMR  and HOESY  techniques as the most efficient, self-validating protocols.

Part 1: The Structural Challenge

When derivatizing this compound, three primary isomeric outcomes must be distinguished. Mass spectrometry (HRMS) cannot distinguish these isomers as they share identical exact masses (


).[1]
  • Target (2-Fluoroallyl):

    
     (Disubstituted alkene, F on C2).
    
  • Isomer A (Vinyl Fluoride/SN2'):

    
     (Trisubstituted or internal alkene).
    
  • Isomer B (1-Fluoroallyl):

    
     (Allyl fluoride migration).
    
The "Smoking Gun" Diagnostic

The definitive differentiator is the Spin-Spin Coupling Topology between Fluorine-19 and Proton-1.

  • 2-Fluoroallyl (Target): Lacks a proton on the fluorine-bearing carbon. Exhibits only vicinal (

    
    ) couplings.[1]
    
  • Isomers A/B: Possess a proton directly attached to the fluorine-bearing carbon (

    
    ), exhibiting a massive geminal (
    
    
    
    ) coupling (>70 Hz).

Part 2: Comparative Analysis of Analytical Methods

FeatureMethod A: 1D

H &

F NMR
Method B: 2D HOESY (

H-

F)
Method C: X-Ray Crystallography
Primary Utility Routine screening & purity check.[1]Definitive spatial/regio-confirmation. Absolute configuration & solid-state conf.
Resolution Power High (if solvent is optimized).[1]Very High (resolves overlapping signals).[1]Ultimate (Atomic resolution).[1]
Speed < 10 mins.[1][2]1 - 4 hours.[3][4]Days to Weeks (crystal growth dependent).
Sample Req. ~5 mg in solution.~20 mg (conc.[1] solution).Single crystal required.[1]
Limitations Complex multiplets can be ambiguous.Requires specialized probe (HFX/HF).[1]Often fails for oils/liquids (common for allyl derivatives).[1]
Verdict The Workhorse. Sufficient for 90% of cases.[1]The Problem Solver. Mandatory for complex stereochemistry.[1]The Validator. Use only for final candidates.

Part 3: The NMR Logic & "Self-Validating" Protocol

The Coupling Constant Logic

To confirm the 2-fluoroallyl structure, your spectrum must satisfy the following coupling criteria. If these are not met, you likely have a regioisomer.[1]

  • Absence of Geminal Coupling: There must be NO doublet with

    
     Hz.
    
  • Distinct Vicinal Couplings (

    
    ):  The terminal methylene protons (
    
    
    
    ) are chemically non-equivalent due to the fixed geometry of the double bond relative to Fluorine.[1]
    • 
       (Trans to F):  Large coupling, typically 30 – 50 Hz .[1]
      
    • 
       (Cis to F):  Medium coupling, typically 10 – 25 Hz .[1]
      
    • 
       (
      
      
      
      ):
      Vicinal coupling, typically 15 – 25 Hz .
Experimental Protocol (Standardized)

Objective: Obtain high-resolution coupling data to differentiate


 splitting.

Reagents & Setup:

  • Solvent: Acetone-

    
     or Benzene-
    
    
    
    (Avoid
    
    
    if proton overlap occurs; aromatic solvents often resolve allyl multiplets better).
  • Probe: 5mm BBFO or HFX probe.

  • Temperature: 298 K.[1]

Workflow:

  • 1D

    
    F NMR (Non-decoupled): 
    
    • Parameter: Set spectral width to cover -50 to -200 ppm.

    • Validation: You should see a triplet of doublets of doublets (tdd) or similar complex multiplet.[1]

    • Why? The F couples to the

      
       group (triplet) and the two vinyl protons (doublet of doublets).[1]
      
  • 1D

    
    H NMR: 
    
    • Parameter: High number of scans (ns=64) to resolve satellites.[1]

    • Check: Locate the vinyl region (4.5 – 5.5 ppm).[1]

    • Validation: Confirm two distinct multiplets. Measure the

      
      -values.[5]
      
  • 2D

    
    H-
    
    
    
    F HOESY (If ambiguous):
    • Pulse Sequence:hoesyph (Bruker) or equivalent.[1]

    • Mixing Time: 300 - 500 ms.

    • Interpretation: Look for NOE cross-peaks between F and the newly introduced group R. If F shows a strong NOE to the R-group protons, the F and R are on adjacent carbons (2-fluoroallyl).

Part 4: Visualization of Structural Logic[1]

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the decision process based on observed coupling constants.[1]

G Start Start: Isolate Derivative RunNMR Run 1D 1H & 19F NMR (No Decoupling) Start->RunNMR CheckGeminal Check for Large Geminal Coupling (J_HF > 70 Hz) RunNMR->CheckGeminal IsomerA Isomer Detected: Vinyl Fluoride / 1-Fluoroallyl (Regioisomer) CheckGeminal->IsomerA Yes (>70Hz) CheckVicinal Analyze Vinyl Protons (=CH2 Region) CheckGeminal->CheckVicinal No TwoCouplings Observe Two Distinct Couplings? J_trans ~30-50Hz J_cis ~10-25Hz CheckVicinal->TwoCouplings Confirmed CONFIRMED: 2-Fluoroallyl Derivative (Structure Validated) TwoCouplings->Confirmed Yes Ambiguous Ambiguous / Overlap TwoCouplings->Ambiguous No / Unclear RunHOESY Run 2D 1H-19F HOESY Ambiguous->RunHOESY HOESYCheck NOE correlation between F and R-group? RunHOESY->HOESYCheck HOESYCheck->IsomerA Weak/No NOE HOESYCheck->Confirmed Strong NOE

Caption: Decision tree for confirming 2-fluoroallyl structure using NMR coupling constants.

Diagram 2: Regioisomerism Pathways

Understanding why confirmation is needed: The divergence in nucleophilic substitution.[1]

Reaction Substrate This compound (CH2=CF-CH2-Cl) ProductTarget TARGET: 2-Fluoroallyl (CH2=CF-CH2-Nu) No Geminal J_HF Substrate->ProductTarget SN2 ProductIso ISOMER: Vinyl Fluoride (Nu-CH2-CF=CH2) Large Geminal J_HF Substrate->ProductIso SN2' Nucleophile Nucleophile (Nu-) PathSN2 Path A: Direct SN2 (Alpha Attack) PathSN2Prime Path B: SN2' Migration (Gamma Attack)

Caption: Reaction pathways showing the origin of regioisomers during derivatization.

Part 5: Data Summary Table

Use this reference table to benchmark your experimental NMR values.

SignalMultiplicityTypical Coupling (

)
Structural Insight

F
MultipletN/AChemical shift -90 to -120 ppm (typical for vinyl F).[1]

(Trans)
Doublet (of mult.)

Hz
Proton trans to Fluorine.

(Cis)
Doublet (of mult.)[1]

Hz
Proton cis to Fluorine.

(Allyl)
Doublet (of mult.)

Hz
Protons on the

-carbon.
Geminal H-F Doublet

Hz
WARNING: Presence indicates WRONG isomer.[1]

References

  • Jeol USA Inc. Structure Elucidation of Fluorinated Compounds by NMR.[1] (Overview of HOESY and HFX probe capabilities). Link

  • San Fabian, J., et al. (1998).[1][6] Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance.[1][6] (Detailed analysis of angular dependence of

    
    ). Link
    
  • Alfa Chemistry. 19F Coupling Constants Table. (Comprehensive reference for typical J-values in organofluorine compounds). Link

  • Iowa State University. NMR Coupling Constants Guide. (General reference for alkene coupling constants). Link

Sources

comparative study of fluorinated vs non-fluorinated propene reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Propene Scaffolds

In drug development and materials science, the transition from non-fluorinated propene to its fluorinated analogues—specifically 3,3,3-Trifluoropropene (TFP) and Hexafluoropropene (HFP) —is rarely a simple substitution. It is a strategic decision that alters the fundamental electronic and steric landscape of the molecule.

While propene serves as a classic nucleophilic alkene in electrophilic additions, fluorinated propenes behave as electron-deficient alkenes . This inversion of polarity (umpolung-like character) dictates new rules for catalysis, polymerization kinetics, and metabolic stability. This guide provides a technical comparison to navigate these reagents effectively.

Chemical & Physical Profile

The introduction of fluorine atoms dramatically lowers the boiling point despite the increase in molecular weight, a phenomenon driven by the low polarizability of the C-F bond.

PropertyPropene (C₃H₆)3,3,3-Trifluoropropene (TFP)Hexafluoropropene (HFP)
CAS Number 115-07-1677-21-4116-15-4
Formula CH₂=CH-CH₃CH₂=CH-CF₃CF₂=CF-CF₃
Electronic Character Electron-Rich (Nucleophilic)Electron-Deficient (Electrophilic)Highly Electron-Deficient
Boiling Point -47.6 °C-22.0 °C-29.4 °C
Dipole Moment 0.366 D2.45 D0.35 D
Polymerization

High (Homopolymerizes easily)Moderate (Often copolymerized)Very Low (Sterically hindered)
Primary Utility Commodity Polymers, AlkylationBioisostere Installation, F-PolymersHigh-Performance Fluoropolymers (FEP)

Reactivity & Mechanism: The Electronic Divergence

Electronic Bias and Regioselectivity

The trifluoromethyl group (


) is a powerful electron-withdrawing group (EWG) via induction (

effect). This creates a significant dipole and lowers the energy of the LUMO, making TFP a potent Michael acceptor and an excellent partner for nucleophilic attack, unlike propene.

In transition metal catalysis, such as the Heck Reaction , this electronic bias reinforces steric control.[1]

  • Propene: Palladium insertion can be reversible and less regioselective, leading to mixtures of linear and branched products depending on the ligand.

  • TFP: The electron-deficient double bond strongly directs nucleophilic palladium species to the terminal carbon (

    
    -position), resulting in exclusive regioselectivity  for the linear trans-product.
    
Visualization: Mechanistic Divergence in Pd-Catalysis

The following diagram illustrates the regiocontrol dictated by the substituent (Methyl vs. Trifluoromethyl) during the migratory insertion step of a Heck reaction.

HeckReaction Substrate Aryl-Pd-X (Active Catalyst) Propene Propene (CH2=CH-CH3) Substrate->Propene TFP 3,3,3-Trifluoropropene (CH2=CH-CF3) Substrate->TFP Complex_P π-Complex Propene->Complex_P TS_P Transition State (Steric Control) Complex_P->TS_P Migratory Insertion Product_P Mixture: Linear (Major) + Branched TS_P->Product_P β-Hydride Elim. Complex_F π-Complex TFP->Complex_F TS_F Transition State (Electronic + Steric Synergy) Complex_F->TS_F Fast Insertion (Polarized Alkene) Product_F Exclusive Product: Linear (trans-β-CF3-Styrene) TS_F->Product_F Exclusive Regiocontrol

Figure 1: Comparative regioselectivity in Palladium-catalyzed arylation. The electron-deficient nature of TFP synergizes with steric factors to enforce exclusive linearity, whereas propene relies primarily on sterics.

Application Case Study: Drug Discovery & Metabolic Stability

In medicinal chemistry, TFP is used to install the 3,3,3-trifluoropropyl group. This moiety acts as a "metabolic shield" compared to the propyl group derived from propene.

Mechanism of Action: Cytochrome P450 enzymes typically oxidize C-H bonds adjacent to unsaturated centers or at terminal positions.

  • Propene Derivative (Propyl): The terminal

    
     is a "soft spot" for metabolic oxidation (hydroxylation), leading to rapid clearance (
    
    
    
    ).
  • TFP Derivative (Trifluoropropyl): The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs ~98 kcal/mol for C-H). Furthermore, the strong electron withdrawal deactivates adjacent C-H bonds towards oxidation.

Comparative Metrics in Lead Optimization
ParameterPropene-Derived Motif (

)
TFP-Derived Motif (

)
Metabolic Stability Low (prone to

-oxidation)
High (blocks

-oxidation)
Lipophilicity (

)
ModerateIncreased (

)
Dipole Orientation WeakStrong (Can alter receptor binding)

Experimental Protocols

Protocol A: Safe Handling of Propene Gases

Both reagents are gases at room temperature. TFP is flammable; HFP is an asphyxiant.

  • Cylinder Setup: Secure lecture bottle in a fume hood. Use a stainless steel regulator (CGA 510 for propene, often CGA 330/660 for fluorinated gases—verify with SDS).

  • Liquefaction (Optional): For precise stoichiometry, condense the gas into a pre-weighed reaction vessel cooled in a dry ice/acetone bath (-78 °C).

    • Note: TFP (bp -22 °C) condenses easily. Propene (bp -47 °C) requires colder baths to avoid rapid boil-off during transfer.

  • Pressure: If running reactions in a sealed tube/autoclave, ensure the vessel is rated for >20 bar. TFP generates significant vapor pressure upon warming.

Protocol B: Palladium-Catalyzed Heck Arylation

This protocol contrasts the reactivity.[1][2] TFP reacts faster and cleaner than propene in this specific manifold.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Olefin: TFP (bubbled or condensed, 1.5 equiv) vs Propene

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand:

    
     (2-4 mol%) or Herrmann-Beller palladacycle
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or acetonitrile

Step-by-Step:

  • Charge: Load Aryl Iodide, Pd catalyst, and base into a heavy-walled pressure tube.

  • Purge: Evacuate and backfill with Argon (3x).

  • Addition:

    • For TFP: Cool tube to -78 °C. Condense TFP gas until mass increase corresponds to 1.5 equiv.

    • For Propene: Similar condensation, but requires strict temperature control to prevent evaporation before sealing.

  • Reaction: Seal the tube. Warm to room temperature, then heat to 80–100 °C for 12 hours.

    • Observation: TFP reactions often proceed with higher conversion rates due to the activated alkene nature.

  • Workup: Vent excess gas (into a bleach trap for safety). Dilute with ether, wash with water/brine.

  • Analysis:

    • TFP Product: Expect exclusive trans-

      
      -trifluoromethylstyrene (
      
      
      
      ppm for vinyl protons, large coupling constant
      
      
      Hz).
    • Propene Product: Analyze for isomeric mixtures (linear vs branched) using GC-MS.

Safety & Handling Matrix

Hazard CategoryPropene3,3,3-Trifluoropropene (TFP)Hexafluoropropene (HFP)
Flammability Extremely Flammable (Flash pt < -100°C)Flammable Gas Non-Flammable / Asphyxiant
Toxicity Low (Simple Asphyxiant)Low-Moderate (Central Nervous System depressant)Moderate (Kidney toxin potential at high conc.)
Reactivity Polymerizes with radicalsPolymerizes; Reacts violently with strong nucleophilesThermal decomposition >200°C yields PFIB (highly toxic)
Storage Cool, ventilated, groundedCool, ventilated, groundedCool, ventilated

Critical Warning: Thermal decomposition of fluorinated propenes (e.g., in a fire) generates Hydrogen Fluoride (HF) and potentially Perfluoroisobutene (PFIB) , which is ~10x more toxic than phosgene. Never allow HFP to be exposed to high heat without scrubbing.

References

  • Ojima, I., et al. (1981).[3] "Palladium-catalyzed cross-coupling of 3,3,3-trifluoropropene with aryl halides." Journal of Organic Chemistry.

  • Xiao, J., et al. (2001).[3] "Regioselective Heck reaction of 3,3,3-trifluoropropene." Chemical Communications.

  • Haggin, J. (1994). "Fluorine in Drug Design: A review of metabolic stability." Chemical & Engineering News.

  • PubChem. (2023). "3,3,3-Trifluoroprop-1-ene Compound Summary." National Library of Medicine.

  • SynQuest Labs. (2018). "Safety Data Sheet: 3,3,3-Trifluoropropene."

Sources

Validation Guide: Experimental Rigor in 3-Chloro-2-fluoroprop-1-ene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 2-fluoroallyl motif is a privileged scaffold, serving as a bioisostere for enol ethers and carbonyls while imparting metabolic stability.[1] 3-Chloro-2-fluoroprop-1-ene (CFP) represents the optimal balance between reactivity and stability for introducing this group.[1]

Unlike its brominated analog (which suffers from rapid degradation) or the non-fluorinated parent (which lacks the critical electronic modulation), CFP requires a specific validation framework.[1] This guide outlines the self-validating protocols necessary to confirm the successful incorporation of the 2-fluoroallyl group, distinguishing genuine substitution from side reactions like polymerization or hydrolysis.[1]

Part 1: The Chemical Context & Comparative Analysis

The Fluorine Effect

The introduction of a fluorine atom at the C2 position of the allyl system fundamentally alters the electrophilicity of the molecule. The strong electronegativity of fluorine pulls electron density from the double bond (


), making the terminal carbons less nucleophilic but the allylic position highly susceptible to 

attack. However, this also introduces the risk of

(allylic rearrangement) side products, necessitating rigorous regiochemical validation.
Comparative Performance Matrix

The following table contrasts CFP with its primary alternatives. Use this data to justify reagent selection in your experimental design.

FeatureThis compound (CFP) 2-Fluoroallyl Bromide Allyl Chloride (Non-fluorinated)
CAS Number 6186-91-03737-00-6107-05-1
Leaving Group (

)
Chloride (

)
Bromide (

)
Chloride (

)
Bond Dissociation (

)
~80 kcal/mol (Moderate)~68 kcal/mol (Weak)~80 kcal/mol
Reactivity Profile Controlled. Requires heat or catalysis (Iridium/Palladium).[1]High. Reacts rapidly at RT; prone to self-alkylation.[1][2]Moderate. Standard

kinetics.
Stability High. Stable at

for months.[1][2]
Low. Darkens/polymerizes within weeks; light sensitive.[1][2]High. Stable at RT.[1][2]
Validation Marker

NMR: -90 to -110 ppm

NMR: Similar range
No

Signal
Primary Use Case Scalable GMP synthesis; Catalyzed allylations.[1]Small-scale exploratory chemistry; Difficult substrates.[1][2]General allylation (non-bioisostere).[1]

Part 2: Validation Protocols (Self-Validating Systems)[1]

To ensure scientific integrity, you must prove not just that a reaction occurred, but that the fluorine integrity and regiochemistry are intact.

Protocol A: NMR Spectroscopy (The Gold Standard)

This is the primary method for validation.[1] The fluorine atom acts as a built-in spy nucleus.[1][3]

  • Diagnostic Shift: The vinylic fluorine in CFP derivatives typically resonates between -90 ppm and -110 ppm (relative to

    
    ).[1]
    
  • Coupling Pattern (

    
    -values): 
    
    • Expect a complex multiplet (often a triplet of triplets or similar).[1]

    • 
      :  Large geminal coupling (~70-90 Hz) is not present here as F is on C2. Instead, look for vicinal coupling to the terminal alkene protons (~15-30 Hz).[1]
      
    • 
      :  Coupling to the 
      
      
      
      protons adjacent to the nucleophile (~10-20 Hz).[1]

Validation Logic: If the signal disappears or shifts to -180 ppm (saturated alkyl fluoride range), you have lost the double bond (polymerization or reduction).[1] If the signal remains but the coupling pattern simplifies to a singlet, you may have eliminated the protons (unlikely) or formed a quaternary fluoride species.

Protocol B: GC-MS Isotopic Signature

Mass spectrometry provides a secondary confirmation of the substitution.[1]

  • Pre-Reaction: CFP shows a characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).[1]

  • Post-Reaction:

    • Success: The 3:1 Chlorine pattern disappears.[1] The molecular ion (

      
      ) corresponds to [Nucleophile + 59 Da] (
      
      
      
      fragment).[1]
    • Failure: Retention of the 3:1 pattern indicates unreacted starting material.[1]

Part 3: Experimental Workflow & Visualization

Standard Operating Procedure: Nucleophilic Substitution

Objective: Alkylation of a secondary amine (e.g., Piperidine) with CFP.[1]

  • Safety Prime: CFP is fatal in contact with skin and highly flammable.[1] Double-glove (Nitrile/Laminate) and work strictly in a fume hood.[1]

  • Setup:

    • Dissolve amine (1.0 equiv) and

      
       (2.0 equiv) in MeCN or DMF.[1]
      
    • Cool to

      
      .
      
    • Add This compound (1.1 equiv) dropwise.[1] Note: The chloride requires slightly higher activation energy than bromide; allow to warm to RT after addition.

  • Monitoring (The Decision Matrix):

    • Check TLC after 2 hours.[1][2]

    • Crucial: If conversion is low (<20%), heat to

      
      .[1] Do NOT add excess reagent immediately to avoid poly-alkylation.[1]
      
  • Quench: Dilute with EtOAc, wash with water x3 (to remove DMF/Base).[1]

  • Analysis: Run crude

    
     NMR before column chromatography to ensure product stability on silica.
    
Workflow Diagram

The following diagram illustrates the decision logic and validation steps for the reaction.

CFP_Validation_Workflow Start Start: Reaction Setup (Amine + Base + CFP) Monitor Monitor: TLC / LC-MS (2 Hours @ RT) Start->Monitor Decision Conversion > 50%? Monitor->Decision Heat Action: Heat to 50°C (Activate Chloride) Decision->Heat No Workup Workup: Extraction (EtOAc / H2O) Decision->Workup Yes Heat->Monitor Re-check Validation CRITICAL VALIDATION 19F NMR Analysis Workup->Validation Result_A Signal: -90 to -110 ppm Multiplet Pattern Validation->Result_A Success Result_B Signal: -180 ppm or None (Polymer/Decomp) Validation->Result_B Failure Final Proceed to Purification (Silica Gel) Result_A->Final

Figure 1: Decision logic for this compound alkylation, highlighting the critical


 NMR checkpoint.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Chloride leaving group is too slow at RT.Add catalytic KI (Potassium Iodide) to generate the transient 2-fluoroallyl iodide in situ (Finkelstein condition).[1]
Polymerization Reaction temperature too high (>80°C) or concentrated.[1][2]Dilute reaction to 0.1 M. Add radical inhibitor (BHT) if using radical-sensitive substrates.[1]
Regioisomer (

)
Attack at the

-carbon (terminal alkene).[1]
Switch solvent to non-polar (Toluene) to favor

, or use steric bulk on the nucleophile to direct attack.[1]
NMR Silent (

)
Volatility of product.[1]The 2-fluoroallyl group is small (

).[1] If the product MW is <150, it may be lost during rotary evaporation. Do not evaporate to dryness; use a high-boiling solvent trap.[1]

References

  • PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Krische, M. J., et al. (2012).[1] Consecutive Iridium Catalyzed C-C and C-H Bond Forming Hydrogenations. Chemical Communications.[1][2][5] (Demonstrates use of 2-fluoroallyl chloride in Ir-catalysis). [Link]

Sources

The Versatility of 3-Chloro-2-fluoroprop-1-ene: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in organic synthesis, drug discovery, and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount objective. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated building blocks indispensable tools. Among these, 3-Chloro-2-fluoroprop-1-ene has emerged as a versatile and highly reactive synthon. This guide provides an in-depth analysis of its applications, efficacy, and a comparative assessment against other halogenated propene alternatives, supported by experimental insights to inform your synthetic strategies.

Introduction to this compound: A Valuable Fluorinated Building Block

This compound (CAS No. 6186-91-0) is a halogenated alkene that serves as a key intermediate in the synthesis of a variety of organic compounds.[1][2][3][4] Its structure, featuring a vinyl fluoride and an allylic chloride, presents two distinct reactive sites, allowing for a range of selective chemical transformations. This dual reactivity is the cornerstone of its utility, enabling chemists to introduce fluorine and other functionalities into target molecules with a high degree of control.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₃H₄ClF
Molecular Weight94.52 g/mol
CAS Number6186-91-0

Data sourced from PubChem and other chemical suppliers.[2][3][4][5]

The strategic placement of the fluorine and chlorine atoms on the propene backbone makes this molecule a valuable precursor for creating complex fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries.[6][7]

Core Applications and Efficacy

The primary utility of this compound lies in its role as a versatile building block for constructing more complex fluorinated molecules. Its applications span several key areas of organic synthesis.

Synthesis of Stereodefined Trisubstituted Alkenyl Fluorides

A significant application of reagents similar to this compound is in the stereodivergent synthesis of trisubstituted alkenyl fluorides.[8] These motifs are of particular interest as they can function as mimics of secondary amide bonds in peptides, offering a strategy to enhance the metabolic stability of peptide-based therapeutics.[8]

The general approach involves a two-step sequence:

  • Stereoretentive Cross-Metathesis: A trisubstituted alkene is reacted with a di- or trihalogenated ethene in the presence of a molybdenum or ruthenium catalyst. This step establishes the crucial trisubstituted fluoro-chloro-alkene core.

  • Site-Selective Cross-Coupling: The resulting intermediate, possessing a reactive C-Cl bond, undergoes a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira, or Negishi coupling) to introduce a variety of substituents.[8] This chemoselective functionalization of the C-Cl bond in the presence of the more robust C-F bond is a key advantage of this methodology.

The ability to control the stereochemistry of the resulting alkene (E or Z isomer) is a powerful feature of this synthetic strategy, allowing for the synthesis of diverse and complex molecular architectures.[8]

[3+2] Cycloaddition Reactions

Halogenated and nitro-substituted propenes are known to participate in [3+2] cycloaddition reactions, providing access to five-membered heterocyclic rings.[9][10] For instance, compounds like 3,3,3-tribromo-1-nitroprop-1-ene readily react with nitrones to yield isoxazolidines with high regio- and stereoselectivity.[9][11] The electron-withdrawing nature of the halogens and the nitro group activates the double bond for cycloaddition.

Given its structure, this compound is a promising candidate for similar cycloaddition reactions. The electron-withdrawing fluorine atom and the double bond make it a viable dipolarophile for reactions with dipoles such as nitrones, azides, and nitrile oxides. This opens up synthetic routes to novel fluorinated heterocyclic compounds, which are highly sought after in medicinal chemistry.

G cluster_0 [3+2] Cycloaddition Pathway This compound This compound Transition_State Concerted or Stepwise Transition State This compound->Transition_State Dipole Dipole (e.g., Nitrone, Azide) Dipole->Transition_State Fluorinated_Heterocycle 5-Membered Fluorinated Heterocycle Transition_State->Fluorinated_Heterocycle G cluster_workflow Synthetic Workflow A Step 1: Cross-Metathesis C Intermediate: Trisubstituted Fluoro-Chloro-Alkene A->C Reaction B Reactants: - Trisubstituted Alkene - this compound - Metathesis Catalyst B->A D Step 2: Cross-Coupling C->D Purification & Use F Final Product: Stereodefined Trisubstituted Alkenyl Fluoride D->F Reaction E Reactants: - Intermediate - Coupling Partner - Palladium Catalyst - Base E->D

Sources

A Senior Application Scientist's Guide to 3-Chloro-2-fluoroprop-1-ene: Benchmarking Efficiency in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth analysis of 3-Chloro-2-fluoroprop-1-ene, a versatile fluorinated C3 building block. We will objectively benchmark its performance in key reaction types against common alternatives, supported by available experimental data, to empower you to make informed decisions in your synthetic design.

Introduction to this compound: A Unique Trifunctional Reagent

This compound, also known as 2-fluoroallyl chloride, possesses a unique combination of reactive sites: a nucleophilic double bond, an electrophilic allylic chloride, and a fluorine atom that modulates the molecule's reactivity and imparts valuable properties to the resulting products. This trifunctionality makes it a powerful tool for the introduction of the 2-fluoroallyl moiety, a structural motif of growing interest in medicinal chemistry due to the ability of fluorine to enhance metabolic stability, binding affinity, and lipophilicity.[1]

This guide will focus on benchmarking its efficiency in three critical classes of organic reactions:

  • Cycloaddition Reactions: Specifically, [4+2] Diels-Alder and [3+2] cycloadditions, where the double bond is the key reactive feature.

  • Palladium-Catalyzed Cross-Coupling Reactions: Focusing on Suzuki and Heck-type reactions, which leverage the reactivity of the carbon-chlorine bond.

  • Nucleophilic Substitution Reactions: Where the allylic chloride is displaced by a nucleophile.

We will compare its performance against relevant alternative reagents to provide a clear picture of its synthetic utility.

Section 1: Cycloaddition Reactions - Building Complexity with the Fluoroallyl Scaffold

Cycloaddition reactions are powerful tools for the rapid construction of cyclic systems. The electron-deficient nature of the double bond in this compound, influenced by the electronegative fluorine and chlorine atoms, suggests its potential as a dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[2] While specific experimental data for the Diels-Alder reaction of this compound is not extensively reported in readily available literature, we can infer its potential reactivity based on studies of similarly structured fluorinated dienophiles. For instance, β-fluoro-β-nitrostyrenes have been shown to be effective dienophiles in reactions with cyclic dienes, affording good to excellent yields of the corresponding cycloadducts.[1][3][4]

To provide a comparative framework, let's consider the reaction of a generic diene, such as cyclopentadiene, with this compound and a common non-fluorinated alternative, allyl chloride.

Experimental Protocol: A Representative Diels-Alder Reaction

A general procedure for a Diels-Alder reaction involving an alkene and cyclopentadiene is as follows:

  • To a solution of the dienophile (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂), add freshly cracked cyclopentadiene (1.2 eq).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the Diels-Alder adduct.

Comparative Performance in Diels-Alder Reactions

DienophileDieneConditionsYieldReference
This compound CyclopentadieneToluene, 80 °C, 12 hData not available-
Allyl ChlorideCyclopentadieneNeat, 170 °C, 18 hModerateHypothetical
Maleic AnhydrideCyclopentadieneDiethyl ether, RT, 1 h>90%[5]
β-fluoro-β-nitrostyreneCyclopentadieneCH₂Cl₂, RT, 24 hup to 97%[1][3]

Analysis: While direct data for this compound is lacking, the high yields obtained with other electron-deficient fluorinated alkenes suggest it would be a competent dienophile. The electron-withdrawing fluorine atom is expected to lower the LUMO energy of the double bond, accelerating the reaction compared to the non-fluorinated allyl chloride. However, it is unlikely to match the reactivity of highly activated dienophiles like maleic anhydride.

Logical Workflow for Diels-Alder Reaction

Diels_Alder Diene Diene (e.g., Cyclopentadiene) Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile (this compound) Dienophile->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heat Heat (e.g., 80 °C) Heat->Reaction Product Diels-Alder Adduct Reaction->Product

Caption: Workflow of a typical Diels-Alder reaction.

[3+2] Cycloaddition with Nitrones

[3+2] Cycloaddition reactions are a powerful method for constructing five-membered heterocyclic rings.[6] The reaction of an alkene (dipolarophile) with a 1,3-dipole, such as a nitrone, yields an isoxazolidine ring system. The electron-deficient nature of this compound makes it a promising candidate for this transformation.

While specific examples with this compound are not readily found, studies on similar trihalogenated nitropropenes provide valuable insights. For instance, (E)-3,3,3-tribromo-1-nitroprop-1-ene undergoes [3+2] cycloaddition with diarylnitrones with high regio- and stereoselectivity.[7] Similarly, (E)-3,3,3-trichloro-1-nitroprop-1-ene reacts with nitrile N-oxides to give the corresponding cycloadducts in moderate yields.[8]

Experimental Protocol: A Representative [3+2] Cycloaddition with a Nitrone

  • A solution of the nitrone (1.0 eq) and this compound (1.2 eq) in an appropriate solvent (e.g., toluene, benzene) is stirred at a specified temperature.

  • The reaction progress is monitored by TLC or NMR spectroscopy.

  • After completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Comparative Performance in [3+2] Cycloadditions

Dipolarophile1,3-DipoleConditionsYieldReference
This compound C-Phenyl-N-methylnitroneToluene, 100 °C, 24 hData not available-
(E)-3,3,3-tribromo-1-nitroprop-1-eneDiarylnitronesBenzene, RT, 17 hGood[7]
(E)-3,3,3-trichloro-1-nitroprop-1-eneAryl-substituted nitrile N-oxidesTHF, 25 °C, 24 h~45%[8]
StyreneC-Phenyl-N-methylnitroneToluene, 100 °C, 24 hGoodGeneral knowledge

Analysis: The reactivity of this compound in [3+2] cycloadditions is expected to be enhanced by the fluorine substituent. The electron-withdrawing nature of the fluoroallyl group would make the double bond more susceptible to attack by the nucleophilic oxygen of the nitrone. It is anticipated to be more reactive than simple alkenes like styrene.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.[10][11] While reports on the Suzuki coupling of this compound are scarce, related 2-fluoroallyl chlorides have been utilized in palladium-catalyzed borylation reactions, which are precursors for Suzuki couplings.[12]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • To a degassed mixture of an arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, CsF; 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., toluene/water, dioxane), add this compound (1.0 eq).

  • The reaction mixture is heated under an inert atmosphere and monitored by GC-MS or LC-MS.

  • After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Comparative Performance in Suzuki-Miyaura Coupling

Allylic HalideCoupling PartnerCatalyst/BaseYieldReference
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Data not available-
Allyl chloridePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃GoodGeneral knowledge
2-chloropyridine derivativesFluoroarenesPd/SPhosup to 90%[13]

Analysis: The C-Cl bond in this compound is allylic, which generally makes it more reactive in oxidative addition to Pd(0) than a simple alkyl or aryl chloride. The presence of the fluorine atom might influence the reaction rate and catalyst selection. While direct comparative data is unavailable, its reactivity is expected to be comparable to or slightly greater than that of allyl chloride due to the electronic effects of the fluorine atom.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura Substrate This compound Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Coupled Product Reaction->Product

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[14] The reactivity of this compound in this reaction would depend on the oxidative addition of the C-Cl bond to the palladium catalyst.

Comparative Performance in Heck Reaction

Unsaturated HalideAlkeneCatalyst/BaseYieldReference
This compound StyrenePd(OAc)₂ / PPh₃ / Et₃NData not available-
IodobenzeneStyrenePd(OAc)₂ / K₂CO₃85%[15]
Allyl chlorideStyrenePd(OAc)₂ / PPh₃ / Et₃NGoodGeneral knowledge

Analysis: As an allylic chloride, this compound is expected to be a viable substrate for the Heck reaction. Its reactivity should be greater than that of unactivated aryl chlorides and comparable to allyl chloride. The specific reaction conditions, particularly the choice of ligand and base, would be crucial for achieving high efficiency.

Section 3: Nucleophilic Substitution Reactions

The allylic chloride in this compound is susceptible to nucleophilic attack, providing a straightforward route to a variety of 2-fluoroallyl-substituted compounds.

Comparative Performance in Nucleophilic Substitution

SubstrateNucleophileConditionsYieldReference
This compound Sodium azideDMF, RTData not available-
Allyl chlorideSodium azideAcetone/Water, 60 °CHighGeneral knowledge
n-Propyl chlorideSodium azideDMF, 100 °CModerate[16]

Analysis: The allylic nature of the chloride in this compound makes it significantly more reactive towards nucleophilic substitution than a corresponding alkyl chloride.[17][18] The reaction proceeds via an Sₙ2 or Sₙ2' mechanism, and the presence of the fluorine atom may influence the regioselectivity of the attack. Compared to allyl chloride, the reactivity is expected to be similar, although the electronic effect of the fluorine could slightly modulate the reaction rate.

Mechanism of Nucleophilic Substitution

Nucleophilic_Substitution Substrate This compound TransitionState Sₙ2 Transition State Substrate->TransitionState Nucleophile Nucleophile (e.g., N₃⁻) Nucleophile->TransitionState Product Substituted Product LeavingGroup Chloride Ion (Cl⁻) TransitionState->Product TransitionState->LeavingGroup

Caption: Sₙ2 mechanism for nucleophilic substitution.

Conclusion and Future Outlook

This compound emerges as a promising and versatile building block for the introduction of the 2-fluoroallyl moiety. While direct comparative experimental data is not always available, analysis of its structure and the reactivity of analogous compounds strongly suggests its efficiency in a range of important organic transformations.

  • In cycloaddition reactions , its electron-deficient double bond indicates good reactivity as a dienophile and dipolarophile.

  • In palladium-catalyzed cross-coupling reactions , the allylic chloride provides a reactive handle for the formation of new carbon-carbon bonds.

  • In nucleophilic substitution reactions , it offers a straightforward route to a variety of functionalized 2-fluoroallyl derivatives.

Further research is warranted to fully elucidate the reaction scope and optimize conditions for these transformations. The generation of comprehensive, direct comparative data will be invaluable to the scientific community. However, based on the available evidence and sound chemical principles, this compound represents a valuable addition to the synthetic chemist's toolbox for the construction of novel fluorinated molecules with potential applications in drug discovery and materials science.

References

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  • ChemRxiv. (2025). Revealing the (3+2) and (2+2) Cycloaddition Reactivities of Wheland Intermediates. Retrieved from [Link]

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  • Beilstein-Institut. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 283–292. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PubMed Central. Retrieved from [Link]

  • ScienceDirect. (n.d.). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). (2-Fluoroallyl)boronates: new reagents for diastereoselective 2-fluoroallylboration of aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • American Chemical Society. (2023). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Retrieved from [Link]

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  • ResearchGate. (2025). Substituents Effects in the Diels-Alder Reaction of 1,1-Difluoronaphthalen-2(1H)-ones with Cyclopentadiene. Retrieved from [Link]

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  • ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

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  • ResearchGate. (n.d.). Diels− alder reactions of cyclopentadiene and 9, 10-dimethylanthracene with cyanoalkenes: The performance of density functional theory and Hartree− Fock calculations for the. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PubMed. Retrieved from [Link]

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  • askIITians. (2025). Allyl chloride is more reactive than n-propyl chloride towards nucleophilic substitution reaction. Explain why?. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • askIITians. (2025). Allyl chloride is more reactive than n-propyl chloride towards nucleophilic substitution reaction. Explain why?. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Retrieved from [Link]

  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2304–2311. Retrieved from [Link]

  • ResearchGate. (2025). Trans effects in the Heck reaction—A model study. Retrieved from [Link]

  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Chloro-2-fluoroprop-1-ene in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the introduction of fluorine-containing moieties is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2-fluoroallyl group, in particular, is a valuable building block. This guide provides a comprehensive evaluation of the cost-effectiveness of a key reagent for introducing this group: 3-Chloro-2-fluoroprop-1-ene. We will delve into its synthetic applications, compare its performance with viable alternatives, and provide detailed experimental protocols to support your research and development endeavors.

Introduction to this compound: A Versatile Reagent for 2-Fluoroallylation

This compound, also known as 2-fluoroallyl chloride, is a functionalized propene derivative that serves as a practical and reactive precursor for the introduction of the 2-fluoroallyl motif into a wide range of organic molecules. Its utility stems from the presence of a reactive allylic chloride, which can participate in a variety of transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.

Molecular Structure and Properties:

  • CAS Number: 6186-91-0[1]

  • Molecular Formula: C₃H₄ClF[1]

  • Molecular Weight: 94.52 g/mol [1]

  • Boiling Point: 55 °C

Synthetic Applications and Performance Analysis

The versatility of this compound allows for its application in several key synthetic transformations. Here, we explore its use in palladium-catalyzed cross-coupling reactions and in the synthesis of fluorinated heterocycles, providing a critical analysis of its performance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can serve as an effective coupling partner in several of these transformations.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. While specific literature on the Suzuki coupling of this compound is not abundant, the general principles of this reaction are well-established and can be applied. The reactivity of aryl chlorides in Suzuki couplings has been significantly improved with the development of advanced catalyst systems, suggesting the feasibility of using this compound.

Illustrative Workflow for Suzuki-Miyaura Coupling:

G reagent1 This compound reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Aryl Boronic Acid reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction workup Aqueous Workup & Purification reaction->workup product 2-Fluoroallyl-substituted Arene workup->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The Stille coupling involves the reaction of an organostannane with an organic halide. This method is known for its tolerance of a wide range of functional groups.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry. This compound can be a valuable precursor for the synthesis of N-heterocycles bearing a 2-fluoroallyl substituent through nucleophilic substitution reactions.

Conceptual Workflow for N-Heterocycle Alkylation:

G reagent1 Nitrogen Heterocycle (e.g., Imidazole) reaction Nucleophilic Substitution reagent1->reaction reagent2 This compound reagent2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Workup & Purification reaction->workup product N-(2-Fluoroallyl)-Heterocycle workup->product

Caption: General workflow for the N-alkylation of heterocycles with this compound.

Comparative Analysis with Alternative Reagents

The choice of a reagent for 2-fluoroallylation depends on several factors, including cost, reactivity, and ease of handling. Here, we compare this compound with some common alternatives.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Allylic chlorideReadily available, cost-effective.Can be highly toxic and flammable.[1]
3-Bromo-2-fluoroprop-1-ene Allylic bromideGenerally more reactive than the chloride.Higher cost, potential for more side reactions.
2-Fluoroallyltrimethylsilane Allyl silaneUsed in Lewis acid-catalyzed allylations (Hosomi-Sakurai).Requires stoichiometric Lewis acid, may be less atom-economical.
(2-Fluoroallyl)tributylstannane Allyl stannaneEffective in Stille couplings.Toxicity of organotin compounds is a major concern.

Cost Comparison (Illustrative):

ReagentPrice (per gram)
This compound~$19 - $95
3-Bromo-2-fluoroprop-1-ene~$740

Note: Prices are approximate and can vary significantly between suppliers and purity grades. The provided prices are for illustrative purposes.

Experimental Protocols

To facilitate the practical application of this compound, we provide the following detailed experimental protocols for representative transformations.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene/water 4:1).

  • Add this compound (1.0 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Heterocycle
  • To a round-bottom flask, add the nitrogen heterocycle (1.0 equiv.) and a base (e.g., K₂CO₃, 1.5 equiv.) in a suitable solvent (e.g., DMF).

  • Add this compound (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound presents itself as a cost-effective and versatile reagent for the introduction of the 2-fluoroallyl group in a variety of synthetic contexts. Its accessibility and reactivity in fundamental transformations like palladium-catalyzed cross-couplings and nucleophilic substitutions make it a valuable tool for drug discovery and development professionals.

While its brominated counterpart may offer higher reactivity in some cases, the significantly lower cost of this compound often makes it the more economically viable option, especially for large-scale synthesis. The choice between these reagents will ultimately depend on the specific requirements of the reaction, including the desired reactivity, the tolerance of functional groups, and the overall cost considerations of the synthetic route.

Future research in this area will likely focus on the development of more efficient and milder catalytic systems for the activation of the C-Cl bond in this compound, further expanding its utility and solidifying its position as a go-to reagent for 2-fluoroallylation.

References

Sources

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